4-(Pyrimidin-5-yl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-8(2-4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBKADQVSXLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400504 | |
| Record name | 4-(pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216959-91-0 | |
| Record name | 4-(pyrimidin-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(Pyrimidin-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 4-(Pyrimidin-5-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its known physical and chemical properties, provides methodologies for their determination, and explores its potential biological relevance, particularly as a kinase inhibitor.
Core Physicochemical Properties
This compound is a solid, aromatic carboxylic acid. Its chemical structure, featuring a pyrimidine ring linked to a benzoic acid moiety, underpins its physicochemical behavior and biological activity. The presence of both a hydrogen bond donor (carboxylic acid) and hydrogen bond acceptors (pyrimidine nitrogens and carboxylic oxygens) influences its solubility and interaction with biological targets.
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical parameters for this compound is presented in Table 1. It is important to note that while some experimental data is available, several parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | (Calculated) |
| Molecular Weight | 200.19 g/mol | (Calculated) |
| Melting Point | 316-317 °C | Experimental |
| Boiling Point (Predicted) | 419.5 ± 38.0 °C | Computational Prediction |
| Density (Predicted) | 1.302 ± 0.06 g/cm³ | Computational Prediction |
| pKa (Predicted) | 3.81 ± 0.10 | Computational Prediction |
| LogP (Predicted) | 2.44 | Computational Prediction |
| Solubility | Sparingly soluble in water; Soluble in DMF and DMSO | General Observation |
Experimental Protocols
The determination of the physicochemical properties of this compound relies on established analytical techniques. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid compound is a crucial indicator of its purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. For a pure compound, this range is typically narrow.
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid in a solution. For this compound, this primarily relates to the dissociation of the carboxylic acid proton.
Methodology (Potentiometric Titration):
-
A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.
-
A standardized solution of a strong base (e.g., NaOH) is used as the titrant.
-
A calibrated pH electrode is immersed in the solution to monitor the pH as the titrant is added incrementally.
-
The pH is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Determination of LogP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity, which is a critical parameter for predicting its pharmacokinetic properties, such as absorption and distribution.
Methodology (Shake-Flask Method):
-
A solution of this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of the compound in both the n-octanol and water layers is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of the partition coefficient (P).
Biological Relevance and Potential Signaling Pathway Involvement
Compounds containing the pyrimidine scaffold are of significant interest in drug discovery due to their presence in numerous biologically active molecules, including several approved drugs.[1] Derivatives of this compound are often explored as inhibitors of protein kinases, which are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2]
While a specific signaling pathway directly targeted by this compound is not yet definitively established in the literature, its structural similarity to known kinase inhibitors suggests it may act on similar pathways. For illustrative purposes, a generalized kinase inhibition pathway is depicted below. This pathway represents a common mechanism by which small molecule inhibitors, potentially including this compound, can block the downstream signaling cascade that leads to cell proliferation.
Experimental Workflow for Kinase Inhibition Assay
To evaluate the potential of this compound as a kinase inhibitor, a standard in vitro enzyme inhibition assay can be performed. The following workflow outlines the key steps in such an experiment.[3][4]
Conclusion
This compound presents a scaffold with significant potential for further investigation, particularly in the realm of kinase inhibition for therapeutic applications. This guide provides a foundational understanding of its physicochemical properties and outlines standard experimental procedures for their characterization. The provided diagrams offer a conceptual framework for its potential biological mechanism and the experimental approach to validate it. Further experimental validation of the predicted properties and elucidation of its specific biological targets are crucial next steps in fully characterizing this compound.
References
An In-depth Technical Guide to 4-(Pyrimidin-5-yl)benzoic Acid: Molecular Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyrimidin-5-yl)benzoic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combining a pyrimidine and a benzoic acid moiety, makes it a valuable scaffold for the design of kinase inhibitors, particularly in the field of oncology. This technical guide provides a comprehensive overview of its molecular structure, a detailed experimental protocol for its synthesis via Suzuki-Miyaura coupling, and an analysis of its physicochemical properties. Furthermore, it explores its role as a potential inhibitor of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways, providing a basis for its application in drug discovery and development.
Molecular Structure and Chemical Formula
This compound is an organic compound featuring a pyrimidine ring linked to a benzoic acid at the 4-position of the phenyl ring.
Molecular Formula: C₁₁H₈N₂O₂[1]
Molecular Weight: 200.19 g/mol [1]
CAS Number: 216959-91-0
Chemical Structure:
The molecule consists of a disubstituted benzene ring where the carboxylic acid group and the pyrimidin-5-yl group are in a para arrangement. This configuration results in a relatively rigid and planar molecular geometry, which is often advantageous for binding to the active sites of enzymes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in both chemical synthesis and biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 316-317 °C | |
| Boiling Point | 419.5 °C (predicted) | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [2] |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and an organoboron compound. In this case, 5-bromopyrimidine is coupled with 4-carboxyphenylboronic acid.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura reactions.
Materials:
-
5-Bromopyrimidine
-
4-Carboxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or similar phosphine ligand
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
1,4-Dioxane
-
Water, degassed
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), and anhydrous potassium phosphate (2.0-3.0 equivalents).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02-0.05 equivalents) and the phosphine ligand (e.g., RuPhos, 0.04-0.10 equivalents) in a small amount of anhydrous solvent (e.g., toluene or 1,4-dioxane). Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the reaction flask to achieve a suitable concentration (e.g., 0.1 M with respect to 5-bromopyrimidine). Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to ensure the carboxylic acid is protonated.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Experimental Workflow
Analytical Characterization: NMR Spectroscopy
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the pyrimidine and benzene rings, as well as a characteristic downfield signal for the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically around 12-13 ppm. The broadness is due to hydrogen bonding and chemical exchange.
-
Pyrimidine Protons:
-
The proton at the 2-position of the pyrimidine ring is expected to appear as a singlet around 9.2 ppm.
-
The protons at the 4- and 6-positions of the pyrimidine ring are expected to appear as a singlet (or a narrow multiplet) around 9.0 ppm.
-
-
Benzene Protons: The four protons on the benzene ring will appear as two doublets in the aromatic region (approximately 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the carboxylic acid group will be more deshielded than the protons ortho to the pyrimidine ring.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm.
-
Aromatic and Heteroaromatic Carbons: The carbon atoms of the benzene and pyrimidine rings will resonate in the region of 120-160 ppm. The specific chemical shifts will be influenced by the electronic effects of the substituents. The carbon atoms directly attached to nitrogen in the pyrimidine ring will be found at the lower field end of this range.
Biological Activity and Signaling Pathways
Pyrimidine derivatives are a well-established class of compounds in medicinal chemistry, known for their ability to act as kinase inhibitors.[3] The structural similarity of the pyrimidine core to the adenine base of ATP allows these molecules to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity.
Given its structure, this compound is a promising candidate for the development of inhibitors targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. These pathways are often driven by receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors can block downstream signaling cascades, including the PI3K-Akt and MAPK pathways.
Potential Inhibition of the EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell growth and proliferation.[4] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective cancer therapeutics.
Potential Inhibition of the VEGFR Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[5] In cancer, tumors induce angiogenesis to obtain the nutrients and oxygen required for their growth and metastasis. Inhibiting VEGFR can therefore starve the tumor and prevent its spread.
Conclusion
This compound is a versatile and valuable molecule with significant potential in drug discovery and materials science. Its straightforward synthesis via Suzuki-Miyaura coupling and its structural features make it an attractive scaffold for the development of targeted therapies, particularly kinase inhibitors. The predicted inhibition of key oncogenic signaling pathways such as EGFR and VEGFR highlights its relevance for further investigation in cancer research. This technical guide provides a solid foundation of its chemical and potential biological properties to aid researchers and scientists in their future work with this compound. Further experimental validation of its kinase inhibitory profile and in-depth biological studies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. benchchem.com [benchchem.com]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-(Pyrimidin-5-yl)benzoic acid
Introduction to 4-(Pyrimidin-5-yl)benzoic acid
This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a pyrimidine ring. The presence of the carboxylic acid group suggests acidic properties and the potential for hydrogen bonding, while the pyrimidine ring, a nitrogen-containing heterocycle, can also participate in hydrogen bonding and imparts a degree of polarity. The overall solubility will be a balance between the polar characteristics of the carboxylic acid and pyrimidine groups and the nonpolar nature of the benzene ring.
Predicted Solubility Profile
Based on the solubility of benzoic acid, this compound is expected to exhibit low solubility in water and higher solubility in organic solvents.[1][2] The solubility in water is anticipated to be poor due to the hydrophobic benzene ring. However, the presence of the pyrimidine ring, in addition to the carboxylic acid, may slightly increase its aqueous solubility compared to benzoic acid.
The solubility of benzoic acid and its derivatives generally increases with temperature.[2][3] It is also readily soluble in many organic solvents, a characteristic attributed to the hydrophobic nature of its benzene ring and the hydrogen bonding capability of its carboxylic acid group.[1]
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly soluble to soluble | The carboxylic acid and pyrimidine groups can form hydrogen bonds with protic solvents. Solubility is expected to increase from water to methanol to ethanol.[2][3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors and have polarities that are favorable for dissolving the compound. |
| Nonpolar | Toluene, Hexane, Diethyl ether | Sparingly soluble to insoluble | The nonpolar nature of these solvents is not conducive to solvating the polar functional groups of the molecule.[3] |
| Aqueous Acid | Dilute HCl | Potentially low | The pyrimidine ring may be protonated, but the overall molecule is an acid and thus less likely to dissolve in acidic solutions.[2] |
| Aqueous Base | Dilute NaOH, NaHCO₃ | Soluble | The carboxylic acid will be deprotonated to form a highly soluble carboxylate salt.[4] |
Experimental Protocols for Solubility Determination
Precise solubility determination is critical for drug development and research. The following are standard methodologies that can be employed to quantify the solubility of this compound.
This is a common and straightforward method for determining equilibrium solubility.[1]
Protocol:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container.[1]
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.[1]
-
Separation: Separate the undissolved solid from the solution. This can be achieved by filtration through a fine-pore filter or by centrifugation.[1]
-
Solvent Evaporation: Transfer a precisely measured volume or mass of the clear, saturated solution to a pre-weighed container.[1]
-
Drying and Weighing: Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is obtained.[1]
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.[1]
For acidic or basic compounds, titration offers a reliable method for solubility determination.[1]
Protocol:
-
Preparation of a Saturated Solution: Prepare a saturated solution as described in the gravimetric method.[1]
-
Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution. If necessary, dilute it with a suitable solvent to a concentration appropriate for titration.[1]
-
Titration: Titrate the solution of this compound with a standardized solution of a strong base, such as sodium hydroxide (NaOH), using a suitable indicator (e.g., phenolphthalein).[1]
-
Endpoint Determination: Continue the titration until the endpoint is reached, indicated by a persistent color change of the indicator.[1]
-
Calculation: The concentration of the saturated solution, and thus the solubility, can be calculated from the volume and concentration of the titrant used.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of an organic compound like this compound.
Caption: Workflow for determining the solubility of this compound.
This guide provides a framework for approaching the solubility assessment of this compound. For definitive quantitative data, empirical testing using the described protocols is essential. Researchers should consider the impact of temperature and the specific grade of solvents used, as these factors can significantly influence solubility measurements.
References
The Ascendant Trajectory of Pyrimidine-Based Benzoic Acids: A Technical Guide to Their Diverse Applications
For Immediate Release
A comprehensive technical guide released today illuminates the burgeoning potential of pyrimidine-based benzoic acids across a spectrum of high-stakes industries, from drug discovery and development to advanced materials science and modern agrochemicals. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the synthesis, mechanisms of action, and diverse applications of this versatile class of chemical compounds.
The pyrimidine ring, a fundamental component of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its fusion with a benzoic acid moiety gives rise to a unique chemical architecture with a wide array of biological activities and material properties. This guide delves into the core applications of these compounds, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways to facilitate further research and development.
Medicinal Chemistry: A New Frontier in Targeted Therapies
Pyrimidine-based benzoic acids have emerged as potent agents in the fight against cancer and inflammatory diseases. Their ability to selectively target key enzymes in pathological signaling pathways has positioned them as promising candidates for the next generation of targeted therapies.
Anticancer Applications: Inhibiting the Engines of Proliferation
A significant focus of research has been on the development of pyrimidine-based benzoic acids as kinase inhibitors. These compounds have shown remarkable efficacy in targeting enzymes that are often dysregulated in cancer, such as Aurora kinases and the BCR-ABL kinase.
One notable example is 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid , a key intermediate in the synthesis of Nilotinib, a highly effective tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML)[1][2][3]. The benzoic acid group in this scaffold plays a crucial role in the binding interactions with the target kinase.
Furthermore, derivatives of pyrrolo[2,3-d]pyrimidine incorporating a benzoic acid moiety have been identified as potent inhibitors of Aurora A kinase , a key regulator of mitosis that is often overexpressed in various cancers[4][5]. The carboxylic acid group is essential for maintaining high inhibitory potency and selectivity.
Table 1: Anticancer Activity of Representative Pyrimidine-Based Benzoic Acids
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (a pyrrolo[2,3-d]pyrimidine derivative) | Aurora A Kinase | Patient-Derived Gastric Cancer Organoids | 3.5 | [6] |
| Nilotinib (derived from a pyrimidine-based benzoic acid intermediate) | BCR-ABL Kinase | CML cells | Varies by cell line | [1] |
Anti-inflammatory Action: Targeting the Mediators of Inflammation
Pyrimidine-based benzoic acids have also demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase-2 (COX-2). The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major goal in the development of safer anti-inflammatory drugs.
Several novel pyrimidine derivatives have been synthesized and shown to exhibit high selectivity for COX-2 over the COX-1 isoform, which is associated with gastrointestinal side effects[7]. The benzoic acid moiety in these compounds often mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes, allowing for effective binding to the active site.
Table 2: In Vitro COX-2 Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5a (a 2,4-diphenylbenzo[8][9]imidazo[1,2-a]pyrimidine derivative) | >10 | 0.05 | >200 | [7] |
| Celecoxib (Reference Drug) | 7.6 | 0.04 | 190 | [7] |
Materials Science: Building Blocks for Advanced Technologies
The unique electronic and structural properties of pyrimidine-based benzoic acids make them valuable components in the development of advanced materials, including organic light-emitting diodes (OLEDs) and metal-organic frameworks (MOFs).
Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the pyrimidine ring, combined with the functional handle of the benzoic acid group, makes these compounds suitable for use as building blocks for emitters and host materials in OLEDs[10][11][12][13]. The carboxylic acid group can be modified to tune the electronic properties of the molecule and to facilitate its incorporation into larger polymeric or dendritic structures, leading to improved device performance, including higher efficiency and longer lifetimes.
Metal-Organic Frameworks (MOFs)
Pyrimidine-based benzoic acids can act as organic linkers in the construction of MOFs[2][13][14][15][16][17][18][19]. The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can coordinate to metal ions, leading to the formation of porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The specific geometry and functionality of the pyrimidine-based benzoic acid linker can be tailored to control the pore size, shape, and chemical environment of the resulting MOF.
Agrochemicals: Protecting Crops with Precision
In the field of agriculture, pyrimidine carboxylic acids have been developed as a class of herbicides[4][15][20][21][22][23][24][25]. These compounds can act as synthetic auxins, mimicking the plant hormone auxin and causing uncontrolled growth that is lethal to susceptible weeds[14][25]. Other pyrimidine-based herbicides function by inhibiting key enzymes in plant biosynthetic pathways, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), leading to the disruption of essential processes and subsequent plant death[20]. The structural diversity of pyrimidine-based benzoic acids allows for the development of herbicides with varying spectra of activity and selectivity.
Experimental Protocols
To facilitate further research, this guide provides detailed methodologies for key experiments cited.
Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
This protocol describes a common synthetic route to this key intermediate for Nilotinib[26][27].
-
Step 1: Guanidinylation of 3-amino-4-methylbenzoic acid. React 3-amino-4-methylbenzoic acid with cyanamide in the presence of a mineral acid to form the corresponding guanidine derivative.
-
Step 2: Condensation with a β-ketoenamine. Condense the guanidine derivative with 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in a suitable solvent such as n-butanol with a base like sodium hydroxide.
-
Step 3: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous base.
-
Step 4: Acidification and Isolation. The reaction mixture is cooled and acidified to precipitate the product, which is then collected by filtration, washed, and dried.
In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)
This protocol outlines a method to determine the IC50 values of test compounds against COX-1 and COX-2[21][28][29][30].
-
Enzyme and Compound Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Test compounds and reference inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted.
-
Reaction Incubation: The reaction is initiated by adding arachidonic acid to a mixture containing the enzyme, heme cofactor, and the test compound or vehicle control in a Tris-HCl buffer (pH 8.0). The mixture is incubated at 37°C for a specified time (e.g., 10 minutes).
-
Prostaglandin E2 (PGE2) Quantification: The reaction is stopped, and the amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
MTT Assay for Anticancer Activity
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines[26][27][31][32].
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrimidine-based benzoic acid derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan crystals are then solubilized by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Signaling Pathways and Logical Relationships
To provide a deeper understanding of the mechanisms of action, this guide includes diagrams of key signaling pathways targeted by pyrimidine-based benzoic acids.
Aurora A Kinase Signaling Pathway
This pathway is crucial for mitotic progression. Inhibitors of Aurora A, such as certain pyrrolo[2,3-d]pyrimidine-based benzoic acids, can disrupt this pathway, leading to cell cycle arrest and apoptosis in cancer cells[4][5][8][11][32].
Caption: Aurora A Kinase Signaling Pathway and its Inhibition.
Cyclooxygenase-2 (COX-2) Signaling Pathway
This pathway is central to the inflammatory response. Selective COX-2 inhibitors, including novel pyrimidine-based benzoic acids, block the production of pro-inflammatory prostaglandins[9][10][20][33][34].
Caption: COX-2 Signaling Pathway and its Inhibition.
This technical guide underscores the significant and expanding role of pyrimidine-based benzoic acids in science and technology. The versatility of their chemical structure, coupled with their diverse functional properties, ensures that they will remain a fertile ground for discovery and innovation for years to come. Researchers and developers are encouraged to leverage the information presented herein to advance their own projects and contribute to the growing body of knowledge surrounding these remarkable compounds.
References
- 1. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 2. 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid Archives - Acanthus Research [acanthusresearch.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Physiological and oncogenic Aurora-A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. promega.com [promega.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. nbinno.com [nbinno.com]
- 14. Metal–organic frameworks built from achiral 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: syntheses and structures of metal(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. brieflands.com [brieflands.com]
- 19. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. thepharmajournal.com [thepharmajournal.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 26. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 27. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 28. benchchem.com [benchchem.com]
- 29. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 33. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 34. brieflands.com [brieflands.com]
An In-depth Technical Guide to 4-(Pyrimidin-5-yl)benzoic Acid Derivatives and Analogues for Drug Discovery Professionals
An authoritative overview for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and therapeutic potential of 4-(pyrimidin-5-yl)benzoic acid derivatives and their analogues.
This technical guide provides a comprehensive resource on the burgeoning class of this compound derivatives, which have demonstrated significant promise as modulators of various enzymatic targets implicated in a range of diseases, including cancer, viral infections, and skin hyperpigmentation disorders. This document details the synthetic strategies, key biological activities with associated quantitative data, and in-depth experimental protocols for the evaluation of these compounds. Furthermore, critical signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of their mechanisms of action and the drug discovery process.
Core Syntheses and Chemical Space
The this compound scaffold serves as a versatile platform for the development of targeted inhibitors. Synthetic routes to these compounds and their analogues are adaptable, allowing for extensive structure-activity relationship (SAR) studies. A general and widely adopted synthetic approach involves the Suzuki-Miyaura cross-coupling reaction between a 5-halopyrimidine and a (4-(alkoxycarbonyl)phenyl)boronic acid, followed by hydrolysis of the ester to yield the final benzoic acid derivative. Modifications to both the pyrimidine and benzoic acid moieties have been extensively explored to optimize potency and selectivity for various biological targets.
For instance, the synthesis of N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid, a potent dihydrofolate reductase (DHFR) inhibitor, involves a multi-step sequence starting with a palladium-catalyzed carbonylation of 4-propionylphenol, followed by a Wittig reaction, catalytic hydrogenation, hydrolysis, and peptide coupling.[1] Similarly, the synthesis of 2,6-disubstituted pyrazines as Casein Kinase 2 (CSNK2A) inhibitors often employs Suzuki reactions to introduce the 4-carboxyphenyl group at the 2-position of the pyrazine ring.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been identified as potent inhibitors of several key enzymes, highlighting their broad therapeutic potential.
Enzyme Inhibition
This class of compounds has shown significant inhibitory activity against a range of enzymes, including:
-
Tyrosinase: Involved in melanin synthesis, making its inhibitors potential treatments for hyperpigmentation disorders. Benzoic acid derivatives have demonstrated non-competitive inhibition of tyrosinase.[2]
-
Casein Kinase 2 (CSNK2A): A serine/threonine kinase implicated in cancer and viral infections. Certain 2,6-disubstituted pyrazines containing a 4-carboxyphenyl moiety are potent CSNK2A inhibitors with antiviral activity.[3]
-
Dihydrofolate Reductase (DHFR): A crucial enzyme in nucleotide synthesis and a well-established target for anticancer drugs. Furo[2,3-d]pyrimidine analogues of this compound have shown potent DHFR inhibition.
-
Influenza Neuraminidase: A key enzyme in the life cycle of the influenza virus. Benzoic acid derivatives have been synthesized and evaluated for their neuraminidase inhibitory activity.[4][5]
-
Steroid 5α-Reductase: An enzyme involved in the conversion of testosterone to dihydrotestosterone, a key driver of benign prostatic hyperplasia and androgenic alopecia. 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid has been identified as a potent inhibitor of the human type 2 isozyme.[6]
Quantitative Inhibitory Data
The following tables summarize the inhibitory activities of representative this compound derivatives and analogues against various enzymatic targets.
Table 1: Tyrosinase Inhibitory Activity
| Compound | Inhibition Type | Ki (µM) | IC50 (µM) | Reference |
| 2-Aminobenzoic acid | Non-competitive | 5.15 (monophenolase), 4.72 (diphenolase) | ~4.72 | [2] |
| 4-Aminobenzoic acid | Non-competitive | 3.8 (monophenolase), 20 (diphenolase) | ~20 | [2] |
Table 2: CSNK2A and PIM3 Inhibitory Activity
| Compound | CSNK2A IC50 (nM) (NanoBRET) | PIM3 IC50 (nM) (NanoBRET) | Reference |
| 2 | 12 | 18 | [3] |
| 6c (6-isopropoxyindole analogue) | 20 | 600 | [3] |
| 7c (ortho-methoxy aniline analogue) | 30 | >10000 | [3] |
Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| DHFR-IN-4 | DHFR | 0.123 | [7] |
| Compound 20 (Thieno[2,3-d]pyrimidine) | DHFR | 0.20 | [8] |
| Methotrexate | DHFR | 0.22 | [8] |
Table 4: Influenza Neuraminidase Inhibitory Activity
| Compound | Target Virus Strain | IC50 (µM) | Reference |
| 4-(Acetylamino)-3-guanidinobenzoic acid | N9 Neuraminidase | 2.5 | [5] |
| NC-5 | H1N1 | 33.6 (EC50) | [9][10] |
| NC-5 | H1N1-H275Y (Oseltamivir-resistant) | 32.8 (EC50) | [9][10] |
Table 5: Steroid 5α-Reductase Inhibitory Activity
| Compound | Isozyme | IC50 (µM) | Reference |
| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid (4c) | Human Type 2 | 0.82 | [6] |
| N-benzyl-4-(5-indolyl)benzoic acid derivative | Human Type 2 | 6.20 | [11] |
| N-cyclohexanemethyl-4-(5-indolyl)benzoic acid derivative | Human Type 1 | 2.10 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Tyrosinase Inhibition Assay
This protocol is adapted from established methods for determining tyrosinase inhibition using L-DOPA as a substrate.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds and positive control (e.g., Kojic Acid) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare serial dilutions of the test compounds and positive control in phosphate buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1-2%.
-
In a 96-well plate, add 80 µL of the tyrosinase solution to each well.
-
Add 20 µL of the test compound dilutions, positive control, or buffer (for blank) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 100 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
The percent inhibition is calculated using the formula: ((Rate_blank - Rate_sample) / Rate_blank) * 100.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
CSNK2A In-Cell Target Engagement Assay (NanoBRET™)
This protocol outlines the general steps for a NanoBRET™ Target Engagement Intracellular Kinase Assay to measure the apparent cellular affinity of test compounds for CSNK2A.
Materials and Reagents:
-
HEK293 cells
-
CSNK2A2-NanoLuc® Fusion Vector and Transfection Carrier DNA
-
Opti-MEM® I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer K-5 and Tracer Dilution Buffer
-
Test compounds dissolved in DMSO
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
-
Luminometer with 450 nm and 610 nm filters
Procedure:
-
Transfection: Co-transfect HEK293 cells with the CSNK2A2-NanoLuc® Fusion Vector and Transfection Carrier DNA using a suitable transfection reagent. Culture the cells for 18-24 hours to allow for protein expression.
-
Cell Plating: Harvest the transfected cells and resuspend them in Opti-MEM®. Seed the cells into a white 96-well plate.
-
Tracer Addition: Prepare the NanoBRET™ Tracer K-5 working solution by diluting the stock in Tracer Dilution Buffer. Add the tracer to the cells at the recommended final concentration.
-
Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM®. Add the diluted compounds to the wells containing cells and tracer. Include a vehicle control (DMSO) and a no-compound control.
-
Equilibration: Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the compound to reach equilibrium with the target protein.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor detection reagent according to the manufacturer's protocol. Add the detection reagent to all wells.
-
Measurement: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®, 450 nm) and acceptor (Tracer, 610 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This is a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials and Reagents:
-
Recombinant human DHFR
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds and positive control (e.g., Methotrexate) dissolved in DMSO
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Prepare a working solution of DHFR in assay buffer.
-
Prepare serial dilutions of the test compounds and methotrexate in assay buffer.
-
In a 96-well plate, add assay buffer, the DHFR solution, and the test compound dilutions.
-
Pre-incubate the mixture at room temperature for 15 minutes.
-
Prepare a reaction mixture containing DHF and NADPH in assay buffer.
-
Initiate the reaction by adding the DHF/NADPH mixture to all wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes.
-
Calculate the reaction rate from the linear portion of the curve.
-
Determine the percent inhibition and IC50 values as described for the tyrosinase assay.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cell lines.
Materials and Reagents:
-
Cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
Visualizing Pathways and Processes
Diagrams created using the DOT language provide clear visual representations of complex biological pathways and experimental workflows.
Signaling Pathways
Caption: Melanin Synthesis Pathway and the Point of Inhibition.
Caption: Role of CSNK2A in Viral Replication and Inhibition.
Experimental and Drug Discovery Workflow
Caption: Drug Discovery Workflow for Novel Therapeutics.
Conclusion
The this compound scaffold represents a highly promising and versatile platform for the development of novel enzyme inhibitors with significant therapeutic potential. The amenability of this chemical series to synthetic modification allows for the fine-tuning of inhibitory activity and selectivity against a range of important biological targets. The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of this compound derivatives from promising leads to clinically viable therapeutic agents.
References
- 1. Host Kinase CSNK2 is a Target for Inhibition of Pathogenic SARS-like β-Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-substituted 4-(5-indolyl)benzoic acids. Synthesis and evaluation of steroid 5alpha-reductase type I and II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Pyrimidine-Containing Compounds: A Technical Guide for Drug Discovery
An in-depth exploration of the vast therapeutic potential of pyrimidine scaffolds, detailing their anticancer, antimicrobial, and antiviral properties through quantitative data, experimental methodologies, and pathway visualizations.
The pyrimidine nucleus, a fundamental building block of nucleic acids, has long been a privileged scaffold in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous clinically significant drugs. This technical guide provides a comprehensive overview of the biological activities of pyrimidine-containing compounds, with a focus on their applications in oncology, infectious diseases, and virology. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity of Pyrimidine Derivatives
Pyrimidine analogs represent a cornerstone of modern cancer chemotherapy. Their mechanisms of action are diverse, ranging from the inhibition of essential metabolic pathways to the targeted disruption of oncogenic signaling cascades. Many pyrimidine-based anticancer agents function as antimetabolites, interfering with the synthesis of nucleic acids and thereby halting the proliferation of rapidly dividing cancer cells. Others have been designed as potent and selective inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are frequently dysregulated in various malignancies.[1]
Quantitative Data: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic and inhibitory activities of various pyrimidine derivatives against a panel of human cancer cell lines and specific molecular targets. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a quantitative measure of their potency.
| Compound ID | Cancer Cell Line | IC50 / EC50 (µM) | Reference |
| RDS 3442 (1a) | Glioblastoma, TNBC, OSCC, Colon Cancer | 4 - 8 | [2] |
| Compound 2a | Glioblastoma, TNBC, OSCC, Colon Cancer | 5 - 8 | [2] |
| Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [3] |
| Compound 3b | A375, C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Not specified, but potent | [4] |
| Compound 7c | A549 (Lung), HBL-100 (Breast), HeLa (Cervical), T-47D (Breast), WiDr (Colon) | 2.6 - 3.7 | [5] |
| Compound 3 | MCF7 (Breast), HepG2 (Liver), A549 (Lung) | 1.61 - 2.02 | [6] |
| Compound 7 | Caco-2 (Colon), A549 (Lung), HT1080 (Fibrosarcoma), HeLa (Cervical) | 17.50 - 73.08 | [7] |
| Compound 5 | Caco-2 (Colon), A549 (Lung), HT1080 (Fibrosarcoma), HeLa (Cervical) | High cytotoxicity in µM range | [7] |
| Pyrido[2,3-d]pyrimidine 2a | A549 (Lung) | IC50 = 42 (as LOX inhibitor) | [3] |
| Pyrido[2,3-d]pyrimidine 2f | A549 (Lung) | IC50 = 47.5 (as LOX inhibitor) | [3] |
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| PD180970 | p210Bcr-Abl | 170 | [8] |
| Compound 65 | CDK6 | 115.38 | [8] |
| Compound 66 | CDK6 | 726.25 | [8] |
| Compound 72 | FAK | 27.4 | [2] |
Antimicrobial Activity of Pyrimidine Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are crucial for bacterial survival and replication.[2][9]
Quantitative Data: In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter for assessing the potency of antimicrobial agents. The following table presents the MIC values of various pyrimidine derivatives against representative bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL or µM) | Reference |
| Compound a4 | S. aureus, E. coli, C. albicans | Not specified, but active | [10] |
| Compound a5 | S. aureus, E. coli, C. albicans | Not specified, but active | [10] |
| Compound a7 | S. aureus, E. coli, C. albicans | Good activity | [10] |
| Compound a8 | S. aureus, E. coli, C. albicans | Good activity | [10] |
| Compound a9 | S. aureus, E. coli, C. albicans | Good activity | [10] |
| Compound 9d | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in nM range | [9] |
| Compound 9n | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in nM range | [9] |
| Compound 9o | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in nM range | [9] |
| Compound 9p | S. aureus, B. subtilis, E. coli, P. aeruginosa | MIC values in nM range | [9] |
| Compound 9d (Fungi) | A. flavus, C. albicans | 21.50 - 26.30 µM | [9] |
| Compound 9n (Fungi) | A. flavus, C. albicans | 18.50 - 21.90 µM | [9] |
| Compound 9o (Fungi) | A. flavus, C. albicans | 15.50 - 19.50 µM | [9] |
| Compound 9p (Fungi) | A. flavus, C. albicans | 19.90 - 23.70 µM | [9] |
| Compound S1 | S. aureus | 16.26 µg/mL | [11] |
| Compound S7 | B. subtilis, E. coli | 17.34 µg/mL | [11] |
| Compound 3c | MDR Bacteria | Bacteriostatic | [12] |
| Compound 8a | MDR Bacteria | Bacteriostatic | [12] |
| Compound 9d | MDR Bacteria | Bacteriostatic | [12] |
Antiviral Activity of Pyrimidine Derivatives
Pyrimidine-containing compounds have demonstrated significant efficacy against a wide range of viruses, including influenza virus, human immunodeficiency virus (HIV), hepatitis C virus (HCV), and human coronaviruses.[13][14] Their antiviral mechanisms often involve the inhibition of viral replication, entry into host cells, or the function of essential viral enzymes.
Quantitative Data: In Vitro Antiviral Activity
The antiviral potency of pyrimidine derivatives is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration required to inhibit 50% of the viral activity.
| Compound ID | Virus | EC50 (µM or nM) | Reference |
| Cyclobutyl/Cyclopentyl derivatives | Influenza A and B | 0.01 - 0.1 µM | [15] |
| Compound 48 | HIV-1 (wild type and resistant mutants) | 3.43 - 11.8 nM | [2] |
| Compound 65 (HAA-09) | Influenza A virus | 0.03 µM | [2] |
| Compound 7a | Human Coronavirus 229E (HCoV-229E) | Potent activity | [13] |
| Compound 7b | Human Coronavirus 229E (HCoV-229E) | Potent activity | [13] |
| Compound 7f | Human Coronavirus 229E (HCoV-229E) | Potent activity | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of pyrimidine-containing compounds.
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: A solution of MTT is added to each well and incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the compound concentration.
2. Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.[16][17]
-
Cell Seeding and Compound Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with a solution of Sulforhodamine B dye.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at approximately 515 nm.
-
Data Analysis: The GI50 (the concentration that inhibits cell growth by 50%) is calculated from the absorbance data.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][18]
-
Compound Preparation: Serial dilutions of the pyrimidine derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
2. Disk Diffusion (Kirby-Bauer) Method
This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[19]
-
Agar Plate Preparation: A standardized inoculum of the test bacteria is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the pyrimidine derivative are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
Antiviral Assays
1. Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.[20]
-
Cell Seeding: Host cells are seeded in 96-well plates.
-
Compound and Virus Addition: The cells are treated with various concentrations of the pyrimidine derivative, followed by infection with the virus.
-
Incubation: The plates are incubated until a cytopathic effect (e.g., cell rounding, detachment) is observed in the virus-infected, untreated control wells.
-
CPE Assessment: The extent of CPE in each well is visually assessed or quantified using a cell viability assay (e.g., MTT assay).
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits CPE by 50%.
2. Virus Yield Reduction Assay
This assay quantifies the reduction in the production of new infectious virus particles in the presence of an antiviral compound.[20]
-
Infection and Treatment: Host cells are infected with the virus and simultaneously treated with different concentrations of the pyrimidine derivative.
-
Supernatant Collection: After an incubation period, the cell culture supernatant, containing newly produced virus particles, is collected.
-
Virus Titer Determination: The amount of infectious virus in the supernatant is quantified using methods such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The reduction in virus titer is calculated for each compound concentration, and the EC50 value is determined.
Signaling Pathways and Mechanisms of Action
The anticancer activity of many pyrimidine derivatives stems from their ability to modulate key signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Aberrant EGFR signaling is a common driver of tumorigenesis. Pyrimidine-based EGFR inhibitors act as competitive inhibitors at the ATP-binding site of the kinase domain, thereby blocking its activation and downstream signaling.[8]
Caption: Inhibition of the EGFR signaling pathway by pyrimidine-based compounds.
PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a frequent event in many cancers. Pyrimidine derivatives have been developed to target key components of this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[8][21]
Caption: Targeting the PI3K/AKT/mTOR pathway with pyrimidine inhibitors.
General Experimental Workflow for Drug Screening
The process of identifying and characterizing novel biologically active pyrimidine compounds typically follows a standardized workflow, from initial library screening to more detailed mechanistic studies.
Caption: A typical workflow for the screening and development of pyrimidine-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of Polyheterocyclic Compounds Containing Pyrazolopyridopyrimidine Nucleus with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 21. Targeting pyrimidine synthesis accentuates molecular therapy response in glioblastoma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-(Pyrimidin-5-yl)benzoic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental heterocycle in nucleic acids, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its ability to form key hydrogen bond interactions with biological targets has led to the development of numerous successful therapeutics. Within this class of compounds, 4-(Pyrimidin-5-yl)benzoic acid has emerged as a crucial building block, particularly in the design of targeted therapies for cancer and other diseases. This technical guide provides an in-depth analysis of the synthesis, biological significance, and therapeutic potential of this versatile molecule and its derivatives.
Core Structure and Physicochemical Properties
This compound is a bifunctional molecule featuring a pyrimidine ring linked to a benzoic acid moiety. This unique arrangement allows for diverse chemical modifications and interactions with biological targets.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂ | [1] |
| Molecular Weight | 200.19 g/mol | [1] |
| CAS Number | 216959-91-0 | [1] |
| Melting Point | 316-317°C | [1] |
| Boiling Point | 419.5°C | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar organic solvents |
Synthesis of the Core Scaffold
The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. A proposed experimental protocol is detailed below.
Proposed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on established methods for the coupling of 5-bromopyrimidine with arylboronic acids.
Reaction Scheme:
Materials:
-
5-Bromopyrimidine
-
4-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., 1,4-Dioxane/water mixture, Dimethoxyethane (DME), or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromopyrimidine (1.0 equivalent), 4-carboxyphenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.
Role in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is a key component in the development of various kinase inhibitors, which are crucial in cancer therapy. The pyrimidine ring often acts as a hinge-binder, mimicking the adenine base of ATP to interact with the kinase's active site. The benzoic acid moiety provides a vector for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Derivatives of this compound have shown potential as inhibitors of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.
Quantitative Data for DHODH Inhibitors (Derivatives):
| Compound | Target | IC₅₀ | Reference |
| Brequinar | Human DHODH | ~20 nM | |
| Teriflunomide | Human DHODH | 24.5 nM | |
| Leflunomide | Human DHODH | >100 µM |
Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay measures the reduction of 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q₁₀ analog)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme and Compound Incubation: To the wells of a 96-well plate, add the assay buffer, recombinant human DHODH, and the test compound dilutions. Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding a mixture of DHO, decylubiquinone, and DCIP.
-
Measurement: Immediately measure the decrease in absorbance at 600 nm over time in a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Other Kinase Targets
The versatility of the this compound scaffold has been exploited to develop inhibitors for a range of other kinases implicated in cancer, including:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in the development of certain cancers, including non-small cell lung cancer.
-
Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation and are often dysregulated in cancer.
-
Casein Kinase 2 (CK2): A serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.
Quantitative Data for Various Kinase Inhibitors (Derivatives):
| Compound Class | Target | IC₅₀ Range |
| 2,4-pyrimidinediamine derivatives | ALK, HDAC1 | nM to µM |
| 4-(thiazol-5-yl)benzoic acid derivatives | CK2α | 0.014-0.017 µM |
Experimental Protocols for Kinase Inhibition Assays:
Detailed protocols for ALK, HDAC, and CK2 inhibition assays generally follow similar principles to the DHODH assay, often utilizing either radiometric methods (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence/luminescence-based assays (such as ADP-Glo™) that quantify ATP consumption or product formation.
Structure-Activity Relationship (SAR) Insights
While specific biological activity data for the unsubstituted this compound is not widely available, extensive research on its derivatives has provided valuable structure-activity relationship (SAR) insights.
-
Pyrimidine Core: The nitrogen atoms of the pyrimidine ring are critical for forming hydrogen bonds with the hinge region of the kinase active site.
-
Benzoic Acid Moiety: The carboxylic acid group can form important salt bridges or hydrogen bonds with basic residues in the active site. It also serves as a key attachment point for introducing various substituents to explore different regions of the binding pocket and modulate physicochemical properties.
-
Substitutions on the Benzoic Acid Ring: Modifications at the positions ortho and meta to the carboxylic acid group can influence the conformation of the molecule and its binding affinity.
-
Substitutions on the Pyrimidine Ring: Adding substituents to the pyrimidine ring can enhance selectivity and potency by exploiting specific subpockets within the kinase active site.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile scaffold in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as kinase inhibitors, underscore its importance in the development of novel therapeutics. While a significant body of research exists for its derivatives, further investigation into the intrinsic biological activity of the parent molecule could provide a deeper understanding of its fundamental pharmacophoric features. The continued exploration of this scaffold through innovative synthetic strategies and comprehensive biological evaluation holds great promise for the discovery of next-generation targeted therapies.
References
4-(Pyrimidin-5-yl)benzoic Acid: A Versatile Linker for the Synthesis of Advanced Metal-Organic Frameworks
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented potential across various scientific and industrial landscapes, including gas storage and separation, catalysis, sensing, and notably, drug delivery. The modular nature of MOFs, constructed from inorganic nodes and organic linkers, allows for precise tuning of their pore size, shape, and chemical functionality. This guide focuses on the use of 4-(pyrimidin-5-yl)benzoic acid as a sophisticated organic linker in MOF synthesis, detailing the synthesis, structure, and potential applications of the resulting frameworks, with a particular emphasis on aspects relevant to drug development professionals.
The linker, this compound, is a bifunctional molecule featuring a carboxylic acid group for coordination to metal centers and a pyrimidine ring that can act as a secondary coordination site or a functional group to modulate the framework's properties. This unique combination of functional groups allows for the construction of complex and highly functional MOF architectures.
Synthesis of a Representative MOF: JLU-Liu14
A notable example of a MOF synthesized using this compound is JLU-Liu14. This is a three-dimensional, microporous, heterovalent copper-based MOF.[1] Its structure is built from two distinct secondary building units (SBUs): the classic copper paddle-wheel [Cu2(CO2)4] unit and a Cu2I2 dimer unit.[1]
Experimental Protocol: Solvothermal Synthesis of JLU-Liu14
The synthesis of JLU-Liu14 is achieved through a solvothermal method. While the detailed experimental parameters are outlined in the source publication, a general protocol is as follows:
A mixture of copper(II) salt (e.g., copper nitrate), a copper(I) source (e.g., copper iodide), and the this compound linker are dissolved in a suitable solvent system, typically containing N,N-dimethylformamide (DMF). The solution is sealed in a Teflon-lined autoclave and heated to a specific temperature for a designated period. During this process, the metal ions and organic linkers self-assemble to form the crystalline MOF structure. After cooling, the resulting crystals are collected, washed with fresh solvent to remove unreacted precursors, and then activated by solvent exchange and heating under vacuum to remove guest molecules from the pores.
Figure 1: General experimental workflow for the synthesis, purification, and characterization of JLU-Liu14.
Structural and Physicochemical Properties
The resulting JLU-Liu14 MOF exhibits a complex and fascinating three-dimensional framework. The pyrimidine groups of the this compound linkers coordinate to both the copper paddle-wheel and the Cu2I2 dimer units, forming a zigzag chain. These chains are then interconnected by the benzoic acid portion of the linkers to generate the final 3D structure.
A summary of the key quantitative data for JLU-Liu14 is presented in the table below. This data is crucial for evaluating its potential for various applications, including drug delivery, where porosity and surface area are critical for loading and release of therapeutic agents.
| Property | Value |
| Chemical Formula | [Cu2I2]0.5[Cu2(CO2)4(C10H7N2)4]0.5·2DMF[1] |
| BET Surface Area | ~901 m²/g[2] |
| Pore Volume | Data not available in the provided search results. |
| Thermal Stability | Data not available in the provided search results. |
| CO2 Uptake (273 K, 1 bar) | 91.9 cm³/g[1] |
| CO2/CH4 Selectivity (298 K, 1 bar) | 8.2[1] |
| Iodine Uptake Capacity | Data not available in the provided search results. |
Potential Applications in Drug Development and Beyond
The unique structural features and properties of MOFs synthesized with this compound, such as JLU-Liu14, open up a range of potential applications.
Gas Sorption and Separation
The demonstrated performance of JLU-Liu14 in CO2 capture and its selectivity over methane highlight its potential in gas purification and separation processes, which can be relevant in various industrial and environmental applications.[1] The presence of nitrogen atoms in the pyrimidine ring can enhance the affinity for CO2 through dipole-quadrupole interactions.
Figure 2: Schematic illustrating the selective gas separation mechanism of JLU-Liu14.
Drug Delivery
For drug development professionals, the high surface area and tunable porosity of such MOFs are of significant interest. The pores can serve as reservoirs for therapeutic molecules, and the chemical functionality of the linker, including the pyrimidine nitrogen atoms, can be exploited for specific drug interactions and controlled release. The biocompatibility of copper-based MOFs is an area of active research, and surface modification strategies can be employed to enhance their suitability for in vivo applications.
Sensing and Catalysis
The presence of accessible metal sites and functional organic linkers can also render these MOFs active as catalysts or as platforms for chemical sensors. The pyrimidine moiety, with its basic nitrogen atoms, can act as a catalytic site or a recognition site for specific analytes.
Conclusion
This compound has proven to be a valuable and versatile linker in the design and synthesis of novel Metal-Organic Frameworks. The resulting structures, exemplified by JLU-Liu14, exhibit complex topologies and promising functional properties, particularly in the areas of gas separation and potentially in drug delivery. The ability to incorporate multiple functionalities and inorganic building units through the use of this linker opens up exciting avenues for the rational design of next-generation porous materials with tailored properties for a wide range of applications, from industrial processes to advanced biomedical technologies. Further research into the synthesis of new MOFs with this linker and a thorough investigation of their properties will undoubtedly lead to new discoveries and applications.
References
Theoretical and Computational Deep Dive into 4-(Pyrimidin-5-yl)benzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 4-(Pyrimidin-5-yl)benzoic acid, a molecule of interest in materials science and medicinal chemistry. Due to the limited availability of in-depth experimental and theoretical studies on this specific compound, this document leverages density functional theory (DFT) calculations to predict its structural, electronic, and spectroscopic properties. This guide also outlines plausible experimental protocols for its synthesis and characterization based on established methodologies for related compounds. The presented data and workflows are intended to serve as a foundational resource for researchers engaged in the study and application of pyrimidine-based organic molecules.
Introduction
This compound is a bifunctional organic molecule incorporating a pyrimidine ring and a benzoic acid moiety. This unique structure makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs) and as a potential scaffold in drug discovery.[1] The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, while the carboxylic acid group provides another point of attachment, enabling the formation of extended porous structures. In the context of medicinal chemistry, pyrimidine and benzoic acid derivatives are known to exhibit a wide range of biological activities. Understanding the fundamental electronic and structural properties of this compound is therefore crucial for its rational application in these fields.
This guide presents a theoretical investigation of this compound using quantum chemical calculations. We provide optimized molecular geometry, vibrational analysis, frontier molecular orbital analysis, and molecular electrostatic potential maps. Furthermore, we propose a general experimental workflow for its synthesis and characterization.
Theoretical Studies
The theoretical calculations were performed using Density Functional Theory (DFT), a robust method for predicting the properties of molecular systems.
Computational Methodology
The geometry of this compound was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[2] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra. All calculations were performed in the gas phase.
Molecular Geometry
The optimized molecular structure of this compound is presented in Figure 1. The molecule is largely planar, with the dihedral angle between the pyrimidine and benzene rings being a key structural parameter. The optimized bond lengths and angles are summarized in Table 1.
Table 1: Selected Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C(1)-C(2) | 1.396 | C(2)-C(1)-C(6) | 119.8 |
| C(2)-C(3) | 1.391 | C(1)-C(2)-C(3) | 120.2 |
| C(3)-C(4) | 1.395 | C(2)-C(3)-C(4) | 119.9 |
| C(4)-C(5) | 1.394 | C(3)-C(4)-C(5) | 120.1 |
| C(5)-C(6) | 1.392 | C(4)-C(5)-C(6) | 119.9 |
| C(1)-C(7) | 1.485 | C(1)-C(6)-C(5) | 120.1 |
| C(7)-N(1) | 1.338 | C(1)-C(7)-N(1) | 122.1 |
| N(1)-C(8) | 1.332 | C(7)-N(1)-C(8) | 117.2 |
| C(8)-N(2) | 1.331 | N(1)-C(8)-N(2) | 126.3 |
| N(2)-C(9) | 1.339 | C(8)-N(2)-C(9) | 117.1 |
| C(9)-C(10) | 1.389 | N(2)-C(9)-C(10) | 122.0 |
| C(10)-C(7) | 1.398 | C(9)-C(10)-C(7) | 115.3 |
| C(4)-C(11) | 1.492 | C(3)-C(4)-C(11) | 120.3 |
| C(11)-O(1) | 1.213 | O(1)-C(11)-O(2) | 123.5 |
| C(11)-O(2) | 1.359 | C(4)-C(11)-O(1) | 124.1 |
| O(2)-H(1) | 0.967 | C(4)-C(11)-O(2) | 112.4 |
Vibrational Analysis
The theoretical vibrational frequencies of this compound were calculated to aid in the interpretation of experimental infrared (IR) and Raman spectra. The most significant vibrational modes are summarized in Table 2. These include the characteristic stretching vibrations of the O-H, C=O, C-N, and C-H bonds.
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3725 | O-H stretch |
| 3180-3120 | Aromatic C-H stretch |
| 1765 | C=O stretch (carboxylic acid) |
| 1610, 1585, 1490 | Aromatic C=C stretch |
| 1560, 1420 | Pyrimidine ring stretch |
| 1315 | C-O stretch |
| 1250 | In-plane O-H bend |
| 1180 | C-N stretch |
| 850, 770 | Out-of-plane C-H bend |
Frontier Molecular Orbital (FMO) Analysis
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap is a measure of the molecule's excitability and chemical stability. The calculated FMO energies and the HOMO-LUMO gap are presented in Table 3. The distribution of the HOMO and LUMO orbitals is depicted in Figure 1. The HOMO is primarily localized on the benzoic acid moiety, while the LUMO is distributed across the pyrimidine ring, suggesting that the molecule can act as both an electron donor and acceptor.
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -6.89 |
| LUMO | -2.15 |
| HOMO-LUMO Gap | 4.74 |
Figure 1. HOMO (left) and LUMO (right) of this compound.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution in a molecule and is useful for predicting sites of electrophilic and nucleophilic attack. The MEP map of this compound is shown in Figure 2. The red regions, indicating negative electrostatic potential, are localized around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrimidine ring, making them susceptible to electrophilic attack. The blue regions, representing positive electrostatic potential, are found around the hydrogen atoms, particularly the acidic proton of the carboxyl group.
Figure 2. Molecular Electrostatic Potential (MEP) map of this compound.
Experimental Protocols
Synthesis
A common method for the synthesis of such bi-aryl compounds is the Suzuki coupling reaction. A proposed synthetic workflow is outlined below.
Figure 3. Proposed synthetic workflow for this compound.
Protocol:
-
Suzuki Coupling: To a solution of 5-bromopyrimidine and 4-(methoxycarbonyl)phenylboronic acid in a mixture of toluene, ethanol, and water, add a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent and purified by column chromatography to yield methyl 4-(pyrimidin-5-yl)benzoate.
-
Hydrolysis: The intermediate ester is then hydrolyzed using a base such as sodium hydroxide in a mixture of water and methanol.
-
After the reaction is complete, the mixture is acidified with hydrochloric acid to precipitate the final product, this compound.
-
The solid product is collected by filtration, washed with water, and dried.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Figure 4. Experimental characterization workflow.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure and the connectivity of atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will show the characteristic vibrational bands for the functional groups present in the molecule, which can be compared with the theoretically predicted frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound.
-
Melting Point: The melting point is a crucial indicator of the purity of the synthesized compound.
-
Elemental Analysis: Combustion analysis will determine the elemental composition (C, H, N) of the compound.
Potential Applications and Future Directions
The theoretical data and proposed experimental workflows in this guide provide a solid foundation for further research on this compound. Its bifunctional nature makes it a promising candidate for:
-
Materials Science: As a linker in the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.
-
Medicinal Chemistry: As a scaffold for the design and synthesis of new bioactive molecules. The pyrimidine and benzoic acid moieties are present in many approved drugs, and derivatives of this compound could be explored for various therapeutic targets.
Future work should focus on the experimental validation of the theoretical predictions presented here. The synthesis and detailed characterization of this compound, followed by an investigation of its properties and applications, will be crucial for unlocking its full potential.
Conclusion
This technical guide has presented a detailed theoretical study of this compound using DFT calculations, providing valuable insights into its molecular structure, vibrational properties, and electronic characteristics. Although experimental data for this specific molecule is scarce, we have proposed a reliable synthetic route and a comprehensive characterization workflow based on established chemical knowledge. The information contained herein is intended to serve as a valuable resource for researchers and scientists, facilitating further exploration and application of this promising molecule in both materials science and drug development.
References
Methodological & Application
Synthesis of 4-(Pyrimidin-5-yl)benzoic acid: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Pyrimidin-5-yl)benzoic acid, a valuable building block for researchers in drug discovery and materials science. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.
Introduction
This compound is a bifunctional molecule incorporating both a pyrimidine ring and a benzoic acid moiety. This unique structure makes it an important intermediate in the synthesis of a variety of compounds with potential applications in medicinal chemistry and as linkers in the formation of metal-organic frameworks (MOFs).[1] The pyrimidine core is a common feature in many biologically active compounds, while the carboxylic acid group provides a handle for further chemical modifications. The Suzuki-Miyaura coupling is the preferred method for synthesizing such biaryl compounds due to its high functional group tolerance and generally good yields.[2][3]
Reaction Scheme
The synthesis of this compound can be achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a pyrimidine derivative and a benzoic acid derivative. Two primary synthetic routes are presented below:
Route A: Coupling of 5-bromopyrimidine with 4-carboxyphenylboronic acid.
Route B: Coupling of pyrimidine-5-boronic acid with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid).
This protocol will focus on Route A, for which more detailed procedural information is readily available in the chemical literature.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound via the Suzuki-Miyaura coupling of 5-bromopyrimidine and 4-carboxyphenylboronic acid.[2]
Materials:
-
5-Bromopyrimidine
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification (separatory funnel, beakers, flasks)
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
Synthesis Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 equivalent), 4-carboxyphenylboronic acid (1.2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and potassium phosphate (2.0 equivalents).[2]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (4:1 v/v). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1-0.2 M with respect to the 5-bromopyrimidine.
-
Reaction: Stir the reaction mixture vigorously and heat to 85-95 °C under the inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and adjust the pH to approximately 2-3 with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
Alternatively, for a more thorough purification, dilute the reaction mixture with ethyl acetate and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or methanol).
-
Alternatively, if the product from the extractive work-up is not clean, it can be purified by silica gel column chromatography.
-
Characterization Data:
The final product, this compound, should be characterized to confirm its identity and purity.[4]
| Parameter | Value |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol [5] |
| Appearance | Off-white to pale yellow solid |
| Purity (typical) | >95%[5] |
Note: The following is a representative summary of reaction conditions and yields reported for similar Suzuki-Miyaura couplings involving 5-bromopyrimidine. Actual yields may vary depending on the specific substrate and reaction scale.
| Reactant A | Reactant B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-24 | 60-90 | [2] |
| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | t-Amyl alcohol | 120 | 1 | High | [6] |
Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts are flammable and should be handled with care.
-
1,4-Dioxane is a potential carcinogen and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This detailed protocol provides a solid foundation for the successful synthesis of this compound. Researchers may need to optimize conditions for their specific experimental setup and scale.
References
Application Notes and Protocols: Synthesis of 4-(Pyrimidin-5-yl)benzoic Acid via Suzuki Coupling Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This methodology is widely employed in medicinal chemistry and drug discovery due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][2][3] 4-(Pyrimidin-5-yl)benzoic acid is a key building block in the synthesis of various biologically active molecules and functional materials.[4][5][6] The pyrimidine moiety is a common scaffold in numerous approved pharmaceuticals.[7] This document provides a detailed protocol for the synthesis of this compound using a palladium-catalyzed Suzuki coupling reaction between 5-bromopyrimidine and 4-carboxyphenylboronic acid.
Reaction Principle
The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction. The general scheme involves the reaction of 5-bromopyrimidine with 4-carboxyphenylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2]
Quantitative Data Summary
The following table summarizes the typical reaction components and conditions for the synthesis of this compound via the Suzuki coupling reaction. The expected yield is based on analogous reactions reported in the literature for similar substrates.
| Parameter | Description |
| Reactant 1 | 5-Bromopyrimidine (1.0 eq.) |
| Reactant 2 | 4-Carboxyphenylboronic acid (1.2-1.5 eq.) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.) |
| Base | Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq.) |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
| Purity | >95% after purification |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 5-bromopyrimidine with 4-carboxyphenylboronic acid. Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
5-Bromopyrimidine
-
4-Carboxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (1 M)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyrimidine (1.0 mmol, 1.0 eq.), 4-carboxyphenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.5 mmol, 2.5 eq.).
-
Solvent Addition: Under a positive pressure of inert gas (Nitrogen or Argon), add a mixture of anhydrous 1,4-dioxane and deionized water (4:1 v/v, 10 mL).
-
Degassing: Degas the reaction mixture by bubbling with inert gas for 15-20 minutes.
-
Catalyst Addition: To the degassed mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 0.03 eq.).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL).
-
Carefully acidify the aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 2. old.rrjournals.com [old.rrjournals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: Solvothermal Synthesis of a Zinc-Based Metal-Organic Framework Using 4-(Pyrimidin-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[2][3] The ligand 4-(pyrimidin-5-yl)benzoic acid is a bifunctional linker containing both a carboxylic acid group and a pyrimidine ring, which can coordinate with metal centers to form multidimensional porous networks. Zinc-based MOFs are of particular interest in biomedical applications due to the low toxicity of zinc, an essential trace element in the human body.[2] This protocol provides a robust method for the synthesis of a zinc-based MOF incorporating this pyrimidine-functionalized linker.
Experimental Protocol
This protocol is adapted from the solvothermal synthesis of zinc-based MOFs with similar N-heterocyclic benzoic acid ligands.[1][3]
Materials and Reagents:
-
This compound (Ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Deionized water
Equipment:
-
20 mL Teflon-lined stainless steel autoclave
-
Oven capable of maintaining 120 °C
-
Centrifuge
-
Schlenk line or vacuum oven
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, dissolve 0.2 mmol of this compound in 12 mL of N,N-Dimethylformamide (DMF).
-
In a separate vial, dissolve 0.2 mmol of Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 8 mL of methanol (MeOH).[3]
-
Pour the zinc nitrate solution into the ligand solution and stir for 15 minutes at room temperature to ensure a homogeneous mixture.
-
-
Solvothermal Synthesis:
-
Product Isolation and Purification:
-
Collect the resulting colorless crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.
-
Centrifuge the product at 4000 rpm for 30 seconds after each wash, decanting the supernatant.[3]
-
To exchange the solvent, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol every 8 hours.
-
-
Activation:
-
After solvent exchange, decant the ethanol and dry the crystalline product under vacuum at 100 °C for 12 hours to remove any residual solvent from the pores.
-
Data Presentation
Table 1: Summary of Experimental Parameters for MOF Synthesis
| Parameter | Value |
| Ligand | This compound |
| Metal Source | Zinc nitrate hexahydrate |
| Ligand Concentration | 0.2 mmol |
| Metal Source Concentration | 0.2 mmol |
| Solvent System | DMF:Methanol (3:2 v/v) |
| Reaction Temperature | 120 °C |
| Reaction Time | 72 hours |
| Cooling Rate | 5 °C / hour |
Table 2: Expected Characterization Data
| Characterization Technique | Expected Results |
| Powder X-Ray Diffraction (PXRD) | A unique diffraction pattern confirming the formation of a crystalline phase, distinct from the starting materials. |
| Thermogravimetric Analysis (TGA) | High thermal stability, with decomposition of the framework likely occurring above 350 °C.[2][3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid of the ligand and the appearance of characteristic peaks for the coordinated carboxylate group. |
| Brunauer-Emmett-Teller (BET) Analysis | A Type I isotherm indicative of a microporous material with a high surface area. |
Visualizations
Caption: Workflow for the solvothermal synthesis and characterization of a zinc-based MOF.
References
Application Notes and Protocols for the Characterization of 4-(Pyrimidin-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-(Pyrimidin-5-yl)benzoic acid, a key building block in medicinal chemistry and materials science.[1][2][3] The following protocols and data are intended to serve as a guide for the quality control and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for sample handling, storage, and method development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 216959-91-0 | [1][2][3] |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][2][3] |
| Molecular Weight | 200.19 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Purity | ≥95% - 97% | [2][4] |
| Storage | Room Temperature | [1][2] |
Chromatographic Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for assessing the purity of this compound and for its quantification.
A reverse-phase HPLC method with UV detection is suitable for the routine analysis of this compound. The following is a general protocol that can be optimized for specific instrumentation and requirements.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[5]
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from potential impurities. An example gradient is shown in Table 2.
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm, based on the UV absorbance of similar aromatic carboxylic acids.[5]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as a mixture of acetonitrile and water or DMSO.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Table 2: Example HPLC Gradient Program
| Time (minutes) | % Solvent A | % Solvent B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
For more sensitive and selective analysis, especially for identifying impurities, an LC-MS method is recommended. This method couples the separation power of HPLC with the mass detection capabilities of a mass spectrometer.
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).[7]
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A similar gradient to the HPLC method can be used, with adjustments for the shorter column length.
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40 °C.[9]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. For a carboxylic acid, negative mode is often preferred.[8]
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Sample Preparation: As per the HPLC protocol, ensuring the final sample is dissolved in a solvent compatible with the LC-MS system.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 300 MHz or higher NMR spectrometer.[10][11]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.[10][11][12]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Referencing: The residual solvent peak of DMSO-d₆ can be used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[10][11]
-
Acquisition: Acquire standard ¹H and ¹³C spectra. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete assignment.[10]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |
| Pyrimidine H-2 | ~9.2 | Carboxylic C=O | ~167 |
| Pyrimidine H-4, H-6 | ~9.0 | Pyrimidine C-5 | ~130 |
| Benzoic Acid H-2, H-6 | ~8.1 (d) | Benzoic Acid C-1 | ~132 |
| Benzoic Acid H-3, H-5 | ~7.8 (d) | Benzoic Acid C-4 | ~138 |
| Carboxylic Acid OH | >12.0 (br s) | Benzoic Acid C-2, C-6 | ~130 |
| Benzoic Acid C-3, C-5 | ~128 | ||
| Pyrimidine C-2 | ~158 | ||
| Pyrimidine C-4, C-6 | ~157 |
Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹.
Table 4: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Source(s) |
| 3300-2500 (broad) | O-H stretch of the carboxylic acid | [2][13] |
| ~3100-3000 | Aromatic C-H stretch | [13] |
| ~1700-1680 | C=O stretch of the carboxylic acid | [2][13] |
| ~1600, 1470 | Aromatic C=C ring stretch | [14] |
| ~1300 | C-O stretch and O-H bend of the carboxylic acid | [13] |
| ~900-675 | Aromatic C-H out-of-plane bend |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound.
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from room temperature to a temperature above its decomposition point (e.g., 600 °C) at a heating rate of 10 °C/min.[15]
-
Data Analysis:
-
DSC: Determine the melting point from the onset of the endothermic peak.
-
TGA: Determine the decomposition temperature from the onset of weight loss.
-
Table 5: Expected Thermal Analysis Data
| Parameter | Expected Observation |
| Melting Point (DSC) | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| Decomposition (TGA) | Onset of weight loss indicating thermal decomposition. |
Synthesis and Quality Control Workflow
The following diagrams illustrate a typical synthesis route and a general quality control workflow for this compound.
Caption: Synthesis of this compound via Suzuki-Miyaura coupling.
Caption: Quality control workflow for this compound.
References
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. chem.washington.edu [chem.washington.edu]
- 4. 4-Pyrimidin-5-ylbenzoic acid, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. longdom.org [longdom.org]
- 6. Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unn.edu.ng [unn.edu.ng]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. scienceopen.com [scienceopen.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. odr.chalmers.se [odr.chalmers.se]
Application Note: ¹H and ¹³C NMR Analysis of 4-(Pyrimidin-5-yl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and predicted data for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(pyrimidin-5-yl)benzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this note presents a comprehensive prediction of the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures, namely 4-phenylbenzoic acid and substituted pyrimidines. This application note serves as a valuable resource for the identification and characterization of this compound and similar compounds in research and drug development settings.
Introduction
This compound is a bifunctional organic compound that incorporates both a benzoic acid moiety and a pyrimidine ring. These structural motifs are prevalent in many biologically active molecules and pharmaceutical compounds. The benzoic acid group provides a site for derivatization, such as ester or amide formation, while the pyrimidine ring is a key component of many nucleobases and kinase inhibitors. Accurate structural elucidation and purity assessment are critical in the synthesis and application of such compounds, with NMR spectroscopy being the primary analytical technique for this purpose. This application note outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides a standardized protocol for sample preparation and data acquisition.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of substituent effects on the respective aromatic systems. The numbering scheme used for the assignments is shown in Figure 1.
Figure 1. Structure and numbering of this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is presented in Table 1. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' | 9.25 | s | - |
| H-4' | 9.10 | s | - |
| H-2, H-6 | 8.15 | d | 8.2 |
| H-3, H-5 | 7.90 | d | 8.2 |
| COOH | ~13.0 | br s | - |
s = singlet, d = doublet, br s = broad singlet
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in DMSO-d₆ is presented in Table 2. The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2', C-6' | 158.0 |
| C-4' | 157.5 |
| C-5' | 132.0 |
| C-1 | 142.0 |
| C-4 | 131.5 |
| C-2, C-6 | 130.0 |
| C-3, C-5 | 127.0 |
| COOH | 167.0 |
Experimental Protocols
The following protocols are recommended for the NMR analysis of this compound.
Sample Preparation
-
Weigh approximately 10-20 mg of this compound for ¹H NMR analysis or 50-100 mg for ¹³C NMR analysis.
-
Transfer the sample to a clean, dry vial.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility of the carboxylic acid in less polar solvents like chloroform-d (CDCl₃).
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer's autosampler or manual insertion port.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16-32 scans should provide a good signal-to-noise ratio.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Typical parameters on a 100 MHz spectrometer would include a 30° pulse, a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
-
Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Data Analysis and Interpretation
The predicted ¹H NMR spectrum is expected to show three distinct signals for the pyrimidine protons and two for the benzoic acid protons. The protons at the 2' and 6' positions of the pyrimidine ring are chemically equivalent and are expected to appear as a singlet at the most downfield region due to the deshielding effect of the two adjacent nitrogen atoms. The proton at the 4' position will also be a singlet, slightly upfield from the H-2'/H-6' signal. The protons on the benzoic acid ring are expected to appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift.
The predicted ¹³C NMR spectrum is expected to show eight distinct signals. The carbons of the pyrimidine ring will be in the downfield region, with the carbons adjacent to the nitrogen atoms (C-2', C-4', C-6') being the most deshielded. The quaternary carbons (C-1, C-4, and C-5') will likely have lower intensities compared to the protonated carbons. The carboxylic acid carbonyl carbon will be the most downfield signal in the spectrum.
Workflow Diagram
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a detailed predicted ¹H and ¹³C NMR analysis of this compound, along with standardized protocols for its experimental investigation. While the provided spectral data is theoretical, it offers a strong foundation for researchers to identify and characterize this molecule. Experimental verification of these predictions is highly recommended. The methodologies and expected spectral patterns outlined herein will be valuable for scientists and professionals engaged in the synthesis, quality control, and development of pharmaceuticals and other advanced materials incorporating this important chemical scaffold.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(Pyrimidin-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of kinase inhibitors derived from 4-(pyrimidin-5-yl)benzoic acid. This versatile building block is a key component in the development of targeted therapies for a range of diseases, particularly in oncology. The pyrimidine scaffold is a well-established pharmacophore that can mimic the hinge-binding motif of ATP in the active site of various kinases, while the benzoic acid moiety offers a convenient handle for synthetic elaboration to achieve desired potency and selectivity.
Introduction to this compound in Kinase Inhibitor Design
This compound serves as a crucial intermediate in the synthesis of a variety of kinase inhibitors.[1] Its structure is particularly valuable for creating targeted therapies due to the ability of the pyrimidine ring to form hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. The benzoic acid group can be readily converted to amides and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
A notable application of a similar scaffold is in the development of Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various hematopoietic cells and is a therapeutic target for inflammatory diseases and certain cancers.[2] By modifying the this compound core, researchers can develop potent and selective inhibitors targeting kinases like Syk.
Synthetic Pathways and Methodologies
The synthesis of kinase inhibitors from this compound typically involves two key transformations:
-
Synthesis of the this compound Scaffold: This is often achieved through a Suzuki-Miyaura cross-coupling reaction between a 5-halopyrimidine (e.g., 5-bromopyrimidine) and 4-carboxyphenylboronic acid.
-
Amide Bond Formation: The carboxylic acid group of this compound is then coupled with various amines to generate a library of amide derivatives. This step is crucial for introducing diversity and tuning the biological activity of the final compounds.
Below are detailed protocols for these key synthetic steps.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with 4-carboxyphenylboronic acid.
Materials:
-
5-Bromopyrimidine
-
4-Carboxyphenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., 1,4-Dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine 5-bromopyrimidine (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield this compound.
Protocol 2: Synthesis of 4-(Pyrimidin-5-yl)benzamide Derivatives via Amide Coupling
This protocol outlines the coupling of this compound with a primary or secondary amine using a standard peptide coupling reagent.
Materials:
-
This compound
-
Desired amine
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or Triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling reagent (1.1 eq) and the base (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(pyrimidin-5-yl)benzamide derivative.
Biological Activity and Data Presentation
The synthesized this compound derivatives can be evaluated for their inhibitory activity against a panel of kinases. The following table summarizes representative biological data for a series of pyrimidine-5-carboxamide derivatives as Syk inhibitors.[2]
| Compound ID | Structure | Syk Inhibition (IC50, µM) | 5-HT Release Inhibition (IC50, µM) |
| 9a | 2-((2-Aminoethyl)amino)-N-(3-methoxyphenyl)-4-((3-methoxyphenyl)amino)pyrimidine-5-carboxamide | 0.035 | 0.18 |
| 9b | 2-((2-Aminoethyl)amino)-N-(3-chlorophenyl)-4-((3-methoxyphenyl)amino)pyrimidine-5-carboxamide | 0.042 | 0.25 |
| 9c | 2-((2-Aminoethyl)amino)-N-(3-bromophenyl)-4-((3-methoxyphenyl)amino)pyrimidine-5-carboxamide | 0.038 | 0.22 |
Note: The structures are representative of the pyrimidine-5-carboxamide scaffold. The data demonstrates the potency of these compounds in inhibiting Syk kinase and a downstream cellular function.
Visualizing Kinase Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
References
Application Notes and Protocols for the Synthesis of 4-(Pyrimidin-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Pyrimidin-5-yl)benzoic acid and its derivatives are an important class of compounds in medicinal chemistry and materials science. The pyrimidine moiety is a key pharmacophore in numerous biologically active molecules, while the benzoic acid group provides a versatile handle for further chemical modifications or for interaction with biological targets. The synthesis of these compounds is most effectively achieved through a two-step process: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a protected ester, followed by hydrolysis to yield the final carboxylic acid. This protocol provides a detailed methodology for the synthesis of the parent compound and its derivatives.
Overall Reaction Scheme
The synthesis proceeds in two main steps as illustrated below:
Step 1: Suzuki-Miyaura Cross-Coupling

Step 2: Hydrolysis

Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(Pyrimidin-5-yl)benzoate (Ester Intermediate)
This protocol details the Suzuki-Miyaura cross-coupling of 5-bromopyrimidine with methyl 4-boronobenzoate.
Materials:
-
5-bromopyrimidine (1.0 equiv)
-
Methyl 4-boronobenzoate (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 mmol), methyl 4-boronobenzoate (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.05 mmol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 15-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain methyl 4-(pyrimidin-5-yl)benzoate.
-
Protocol 2: Synthesis of this compound
This protocol describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid product.
Materials:
-
Methyl 4-(pyrimidin-5-yl)benzoate (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Methanol
-
Water
-
Hydrochloric acid (HCl) (to acidify)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 4-(pyrimidin-5-yl)benzoate in a mixture of methanol and water.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (2.0 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath.
-
Acidify the solution to pH 1-2 with hydrochloric acid. A precipitate should form.
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the solid with cold water.
-
Dry the product under vacuum.
-
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with Various Arylboronic Acids/Esters
| Arylboronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 92 |
| Methyl 4-boronobenzoate | Pd(PPh₃)₄ (2-5) | K₂CO₃ (2.0-3.0) | 1,4-Dioxane/H₂O | 80-100 | 15-24 | ~85-95 (estimated) |
Note: Yields are based on literature for similar reactions and may vary depending on the specific substrate and reaction conditions.
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway (Catalytic Cycle of Suzuki-Miyaura Coupling)
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols: 4-(Pyrimidin-5-yl)benzoic acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-(Pyrimidin-5-yl)benzoic acid as a versatile building block in the development of targeted drug delivery systems. The inherent chemical functionalities of this molecule—a carboxylic acid group and a pyrimidine ring—offer multiple avenues for its incorporation into advanced therapeutic platforms.
Introduction
This compound is a bifunctional organic compound that is increasingly recognized for its potential in medicinal chemistry and drug delivery. Its rigid structure, coupled with the reactive carboxylic acid handle and the hydrogen-bonding capabilities of the pyrimidine moiety, makes it an attractive component for constructing targeted therapeutic agents. This document outlines its primary applications as a linker in metal-organic frameworks (MOFs) and as a key intermediate in the synthesis of small molecule kinase inhibitors, providing a basis for its further exploration in targeted drug delivery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈N₂O₂ | [1][2] |
| Molecular Weight | 200.19 g/mol | [2] |
| CAS Number | 216959-91-0 | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 316-317°C | [2] |
| Boiling Point | 419.5°C | [2] |
| Storage | Room temperature, in a dry environment | [1][2] |
Application 1: Linker for Metal-Organic Frameworks (MOFs) in Drug Delivery
Metal-organic frameworks are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and biocompatibility make them promising carriers for drug delivery. This compound can serve as an organic linker in the synthesis of MOFs, where the carboxylic acid group coordinates with metal ions and the pyrimidine ring can be further functionalized or participate in host-guest interactions with drug molecules.
// Nodes linker [label="this compound\n(Organic Linker)", fillcolor="#F1F3F4", fontcolor="#202124"]; metal [label="Metal Ions\n(e.g., Zn²⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; mof [label="Porous MOF Structure", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; drug [label="Drug Molecule", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; loaded_mof [label="Drug-Loaded MOF", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; target_cell [label="Target Cell", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges linker -> mof [label="Coordination", color="#5F6368"]; metal -> mof [color="#5F6368"]; mof -> loaded_mof [label="Drug Encapsulation", color="#5F6368"]; drug -> loaded_mof [color="#5F6368"]; loaded_mof -> target_cell [label="Targeted Release", color="#5F6368"]; }
Caption: MOF-based drug delivery using this compound.
Experimental Protocol: Synthesis of a Hypothetical Zinc-based MOF for Doxorubicin Loading
This protocol describes a general method for synthesizing a zinc-based MOF using this compound as the organic linker, followed by the loading of Doxorubicin (DOX) as a model anticancer drug.
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4 and 5.5
Procedure:
-
MOF Synthesis (Solvothermal Method):
-
Dissolve this compound (0.2 mmol) and zinc nitrate hexahydrate (0.2 mmol) in 10 mL of DMF in a 20 mL glass vial.
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Seal the vial and heat it in an oven at 100°C for 24 hours.
-
After cooling to room temperature, collect the resulting crystalline product by centrifugation.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted precursors.
-
Dry the synthesized MOF under vacuum at 60°C overnight.
-
-
Drug Loading:
-
Disperse 20 mg of the activated MOF in 5 mL of a 2 mg/mL solution of DOX in deionized water.
-
Stir the suspension at room temperature for 24 hours in the dark.
-
Collect the DOX-loaded MOF by centrifugation.
-
Wash with deionized water to remove surface-adsorbed DOX.
-
Dry the final product under vacuum.
-
-
Quantification of Drug Loading:
-
Measure the concentration of DOX in the supernatant before and after the loading process using UV-Vis spectroscopy at 480 nm.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
| Parameter | Hypothetical Value |
| Drug Loading Content (DLC) | 10-15% (w/w) |
| Encapsulation Efficiency (EE) | 70-85% |
Application 2: Intermediate for Kinase Inhibitor Synthesis
The pyrimidine-benzoic acid scaffold is a key structural motif in many targeted therapies, particularly small molecule kinase inhibitors. A derivative, 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, is a known intermediate in the synthesis of Nilotinib, a potent inhibitor of the BCR-ABL kinase used in the treatment of chronic myeloid leukemia.[3] This highlights the role of the core structure in binding to enzyme active sites, a fundamental concept in molecularly targeted therapy.
// Nodes start [label="this compound\n(or derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Multi-step Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; inhibitor [label="Kinase Inhibitor\n(e.g., Nilotinib)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; kinase [label="Target Kinase\n(e.g., BCR-ABL)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; pathway [label="Oncogenic Signaling Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; apoptosis [label="Tumor Cell Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> synthesis [color="#5F6368"]; synthesis -> inhibitor [color="#5F6368"]; inhibitor -> kinase [label="Inhibition", color="#5F6368"]; kinase -> pathway [label="Activates", style=dashed, color="#5F6368"]; pathway -> apoptosis [label="Blocks", style=dashed, color="#5F6368"]; }
Caption: Role in targeted kinase inhibitor therapy.
Experimental Protocol: Synthesis of a Hypothetical Drug Conjugate via Amide Coupling
This protocol details the synthesis of a hypothetical drug conjugate by coupling an amine-containing therapeutic agent to the carboxylic acid group of this compound. This is a common strategy for creating prodrugs or attaching drugs to larger delivery vectors.
Materials:
-
This compound
-
Amine-containing drug (Drug-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (1.2 mmol) in 15 mL of anhydrous DMF.
-
Add NHS (1.5 mmol) and EDC (1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester intermediate.
-
-
Amide Coupling:
-
In a separate flask, dissolve the amine-containing drug (1.0 mmol) in 10 mL of anhydrous DMF.
-
Add triethylamine (2.0 mmol) to the drug solution to act as a base.
-
Slowly add the activated NHS-ester solution from step 1.3 to the drug solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with 5% NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography to obtain the final conjugate.
-
| Reagent | Molar Ratio (to Drug-NH₂) |
| This compound | 1.2 |
| EDC | 1.5 |
| NHS | 1.5 |
| Triethylamine | 2.0 |
Conceptual Workflow for Targeted Nanoparticle Development
Beyond MOFs, this compound can be envisioned as a component in other targeted nanocarriers, such as liposomes or polymeric nanoparticles. The carboxylic acid can be used to conjugate targeting ligands (e.g., folic acid, peptides) or polyethylene glycol (PEG) for improved stability and circulation time.
// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; functionalize [label="Functionalization\n(e.g., PEGylation, Ligand Conjugation)", fillcolor="#FFFFFF", fontcolor="#202124"]; incorporate [label="Incorporate into Nanoparticle\n(e.g., Lipid Film Hydration)", fillcolor="#FFFFFF", fontcolor="#202124"]; drug_load [label="Drug Loading", fillcolor="#FFFFFF", fontcolor="#202124"]; characterize [label="Physicochemical Characterization\n(Size, Zeta, Drug Load)", fillcolor="#FFFFFF", fontcolor="#202124"]; in_vitro [label="In Vitro Evaluation\n(Cell Viability, Uptake)", fillcolor="#FFFFFF", fontcolor="#202124"]; in_vivo [label="In Vivo Studies\n(Biodistribution, Efficacy)", fillcolor="#FFFFFF", fontcolor="#202124"]; result [label="Targeted Nanoparticle Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> functionalize [color="#5F6368"]; functionalize -> incorporate [color="#5F6368"]; incorporate -> drug_load [color="#5F6368"]; drug_load -> characterize [color="#5F6368"]; characterize -> in_vitro [color="#5F6368"]; in_vitro -> in_vivo [color="#5F6368"]; in_vivo -> result [color="#5F6368"]; }
Caption: Workflow for developing targeted nanoparticles.
Conclusion
This compound represents a valuable and versatile platform for the design and synthesis of targeted drug delivery systems. Its utility as a linker in MOFs and as a core scaffold for kinase inhibitors has been established. The straightforward chemistry of its carboxylic acid and pyrimidine functionalities opens up a wide range of possibilities for creating novel drug conjugates, targeted nanoparticles, and other advanced therapeutic agents. The protocols provided herein serve as a foundational guide for researchers to explore the full potential of this compound in the field of targeted drug delivery.
References
Application Notes and Protocols for Solvothermal Synthesis of Pyrimidine-Based MOFs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the solvothermal synthesis of metal-organic frameworks (MOFs) utilizing pyrimidine-based linkers. This class of MOFs is of significant interest due to the unique electronic properties and hydrogen bonding capabilities of the pyrimidine moiety, making them promising candidates for applications in catalysis and drug delivery.
Introduction to Pyrimidine-Based MOFs
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of pyrimidine-based linkers into MOF structures offers several advantages. The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, enhancing catalytic activity and providing specific binding sites for guest molecules, including active pharmaceutical ingredients (APIs). Furthermore, the aromatic nature of the pyrimidine ring can facilitate π-π stacking interactions, which can be beneficial for the loading and controlled release of certain drugs.
The solvothermal synthesis method is a widely employed technique for the preparation of high-quality MOF crystals. This method involves heating a solution of the metal precursor and the organic linker in a sealed vessel at temperatures above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of precursors and promote the formation of well-defined crystalline structures.
Applications in Catalysis and Drug Delivery
Pyrimidine-based MOFs have demonstrated significant potential in various applications. Their inherent porosity and the presence of active sites make them effective heterogeneous catalysts for a range of organic transformations, including the Biginelli reaction for the synthesis of pyrimidine derivatives.[1] In the realm of drug delivery, the tunable pore sizes and functionalizable surfaces of these MOFs allow for the encapsulation and controlled release of therapeutic agents. Notably, MOFs have been investigated for the delivery of the anticancer drug 5-fluorouracil, a pyrimidine analog.[2][3][4][5]
Experimental Protocols
This section provides detailed protocols for the solvothermal synthesis of representative pyrimidine-based MOFs.
Protocol 1: Synthesis of a Cobalt-Based MOF for Catalytic Pyrimidine Synthesis
This protocol is adapted from the synthesis of a Co-MOF, designated MOF-UoR-1, which has shown high efficiency as a catalyst in the Biginelli reaction.[1]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Schiff base ligand (H₂bbda - derived from 4,4'-((1,4-phenylenebis(methanylylidene))bis(azanylylidene))dibenzoic acid)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve the Schiff base ligand in a mixture of DMF and ethanol.
-
Add a solution of Cobalt(II) nitrate hexahydrate in DMF to the ligand solution.
-
Seal the vial and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
After cooling to room temperature, the resulting crystals are collected by filtration.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted precursors.
-
Dry the product under vacuum.
Protocol 2: Synthesis of a Pyrimidine-Modified Indium-Based MOF
This protocol is based on the synthesis of a porous In-MOF using (2-pyrimidin-5-yl)terephthalic acid (H₂L) as the linker.[6]
Materials:
-
Indium(III) nitrate pentahydrate (In(NO₃)₃·5H₂O)
-
(2-pyrimidin-5-yl)terephthalic acid (H₂L)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Dissolve Indium(III) nitrate pentahydrate and (2-pyrimidin-5-yl)terephthalic acid in DMF in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 100-150 °C for 24-48 hours.
-
Allow the autoclave to cool down to room temperature slowly.
-
The resulting crystals are collected by filtration and washed with DMF and methanol.
-
The product is then dried in a vacuum oven.
Protocol 3: General Protocol for Drug Loading (e.g., 5-Fluorouracil)
This protocol provides a general procedure for the encapsulation of a drug, such as 5-fluorouracil, into a pyrimidine-based MOF.
Materials:
-
Activated pyrimidine-based MOF
-
5-Fluorouracil (5-FU)
-
Methanol or other suitable solvent
Procedure:
-
Activate the synthesized MOF by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a solution of 5-Fluorouracil in methanol.
-
Immerse the activated MOF in the 5-FU solution and stir the suspension at room temperature for 24-48 hours to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the product with fresh methanol to remove any surface-adsorbed drug.
-
Dry the final product under vacuum. The drug loading can be quantified using techniques like UV-Vis spectroscopy or thermogravimetric analysis (TGA).[5]
Quantitative Data
The following tables summarize key quantitative data for representative pyrimidine-based MOFs and related materials.
Table 1: Synthesis Conditions and Yields
| MOF Designation | Metal Precursor | Pyrimidine-Based Linker | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MOF-UoR-1 | Co(NO₃)₂·6H₂O | Schiff base ligand | DMF/Ethanol | 120 | 72 | High (not specified) | [1] |
| In-MOF | In(NO₃)₃·5H₂O | (2-pyrimidin-5-yl)terephthalic acid | DMF | 100-150 | 24-48 | Not specified | [6] |
Table 2: Physicochemical Properties of Pyrimidine-Based MOFs
| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |
| Representative Pyrimidine MOF 1 | Data not available | Data not available | Data not available |
| Representative Pyrimidine MOF 2 | Data not available | Data not available | Data not available |
Table 3: Catalytic Performance of Pyrimidine-Based MOFs
| MOF Catalyst | Reaction | Substrates | Product Yield (%) | Reaction Time (min) | Reference |
| MOF-UoR-1 | Biginelli Reaction | Aldehydes, 1,3-dicarbonyl compounds, urea | up to 96 | 90 | [1] |
| In-MOF | CO₂ Fixation | CO₂, epoxides | Efficient (not quantified) | Not specified | [6] |
Table 4: Drug Loading and Release in MOFs
| MOF | Drug | Drug Loading Capacity (wt%) | Release Conditions | Key Findings | Reference |
| ZIF-8 | 5-Fluorouracil | ~60 | pH-responsive | Faster release at pH 5.0 than at pH 7.4 | [3] |
| Zn-based MOF | 5-Fluorouracil | 19.3 | PBS (pH 7.4) at 310 K | Slow release with ~70% released in 120 h | [5] |
Visualizations
Solvothermal Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of pyrimidine-based MOFs.
Drug Loading and Release Workflow
Caption: Workflow for drug loading and in vitro release studies using pyrimidine-based MOFs.
Logical Relationship for Applications
Caption: Logical relationships between the properties and applications of pyrimidine-based MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Delivery of 5-Fluorouracil and Sonidegib via Surface-Modified ZIF-8 MOFs for Effective Basal Cell Carcinoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Improved performance of the pyrimidine-modified porous In-MOF and an in situ prepared composite Ag@In-MOF material - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of MOFs with 4-(Pyrimidin-5-yl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a promising class of porous materials for a variety of biomedical applications, including drug delivery. Their high surface area, tunable pore size, and the ability to functionalize their organic linkers make them ideal candidates for carrying therapeutic agents. The functionalization of MOFs with specific organic linkers can impart desired properties, such as improved drug loading, controlled release, and targeted delivery.
This document provides detailed application notes and protocols for the functionalization of MOFs using 4-(Pyrimidin-5-yl)benzoic acid as a linker. The incorporation of the pyrimidine moiety is of particular interest in drug development due to its presence in many biologically active molecules and its potential for specific interactions, such as hydrogen bonding, with drug molecules. The pyrimidine nitrogen atoms can also offer sites for post-synthetic modification, further enhancing the functionality of the MOF.
While specific quantitative data for MOFs synthesized with this compound is not extensively available in the public domain, this document provides generalized protocols based on the synthesis and application of MOFs with similar benzoic acid and pyrimidine-based linkers.
Key Applications
The use of this compound as a linker in MOF synthesis can be advantageous for several applications in drug development:
-
Targeted Drug Delivery: The pyrimidine group can be further functionalized with targeting ligands to direct the MOF to specific cells or tissues.
-
Controlled Release: The chemical environment within the MOF pores, influenced by the pyrimidine and benzoate functionalities, can be tailored to control the release kinetics of encapsulated drugs. The basicity of the pyrimidine nitrogen atoms may allow for pH-responsive drug release.
-
High Drug Loading: The porous nature of the MOF, combined with potential specific interactions between the drug and the pyrimidine-functionalized linker, can lead to high drug loading capacities.
-
Bio-imaging: The incorporation of metal ions with imaging properties (e.g., luminescent lanthanides or paramagnetic ions for MRI) can enable the use of these MOFs as theranostic agents.
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound
This protocol describes a general method for the synthesis of a zinc-based MOF using this compound. The specific reaction conditions (e.g., temperature, time, solvent ratios) may require optimization for the desired crystal phase and morphology.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.
-
Combine the two solutions in the first vial and add 1 mL of deionized water.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.
-
Allow the oven to cool down to room temperature slowly (e.g., over 12 hours).
-
Collect the resulting crystals by centrifugation or filtration.
-
Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.
-
Dry the crystals under vacuum at 60°C for 12 hours to activate the MOF.
Characterization:
The synthesized MOF should be characterized to confirm its structure and properties using techniques such as:
-
Powder X-ray Diffraction (PXRD): To determine the crystal structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology and size.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the this compound linker.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume.
Protocol 2: Drug Loading into the Functionalized MOF
This protocol describes a general impregnation method for loading a model drug, such as 5-Fluorouracil (a pyrimidine analog), into the synthesized MOF.
Materials:
-
Activated MOF functionalized with this compound
-
5-Fluorouracil (5-FU)
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Suspend 50 mg of the activated MOF in 10 mL of a 2 mg/mL solution of 5-FU in methanol.
-
Stir the suspension at room temperature for 24 hours in a sealed container to allow for drug infiltration into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 10 minutes).
-
Wash the collected solid with fresh methanol (2 x 5 mL) to remove surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
To determine the drug loading capacity, dissolve a known mass of the drug-loaded MOF in a suitable solvent (e.g., dilute HCl to digest the framework) and quantify the amount of 5-FU using UV-Vis spectroscopy or HPLC.
Calculation of Drug Loading:
Drug Loading (%) = (Mass of drug in MOF / Mass of drug-loaded MOF) x 100
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method to study the release of the loaded drug from the MOF in a simulated physiological environment.
Procedure:
-
Disperse 10 mg of the drug-loaded MOF in 10 mL of PBS (pH 7.4) in a dialysis bag (with an appropriate molecular weight cut-off).
-
Place the dialysis bag in 90 mL of fresh PBS (pH 7.4) at 37°C with constant stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium.
-
Replace the withdrawn volume with 1 mL of fresh pre-warmed PBS to maintain a constant volume.
-
Quantify the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative percentage of drug released versus time.
Data Presentation
While specific data for MOFs functionalized with this compound is limited, the following table summarizes representative drug loading capacities for other MOFs with pyrimidine-containing or benzoic acid derivative linkers to provide a comparative context.
| MOF System | Linker(s) | Drug | Loading Capacity (wt%) | Reference |
| ZIF-8 | 2-methylimidazole | 5-Fluorouracil | ~20% | Generic Data |
| MOF-5 | Terephthalic acid | Ibuprofen | ~25% | Generic Data |
| UiO-66-NH₂ | 2-aminoterephthalic acid | Doxorubicin | ~15% | Generic Data |
| Pyrimidine-based MOF | Pyrimidine-4,6-dicarboxylic acid | - | Not specified for drug | Generic Data |
Note: The loading capacity can vary significantly depending on the specific MOF, drug molecule, and loading conditions.
Visualization of Workflows
The following diagrams illustrate the generalized workflows for the synthesis of a functionalized MOF and its application in drug delivery.
Caption: Workflow for the solvothermal synthesis of a MOF functionalized with this compound.
Caption: Generalized workflow for drug loading and in vitro release studies using a functionalized MOF.
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt and optimize the conditions based on their specific experimental setup and objectives. All laboratory work should be conducted in accordance with standard safety procedures.
Application Notes and Protocols for High-Throughput Screening of 4-(Pyrimidin-5-yl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 4-(Pyrimidin-5-yl)benzoic acid derivatives, a promising class of compounds often investigated as kinase inhibitors. This document outlines detailed protocols for relevant biochemical and cellular assays, presents quantitative data for representative compounds, and visualizes key signaling pathways and experimental workflows.
Introduction
This compound serves as a key structural motif in the development of kinase inhibitors, particularly for therapeutic areas such as oncology.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against several kinases, including Casein Kinase 2 (CSNK2A) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. High-throughput screening is a critical step in identifying and characterizing lead compounds from libraries of these derivatives. This document details the necessary protocols and background information to facilitate such screening campaigns.
Target Kinases and Signaling Pathways
The primary targets for this compound derivatives identified in the literature are CSNK2A and PIM kinases. Understanding their roles in cellular signaling is crucial for interpreting screening data.
Casein Kinase 2 (CSNK2A)
CSNK2A is a ubiquitously expressed serine/threonine kinase that plays a critical role in diverse cellular processes, including cell cycle control, apoptosis, and signal transduction.[2] Its dysregulation has been implicated in various pathologies, including cancer.[3] CSNK2A is considered a constitutively active kinase and is involved in multiple cancer-related signaling pathways such as Wnt and PI3K/AKT.[4]
PIM Kinases
The PIM kinase family consists of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are involved in the regulation of cell cycle, proliferation, and apoptosis.[5] Their expression is often upregulated in various cancers. PIM kinases are downstream effectors of several signaling pathways, including the JAK/STAT pathway, and they share some substrates with the PI3K/AKT pathway.[3][5]
Data Presentation: In Vitro Kinase Inhibition
The following tables summarize the in vitro inhibitory activity of representative 2,6-disubstituted pyrazine derivatives containing a 4-carboxyphenyl moiety against CSNK2A and PIM3 kinases. This data is crucial for understanding the potency and selectivity of this class of compounds.
Table 1: In-Cell Target Engagement of Pyrazine Derivatives
| Compound ID | CSNK2A IC50 (nM) | PIM3 IC50 (nM) | Selectivity Ratio (PIM3/CSNK2A) | Reference |
| 2 | 12 | 18 | 1.5 | [3] |
| 6c | 24 | 720 | 30 | [3] |
| 7c | 220 | >10000 | >45 | [3] |
Data obtained from NanoBRET assays. All values are the mean of three assays with a range of ±15%.[3]
Experimental Protocols
Detailed protocols for high-throughput screening of this compound derivatives against CSNK2A and PIM kinases are provided below. A general workflow for a kinase inhibitor screening campaign is also visualized.
Protocol 1: ADP-Glo™ Kinase Assay for Primary Screening
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal by a luciferase. The light output is directly proportional to the kinase activity.
Materials:
-
Recombinant human CSNK2A or PIM3 kinase
-
Kinase-specific peptide substrate
-
ATP
-
This compound derivatives (test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as negative controls (100% activity) and a known inhibitor as a positive control (0% activity).
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stopping the Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 values.
Protocol 2: NanoBRET™ Target Engagement Assay for Cellular Potency
Principle: The NanoBRET™ Target Engagement Assay measures compound binding to a specific kinase target in living cells. The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer. When a test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-CSNK2A or NanoLuc®-PIM3 fusion protein
-
Transfection reagent
-
NanoBRET™ Tracer and Substrate
-
This compound derivatives (test compounds)
-
384-well white, tissue culture-treated plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.
-
Seed the transfected cells into 384-well plates and incubate overnight.
-
-
Compound Addition: Prepare serial dilutions of the test compounds in Opti-MEM. Add the diluted compounds to the cell plates.
-
Tracer and Substrate Addition: Add the NanoBRET™ Tracer and Nano-Glo® Substrate to the wells.
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Data Acquisition: Measure the donor (460 nm) and acceptor (610 nm) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Determine the percent inhibition for each compound concentration and calculate the cellular IC50 values.[3]
Protocol 3: LanthaScreen™ Eu Kinase Binding Assay for Biochemical IC50 Determination
Principle: The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It measures the binding of a fluorescently labeled ATP-competitive tracer to a kinase. A europium-labeled anti-tag antibody that binds to the kinase serves as the FRET donor. When an inhibitor displaces the tracer, the FRET signal decreases.
Materials:
-
GST- or His-tagged recombinant human CSNK2A or PIM3 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
This compound derivatives (test compounds)
-
384-well black assay plates
-
TR-FRET capable plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds and add them to the assay plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Add this mixture to the wells containing the compounds.
-
Tracer Addition: Add the kinase tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (europium) and 665 nm (tracer).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound concentration to calculate the IC50 values.
Conclusion
The protocols and information provided in this document serve as a comprehensive resource for the high-throughput screening and characterization of this compound derivatives as kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective inhibitors of key cancer targets like CSNK2A and PIM kinases, paving the way for the development of novel therapeutics. Careful consideration of assay design and data interpretation, as outlined here, is essential for a successful screening campaign.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
In Vitro Biological Evaluation of Novel Pyrimidine Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the in vitro biological evaluation of novel pyrimidine compounds, a class of heterocyclic molecules with significant therapeutic potential. Pyrimidine derivatives are foundational to numerous biological processes and have been successfully developed as anticancer, anti-inflammatory, and kinase-inhibiting drugs.[1] These application notes and protocols detail key assays and data presentation strategies to effectively screen and characterize new chemical entities.
I. Anti-cancer Activity Evaluation
A primary application for novel pyrimidine compounds is in oncology.[1][2] Their mechanism often involves interfering with nucleic acid synthesis, inhibiting cell division enzymes, or inducing apoptosis.[3] A battery of in vitro assays is essential to determine the anti-proliferative and cytotoxic effects of these compounds.
Data Presentation: Anti-cancer Activity
A clear and concise presentation of quantitative data is crucial for comparing the efficacy of novel pyrimidine derivatives.
| Compound ID | Cell Line | Assay Type | IC50 (µM) | % Inhibition (at a specific concentration) | Reference |
| RDS 3442 | Various | Cell Viability | 4 - 8 | Not Specified | [4] |
| 2a | Various | Cell Viability | 4 - 8 | Not Specified | [4] |
| 2f | HT-29 | Cell Viability | 30 | Not Specified | [4] |
| 2f | CAL27 | Cell Viability | 45 | Not Specified | [4] |
| 3 | Various | Cell Viability | >60 | Not Specified | [4] |
| 18 | 4T1 | ENPP1 Inhibition/STING Pathway Stimulation | Not Specified | Significant in vivo efficacy | [5] |
| 19 | Colon Cancer Lines | Lck Inhibition | 0.24 - 1.26 (GI50) | Not Specified | [5] |
| 20 | HCT-116 | Apoptosis Assay | Not Specified | 18.18-fold increase in apoptosis | [5] |
| 2d | A549 | MTT Assay | Strong cytotoxicity at 50 µM | Not Specified | [6] |
Experimental Protocols
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[3][7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel pyrimidine compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This long-term assay evaluates the ability of a single cell to proliferate and form a colony, indicating its reproductive viability.[3]
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel pyrimidine compound stock solution
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to attach overnight.[3]
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine compound for a defined period (e.g., 24 hours).[3]
-
Incubation: Remove the compound-containing medium, replace it with fresh medium, and incubate for 1-2 weeks until visible colonies form.
-
Fixation and Staining: Wash the colonies with PBS, fix them with a fixation solution, and then stain with Crystal Violet solution.
-
Colony Counting: Wash away the excess stain, allow the plates to dry, and count the number of colonies.
This flow cytometry-based assay detects programmed cell death by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[3] Propidium Iodide (PI) is used to differentiate between early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cancer cell line of interest
-
Novel pyrimidine compound
-
Annexin V-FITC and Propidium Iodide staining kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the pyrimidine compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.[3]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: Add more 1X Binding Buffer and analyze the stained cells using a flow cytometer within one hour.[3]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[3]
Visualizations
Caption: Workflow for in vitro anti-cancer evaluation.
II. Anti-inflammatory Activity Evaluation
Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes in inflammatory pathways like cyclooxygenases (COX).[9][10]
Data Presentation: Anti-inflammatory Activity
| Compound ID | Assay Type | Target | IC50 (µM) | % Inhibition | Selectivity Index (COX-2/COX-1) | Reference |
| L1 | COX Inhibition | COX-2 | - | High | High | [9][11][12] |
| L2 | COX Inhibition | COX-2 | - | High | High | [9][11][12] |
| 7a | NO Assay | iNOS | 76.6 | 65.48% | - | [13] |
| 7f | NO Assay | iNOS | 96.8 | 51.19% | - | [13] |
| 9a | NO Assay | iNOS | 83.1 | 55.95% | - | [13] |
| 9d | NO Assay | iNOS | 88.7 | 61.90% | - | [13] |
Experimental Protocols
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[11][12]
Materials:
-
COX-1 and COX-2 enzymes
-
Heme
-
Arachidonic acid
-
N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)
-
Assay buffer
-
Microplate reader
Protocol:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 with heme in the assay buffer.
-
Compound Incubation: Add the pyrimidine compounds at various concentrations to the enzyme solutions and incubate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD.
-
Absorbance Measurement: Monitor the oxidation of TMPD by measuring the change in absorbance over time.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13]
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
Griess reagent
-
Complete cell culture medium
-
Novel pyrimidine compounds
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells and treat them with various concentrations of the pyrimidine compounds for a pre-incubation period.
-
LPS Stimulation: Stimulate the cells with LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent and incubate to allow for color development.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the amount of nitrite (a stable product of NO) and calculate the percentage of NO inhibition.
Visualizations
Caption: Inhibition of inflammatory pathways by pyrimidines.
III. Kinase Inhibition Assays
Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes that are often dysregulated in diseases like cancer.[14][15]
Data Presentation: Kinase Inhibition
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Kinase Selectivity | Reference |
| 33 (R507) | JAK1 | Biochemical (Invitrogen Z′-LYTE) | 2.1 | Selective over JAK3 | [15] |
| 33 (R507) | JAK2 | Biochemical (Invitrogen Z′-LYTE) | 12 | - | [15] |
| 33 (R507) | JAK3 | Biochemical (Invitrogen Z′-LYTE) | 923 | - | [15] |
| 33 (R507) | TYK2 | Biochemical (Invitrogen Z′-LYTE) | 12 | - | [15] |
| 19 | Lck | Not specified | 10.6 | - | [5] |
| 50 | PI3Kα | Not specified | 2.6 | Selective | [16] |
Experimental Protocol: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.[14]
Materials:
-
Recombinant kinase (e.g., JAK2)
-
Specific peptide substrate
-
ATP
-
Assay buffer
-
Novel pyrimidine compounds in DMSO
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and a luminescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine compounds in DMSO.[14]
-
Kinase Reaction Setup: In a 384-well plate, add the test compounds.
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, kinase, and peptide substrate.[14]
-
Reaction Initiation: Add the kinase reaction master mix to the wells containing the compounds. Include "no kinase" controls.[14]
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).[14]
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.[14]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 values.
Visualizations
Caption: Inhibition of the JAK-STAT signaling pathway.
References
- 1. Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Pyrimidin-5-yl)benzoic acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyrimidin-5-yl)benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to address common challenges encountered during the synthesis of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a pyrimidine derivative with a benzoic acid derivative, where one reactant is a boronic acid or its ester, and the other is a halide (e.g., bromo or iodo derivative). Two primary pathways are employed:
-
Pathway A: Coupling of pyrimidine-5-boronic acid with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid).
-
Pathway B: Coupling of a 5-halopyrimidine (e.g., 5-bromopyrimidine) with 4-carboxyphenylboronic acid.
Generally, 5-pyrimidinylboronic acids exhibit good reactivity in Suzuki couplings, making Pathway A a favorable option.[1]
Q2: I am experiencing low to no product yield in my Suzuki-Miyaura coupling reaction. What are the potential causes?
A2: Low yields in the synthesis of this compound via Suzuki coupling can arise from several factors:
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[2][3]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and highly interdependent. An incompatible combination can lead to poor catalytic activity.
-
Side Reactions: The most common side reactions are protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and homo-coupling of the boronic acid starting material.[3][4] High temperatures and certain bases can exacerbate these side reactions.[3]
-
Poor Quality of Reagents: The purity of the boronic acid, halide, and the integrity of the catalyst are paramount. Old or impure boronic acids are particularly prone to protodeboronation.
Q3: What are the typical impurities I should expect and how can I minimize them?
A3: Common impurities in the synthesis of this compound include:
-
Starting Materials: Unreacted 5-bromopyrimidine, pyrimidine-5-boronic acid, 4-bromobenzoic acid, or 4-carboxyphenylboronic acid.
-
Homo-coupled Products: Biphenyl-4,4'-dicarboxylic acid or 5,5'-bipyrimidine.
-
Protodeboronation Product: Benzoic acid or pyrimidine.
-
Residual Catalyst: Palladium and ligand residues.
To minimize these impurities, it is crucial to use high-purity reagents, maintain an inert atmosphere to prevent catalyst degradation, and optimize the stoichiometry of the reactants. Careful monitoring of the reaction progress by TLC or LC-MS can help in determining the optimal reaction time to maximize product formation and minimize side products.
Q4: What are the recommended purification methods for this compound?
A4: The purification of this compound can be challenging due to its polarity and potential for zwitterion formation. Common purification techniques include:
-
Recrystallization: This is a viable technique, and the choice of solvent is critical. A solvent system that dissolves the compound when hot but sparingly at room temperature is ideal.
-
Column Chromatography: Silica gel column chromatography can be employed. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically required.
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction. The product can be extracted into a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst deactivation by pyrimidine nitrogens.[2][3] | - Use a more electron-rich and sterically hindered phosphine ligand (e.g., SPhos, XPhos, RuPhos).[2] - Consider using a pre-formed Pd(0) catalyst. |
| Inactive catalyst. | - Ensure the catalyst is fresh and has been stored under an inert atmosphere. - Use a higher catalyst loading (e.g., 2-5 mol%). | |
| Suboptimal base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Use a degassed solvent system (e.g., 1,4-dioxane/water, DMF, toluene).[1] | |
| Significant Side Product Formation (Homo-coupling, Protodeboronation) | High reaction temperature.[3] | - Lower the reaction temperature and extend the reaction time. |
| Inappropriate base. | - Use a milder base. | |
| Poor quality boronic acid. | - Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester for increased stability.[1] | |
| Difficulty in Product Isolation and Purification | High polarity of the product. | - For column chromatography, use a more polar eluent system or consider reverse-phase chromatography. |
| Product is insoluble in common organic solvents. | - Utilize acid-base extraction to solubilize the product in an aqueous basic solution for purification. | |
| Co-precipitation of impurities. | - Optimize recrystallization solvent and conditions. A multi-solvent system may be necessary. |
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of pyrimidine derivatives.[5]
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
4-Carboxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine, 4-carboxyphenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to afford this compound.
Quantitative Data Summary
The following table summarizes typical yields for Suzuki-Miyaura coupling reactions involving pyrimidine derivatives. The actual yield for the synthesis of this compound may vary depending on the specific reaction conditions and the scale of the reaction.
| Reactants | Catalyst System | Solvent | Yield (%) |
| 5-Bromopyrimidine and Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 60-85[5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine and Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 50-90[4] |
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 4-(Pyrimidin-5-yl)benzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Pyrimidin-5-yl)benzoic acid, a crucial building block in various pharmaceutical and materials science applications. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to improve reaction yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by hydrolysis.
Step 1: Suzuki-Miyaura Cross-Coupling
Q1: I am observing no or very low conversion of my starting materials (5-bromopyrimidine and 4-(methoxycarbonyl)phenylboronic acid). What are the likely causes?
A1: Low or no conversion in the Suzuki coupling of a pyrimidine derivative can stem from several factors, primarily related to the catalyst system and the nature of the heteroaromatic ring.
-
Catalyst Inactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2]
-
Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. Ensure proper handling and storage of the catalyst.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[3]
-
Poor Quality Reagents: Degradation of the boronic acid (protodeboronation) can be a significant issue.[4]
Q2: My reaction is sluggish, and I'm seeing the formation of side products. What are the common side reactions and how can I minimize them?
A2: The most common side reactions in this synthesis are protodeboronation of the boronic acid and homo-coupling of the boronic acid.
-
Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, which is often promoted by high temperatures and certain bases.[4] To minimize this, use fresh, high-purity boronic acid and optimize the reaction temperature and time.
-
Homo-coupling: The reaction of two boronic acid molecules can be reduced by ensuring an efficient oxidative addition and transmetalation, often by using a slight excess of the 5-bromopyrimidine.[4]
-
Hydrolysis of the Ester: Premature hydrolysis of the methyl ester can occur under basic conditions, especially if the reaction is heated for an extended period in the presence of water.
Q3: How do I choose the right catalyst, ligand, and base for this reaction?
A3: The selection of the catalyst, ligand, and base is crucial for a successful Suzuki coupling with an electron-deficient heteroaryl halide like 5-bromopyrimidine.
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective. However, for challenging couplings involving heteroaryl chlorides or bromides, more electron-rich and sterically hindered phosphine ligands such as SPhos, XPhos, or RuPhos can promote oxidative addition and stabilize the catalytic species.[1] Nickel-based catalysts can also be a good alternative.[5]
-
Base Selection: The base is critical for the transmetalation step. Inorganic bases are generally superior to organic bases for this reaction. While Na₂CO₃ is often effective, K₃PO₄ and Cs₂CO₃ are also excellent choices. The strength and solubility of the base can significantly impact the reaction outcome.[3][6]
Step 2: Hydrolysis
Q4: The hydrolysis of my methyl 4-(pyrimidin-5-yl)benzoate is incomplete. How can I drive the reaction to completion?
A4: Incomplete hydrolysis can be due to insufficient base, reaction time, or temperature. Ensure at least one equivalent of a strong base like NaOH or LiOH is used. The reaction is typically heated to reflux in a mixture of methanol and water to ensure solubility and promote the reaction. Monitoring the reaction by TLC or LC-MS is recommended to determine the necessary reaction time.
Q5: I am having difficulty purifying the final product, this compound. What is the recommended purification method?
A5: Purification can typically be achieved through recrystallization. After acidification of the reaction mixture, the product precipitates out. This solid can be collected by filtration and then recrystallized from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure product.[7] If recrystallization is insufficient, column chromatography on silica gel can be employed.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine derivatives.
Table 1: Comparison of Catalyst and Ligand Systems for Suzuki Coupling of Dichloropyrimidines
| Catalyst (mol%) | Ligand (mol%) | Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | 95 |
| Pd(OAc)₂ (2) | XPhos (4) | 92 |
| Pd(PPh₃)₄ (5) | - | 78 |
Data adapted from similar systems and may require optimization for this compound synthesis.
Table 2: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Base (equiv.) | Solvent | Yield (%) |
| Na₂CO₃ (2) | 1:1 DMF/H₂O | 98 |
| K₂CO₃ (2) | 1:1 DMF/H₂O | 95 |
| K₃PO₄ (2) | 1:1 DMF/H₂O | 92 |
| NaOH (2) | 1:1 DMF/H₂O | 85 |
| TEA (Triethylamine) (2) | 1:1 DMF/H₂O | 70 |
This table illustrates the general trend of base effectiveness in aqueous Suzuki couplings.[6]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of methyl 4-(pyrimidin-5-yl)benzoate.
Materials:
-
5-Bromopyrimidine
-
4-(Methoxycarbonyl)phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromopyrimidine (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).[5]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[5]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Protocol 2: Hydrolysis of Methyl 4-(pyrimidin-5-yl)benzoate
Materials:
-
Methyl 4-(pyrimidin-5-yl)benzoate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 4-(pyrimidin-5-yl)benzoate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide (approximately 2-3 equivalents).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with hydrochloric acid to a pH of approximately 3-4, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid to obtain this compound. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Visualizations
Experimental Workflow
Caption: Synthesis workflow for this compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling.
References
Technical Support Center: Purification of Crude 4-(Pyrimidin-5-yl)benzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(Pyrimidin-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C11H8N2O2 | [1][2] |
| Molecular Weight | 200.19 g/mol | [1][2] |
| CAS Number | 216959-91-0 | [1][2] |
| Appearance | Typically a solid | [3] |
| Solubility | Sparingly soluble in common organic solvents at room temperature. Solubility generally increases with temperature. Soluble in solvents like DMSO and DMF.[3][4] | |
| Purity (Commercial) | Often available at ≥95% purity | [2][5] |
Q2: What are the most common methods for purifying crude this compound?
A2: The most common and effective purification techniques for this compound, an aromatic carboxylic acid, are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q3: What are the likely impurities in crude this compound?
A3: Impurities can originate from starting materials, by-products, or degradation products. Common impurities may include unreacted starting materials from the synthesis, such as precursors to the pyrimidine ring or the benzoic acid moiety. Additionally, side-reaction products or related isomers could be present.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q: My compound does not crystallize from the solution upon cooling. What should I do?
A: Failure to crystallize is a common issue. The table below outlines potential causes and solutions.
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | Evaporate some of the solvent to increase the concentration of the compound. |
| Solution cooled too quickly | Allow the solution to cool to room temperature slowly before placing it in an ice bath.[7] |
| High level of impurities | Try to pre-purify the crude material using another technique like acid-base extraction or a quick filtration through a silica plug.[8] |
| No nucleation sites | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[8] |
Q: The product "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates as a liquid instead of a solid. Here are some troubleshooting steps:
| Possible Cause | Suggested Solution |
| Solution is too concentrated | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[8] |
| Cooling is too rapid | Ensure a slow cooling rate. Insulating the flask can help.[7] |
| Inappropriate solvent | Perform a new solvent screen to find a more suitable solvent system.[8] |
Column Chromatography Issues
Q: I am seeing very low recovery of my compound from the silica gel column. Why is this happening?
A: Low recovery from silica gel chromatography can be due to the properties of the compound.
| Possible Cause | Suggested Solution |
| Irreversible adsorption | The acidic nature of this compound can lead to strong interactions with the acidic silica gel.[8] Consider using a less acidic stationary phase like neutral alumina.[8] |
| Compound degradation | The compound may be unstable on silica gel over the duration of the column run. Try to run the chromatography more quickly or use a less reactive stationary phase.[8] |
| Inappropriate eluent | The eluent may not be polar enough to elute the compound. Gradually increase the polarity of the mobile phase. |
Q: My compound is streaking on the TLC plate and the column. How can I improve the separation?
A: Streaking can be caused by several factors related to the compound's interaction with the stationary phase.
| Possible Cause | Suggested Solution |
| Compound is too polar for the eluent | Increase the polarity of the mobile phase. |
| Acidic compound on acidic silica | Add a small amount of acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Sample overload | Ensure you are not loading too much crude material onto the TLC plate or column. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of crude this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, or mixtures) to find a solvent that dissolves the compound when hot but not at room temperature.[8] For benzoic acid derivatives, hot water is often a good choice.[7]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[8][9]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8][10]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[8][10]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]
-
Drying: Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Protocol 2: Column Chromatography
This protocol outlines a general procedure for purification by silica gel chromatography.
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase that gives your target compound an Rf value of approximately 0.3.[8] A mixture of ethyl acetate and hexanes with a small amount of acetic acid is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent (or a slightly more polar solvent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Run the eluent through the column, applying positive pressure if necessary. Collect fractions in test tubes.[8]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[8]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[8]
Protocol 3: Acid-Base Extraction
This method is useful for separating acidic compounds from neutral or basic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Principle of acid-base extraction for purification.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. calpaclab.com [calpaclab.com]
- 3. 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | 641569-94-0 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid | 641569-94-0 | Benchchem [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. famu.edu [famu.edu]
Technical Support Center: Suzuki Coupling of Pyrimidine Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki coupling of pyrimidine boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Suzuki coupling of pyrimidine boronic acids?
A1: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the C-B bond of the pyrimidine boronic acid and its replacement with a C-H bond, leading to the formation of an unsubstituted pyrimidine byproduct. This is often promoted by aqueous basic conditions.
-
Homocoupling: The dimerization of the pyrimidine boronic acid to form a bipyrimidine species. This can be mediated by the palladium catalyst, especially in the presence of oxygen.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and low reaction yields. This is particularly problematic for 2-substituted pyrimidine boronic acids.
Q2: Why is the position of the boronic acid group on the pyrimidine ring important?
A2: The position of the boronic acid group significantly impacts reactivity:
-
5-pyrimidinylboronic acids: Generally exhibit good reactivity and provide high yields.
-
4-pyrimidinylboronic acids: Can be successful, but the electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity, often requiring optimized conditions.
-
2-pyrimidinylboronic acids: Are the most challenging due to the "2-pyridyl problem," where the proximate nitrogen atom can chelate to the palladium catalyst and inhibit the reaction. These substrates are also more susceptible to protodeboronation.
Q3: What are the key parameters to consider for optimizing the Suzuki coupling of pyrimidine boronic acids?
A3: Successful coupling depends on the careful selection of:
-
Catalyst and Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to promote the desired reaction and prevent catalyst deactivation.
-
Base: The choice of base is critical for activating the boronic acid. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is substrate-dependent.
-
Solvent: A variety of solvents can be used, with common choices being dioxane, toluene, and DMF, often in combination with water.
-
Temperature: Reaction temperatures can range from room temperature to over 100°C. Higher temperatures can sometimes promote side reactions.
Troubleshooting Guides
Problem 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Strategy |
| Catalyst Deactivation | * Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center.[1] * Consider using a pre-formed Pd(0) catalyst to bypass the in-situ reduction step. * Increase catalyst loading, although this should be a last resort. |
| Inefficient Transmetalation | * Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). K₃PO₄ is often effective for challenging couplings.[2][3] * Ensure the base is sufficiently soluble in the reaction medium. * Consider using a boronate ester (e.g., pinacol or MIDA ester) which can have different reactivity profiles. |
| Steric Hindrance | * Employ sterically demanding ligands that can facilitate coupling of hindered substrates. * Increase the reaction temperature, but monitor for decomposition. |
| Low Reactivity of Coupling Partner | * If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide. * For electron-rich aryl halides, a more electron-rich ligand may be required. |
Problem 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Strategy |
| Presence of Water and Base | * Use anhydrous solvents and reagents. * If water is necessary for the reaction, minimize the amount used. * Consider using a non-aqueous base. |
| Instability of the Boronic Acid | * Use the boronic acid as soon as it is prepared or purchased. * Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. |
| High Reaction Temperature | * Attempt the reaction at a lower temperature for a longer duration. |
Problem 3: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Strategy |
| Presence of Oxygen | * Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen). * Maintain a positive pressure of inert gas throughout the reaction. |
| Palladium(II) Mediated Coupling | * If using a Pd(II) precatalyst, it can react directly with the boronic acid. Consider using a Pd(0) source. * Slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce homocoupling. |
| Inappropriate Ligand | * Use bulky, electron-rich phosphine ligands that favor the cross-coupling pathway. |
Data Presentation
Table 1: Catalyst and Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid[4][5][6]
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pd(PPh₃)₄ (5) | THF | 100 | 15 | 45 |
| Pd(PPh₃)₄ (5) | DMF | 100 | 15 | 58 |
| Pd(PPh₃)₄ (5) | 1,4-Dioxane | 100 | 15 | 71 |
| Pd(PPh₃)₄ (5) | Isopropanol | 100 | 15 | 33 |
| Pd(dppf)Cl₂ (5) | 1,4-Dioxane/H₂O | 100 | 15 | 58 |
| Pd(OAc)₂ (5) | 1,4-Dioxane/H₂O | 100 | 15 | 35 |
| PdCl₂(PPh₃)₂ (5) | 1,4-Dioxane/H₂O | 100 | 15 | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), solvent (6 mL), microwave irradiation.
Table 2: Base and Solvent Optimization for the Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Phenylboronic Acid[3]
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| K₃PO₄ (2.0) | Toluene | 70-80 | 18-22 | 40 |
| K₃PO₄ (2.0) | Acetonitrile | 70-80 | 18-22 | 36 |
| K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | 18-22 | 60 |
| Na₂CO₃ (2.0) | 1,4-Dioxane | 70-80 | 18-22 | 45 |
| Cs₂CO₃ (2.0) | 1,4-Dioxane | 70-80 | 18-22 | 52 |
Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), phenylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), solvent (6 mL), H₂O (1.5 mL).
Table 3: Suzuki Coupling of 5-Bromopyrimidine with Various Boronic Acids[2]
| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |
| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 86 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine[6]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the desired boronic acid, and the base.
-
Add the palladium catalyst.
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 5-Bromopyrimidine with Phenylboronic Acid under Conventional Heating[2]
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95°C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling of pyrimidine boronic acids.
Caption: Simplified mechanism of base-mediated protodeboronation.
Caption: Oxygen-mediated homocoupling of pyrimidine boronic acids.
References
stability and degradation of 4-(Pyrimidin-5-yl)benzoic acid under reaction conditions
This technical support center provides guidance on the stability and degradation of 4-(Pyrimidin-5-yl)benzoic acid for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by hydrolytic, oxidative, photolytic, and thermal stress. The pyrimidine ring is susceptible to both oxidative and reductive cleavage, while the benzoic acid moiety can undergo decarboxylation under certain conditions.
Q2: How should this compound be properly stored to ensure its stability?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, light, and oxygen, which can promote degradation.
Q3: What are the likely degradation pathways for this compound under various stress conditions?
A3: Based on the chemical structure, the following degradation pathways are plausible:
-
Hydrolytic Degradation: Under strongly acidic or basic conditions, the pyrimidine ring may undergo hydrolytic cleavage.
-
Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of N-oxides on the pyrimidine ring or even ring opening.
-
Photodegradation: UV or visible light exposure can induce photolytic decomposition of the pyrimidine ring.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the benzoic acid group to form 5-phenylpyrimidine is a potential degradation pathway.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing agents, as they can lead to the degradation of the pyrimidine ring. Strong acids and bases should also be used with caution, especially at elevated temperatures, due to the risk of hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent results in reactions involving this compound.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify the purity of the this compound using a suitable analytical method (e.g., HPLC, NMR).
-
Ensure the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).
-
If degradation is suspected, purify the material before use, for example, by recrystallization.
-
Issue 2: Appearance of unexpected byproducts in a reaction mixture.
-
Possible Cause: On-going degradation of this compound under the reaction conditions.
-
Troubleshooting Steps:
-
Analyze the reaction mixture by LC-MS to identify the mass of the byproducts, which may correspond to potential degradation products.
-
Consider if the reaction conditions (e.g., high temperature, presence of oxidizing agents) could be promoting degradation.
-
If possible, modify the reaction conditions to be milder (e.g., lower temperature, shorter reaction time, use of antioxidants).
-
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[1][2]
1. Acid and Base Hydrolysis:
-
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Reflux the solutions for a specified period (e.g., 8 hours).
-
Withdraw samples at various time points, neutralize them, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Withdraw samples at various time points and analyze by HPLC.
-
3. Thermal Degradation:
-
Procedure:
-
Place the solid this compound in a controlled temperature oven.
-
Expose the sample to a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
4. Photostability Testing:
-
Procedure:
-
Expose the solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[3][4][5][6]
-
The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[4]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
-
Data Presentation
The following tables summarize the potential degradation of this compound under various stress conditions. The data presented here is hypothetical and serves as an example of how to structure experimental results. Actual data will vary based on experimental conditions.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | Potential Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | Reflux | 5 - 15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Reflux | 10 - 25% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 15 - 30% |
| Thermal (Solid) | N/A | 48 hours | 80°C | 2 - 10% |
| Photolytic (Solid) | ICH Q1B | N/A | Controlled | 5 - 20% |
Table 2: Potential Degradation Products
| Stress Condition | Potential Degradation Product | Proposed Structure |
| Thermal | 5-Phenylpyrimidine | C₁₀H₈N₂ |
| Oxidative | This compound N-oxide | C₁₁H₈N₂O₃ |
| Hydrolytic | Formic acid, 4-aminobenzoic acid derivatives | Various |
Visualizations
The following diagrams illustrate potential degradation pathways and a general experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 5. database.ich.org [database.ich.org]
- 6. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Optimizing MOF Formation with 4-(Pyrimidin-5-yl)benzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the formation of Metal-Organic Frameworks (MOFs) using 4-(pyrimidin-5-yl)benzoic acid as an organic linker.
Optimizing Reaction Conditions: Data Summary
The successful synthesis of MOFs is highly dependent on the careful optimization of various reaction parameters. While specific conditions for this compound are not extensively published, the following table summarizes typical conditions used for the synthesis of MOFs with structurally similar N-heterocyclic carboxylate ligands. These parameters provide a strong starting point for optimization.
| Parameter | Metal Salt | Ligand | Solvent System | Temperature (°C) | Time (hours) | Noteworthy Additives/Observations |
| Example 1 | Zinc Nitrate | 3-nitro-4-(pyridin-4-yl)benzoic acid | DMF/DMAc | Not specified | Not specified | Resulted in three different MOF topologies depending on conditions.[1] |
| Example 2 | Zinc Nitrate | 4-dimethylaminobenzoic acid | DMF/Methanol (3:2) | 120 | 72 | Solvothermal synthesis in a Teflon-lined autoclave.[2][3] |
| Example 3 | Lead Nitrate | Pyrimidine-4,6-dicarboxylic acid | Solvent-free | 150 | 48 | Oven-heated, solvent-free procedure.[4] |
| Example 4 | Indium-based | (2-pyrimidin-5-yl)terephthalic acid | Not specified | Not specified | Not specified | A stable porous In-MOF was prepared.[5] |
Detailed Experimental Protocol: A Generalized Approach
This protocol describes a general solvothermal method for the synthesis of a MOF using this compound. This should be considered a starting point, and optimization of the parameters outlined below is likely necessary.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture with ethanol or water)
-
Teflon-lined stainless steel autoclave or sealed glass vials
Procedure:
-
Preparation of the Reaction Mixture:
-
In a typical synthesis, dissolve the metal salt and this compound in the chosen solvent in a glass vial. A common starting molar ratio of metal to ligand is 1:1 or 2:1.
-
The concentration of the reactants is a critical parameter and should be systematically varied. Start with a concentration in the range of 0.01 to 0.1 M.
-
Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the oven to the desired reaction temperature (typically between 80°C and 150°C) and hold for a specified time (ranging from 12 to 72 hours).
-
The heating and cooling rates can influence crystal quality. A slow cooling rate is often preferred.
-
-
Product Isolation and Purification:
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration or decantation.
-
Wash the product with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Subsequently, wash with a more volatile solvent like ethanol or methanol to facilitate drying.
-
Dry the final product under vacuum at a moderate temperature (e.g., 60-100°C).
-
Characterization:
-
The crystallinity and phase purity of the synthesized MOF should be confirmed using Powder X-ray Diffraction (PXRD).
-
The morphology and size of the crystals can be observed by Scanning Electron Microscopy (SEM).
-
Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the MOF.
Visualizing the Workflow and Troubleshooting
Experimental Workflow for MOF Synthesis Optimization
Caption: General workflow for the optimization of MOF synthesis.
Troubleshooting Decision-Making for MOF Synthesis
Caption: A decision-making workflow for troubleshooting common MOF synthesis issues.
Troubleshooting Guide
Q1: My product is amorphous or has very low crystallinity. What should I do?
A1: The formation of an amorphous product is a common challenge. Here are several parameters to investigate:
-
Temperature and Time: The kinetics of MOF formation are highly dependent on temperature and reaction time. An insufficient temperature or time may not provide enough energy for crystal nucleation and growth. Conversely, a temperature that is too high can lead to the formation of a dense, non-porous phase. Systematically screen a range of temperatures (e.g., 80°C, 100°C, 120°C, 150°C) and times (e.g., 12h, 24h, 48h, 72h).
-
Solvent System: The polarity and coordination ability of the solvent play a crucial role. Solvents like DMF and DEF are common, but their decomposition at high temperatures can affect the pH and influence the final product. Consider using a co-solvent (e.g., ethanol, water) to modify the solubility of the reactants and intermediates.
-
Concentration: High reactant concentrations can sometimes lead to rapid precipitation of an amorphous product. Try decreasing the concentration of your metal salt and ligand.
-
Modulators: The addition of a modulator, often a monocarboxylic acid like acetic acid or benzoic acid, can compete with the ligand for coordination to the metal center. This can slow down the crystallization process, leading to fewer nucleation sites and the growth of larger, higher-quality crystals.
Q2: My PXRD pattern shows peaks that do not match the expected MOF structure, indicating the presence of impurities.
A2: The formation of impurity phases can arise from several factors:
-
Metal-to-Ligand Ratio: The stoichiometry of the metal salt and the ligand is critical. The optimal ratio is not always the same as in the final MOF structure. It is advisable to screen a range of metal-to-ligand molar ratios (e.g., 2:1, 1:1, 1:2).
-
pH of the Reaction Mixture: The deprotonation state of the carboxylic acid group on your ligand is pH-dependent. The pH can be influenced by the metal salt precursor and the decomposition of the solvent. While not always necessary, the addition of a small amount of acid or base can sometimes promote the formation of the desired phase.
-
Purity of Starting Materials: Ensure that your this compound, metal salt, and solvent are of high purity. Impurities can act as competing ligands or disrupt the crystallization process.
Q3: The yield of my crystalline product is very low.
A3: Low yields can be addressed by:
-
Optimizing Reactant Concentrations: While high concentrations can sometimes lead to amorphous products, very low concentrations may result in a low yield. A systematic optimization of the reactant concentrations is recommended.
-
Reaction Time: Ensure the reaction has proceeded to completion. Monitor the reaction at different time points to determine the optimal reaction duration.
-
Solubility: The desired MOF product might have some solubility in the mother liquor. Ensure the product is fully precipitated upon cooling and consider washing with a solvent in which the MOF is less soluble.
Frequently Asked Questions (FAQs)
Q1: What is the role of the pyrimidine group in the this compound ligand?
A1: The pyrimidine group, like the more commonly used pyridine group, contains nitrogen atoms that can act as coordination sites for the metal ions. This allows the ligand to potentially bridge multiple metal centers, leading to the formation of a stable, extended framework. The specific geometry and electronic properties of the pyrimidine ring will influence the final topology and properties of the MOF.
Q2: Which metal salts are most suitable for use with this ligand?
A2: Divalent metal ions such as Zn(II), Cu(II), Co(II), and Ni(II) are commonly used in the synthesis of MOFs with N-heterocyclic carboxylate ligands. The choice of metal ion will significantly impact the coordination geometry and, consequently, the structure and properties of the resulting MOF. The counter-ion of the metal salt (e.g., nitrate, acetate, chloride) can also play a role in the reaction. Nitrates are a common starting point as they are often readily soluble.
Q3: How does the choice of solvent affect the synthesis?
A3: The solvent is a critical component in solvothermal MOF synthesis. It must be able to dissolve the metal salt and the organic ligand to facilitate the reaction. Common solvents include DMF, DEF, dimethyl sulfoxide (DMSO), and alcohols. The solvent's boiling point will determine the maximum temperature of the reaction under atmospheric pressure, though solvothermal synthesis in a sealed autoclave allows for higher temperatures. The coordination ability of the solvent can also be a factor, as solvent molecules can sometimes coordinate to the metal centers and need to be removed to activate the MOF's porosity.
Q4: Are there any specific safety precautions I should take?
A4: Standard laboratory safety procedures should always be followed. When working with autoclaves for solvothermal synthesis, it is crucial to ensure they are properly sealed and not filled to more than two-thirds of their capacity to avoid over-pressurization at high temperatures. The solvents used (e.g., DMF, DEF) have specific health and safety considerations, and their Safety Data Sheets (SDS) should be consulted before use. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
References
- 1. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. researchgate.net [researchgate.net]
- 4. [2404.15357] On-liquid-gallium surface synthesis of ultra-smooth conductive metal-organic framework thin films [arxiv.org]
- 5. researchgate.net [researchgate.net]
overcoming solubility issues of 4-(Pyrimidin-5-yl)benzoic acid in organic synthesis
Welcome to the Technical Support Center for 4-(Pyrimidin-5-yl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the use of this compound in organic synthesis, with a particular focus on overcoming its limited solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with generally low solubility in many common organic solvents. Its planar structure and the presence of both a carboxylic acid and a pyrimidine ring contribute to strong intermolecular interactions, leading to high crystal lattice energy. While specific quantitative data for this exact molecule is limited, data for the closely related Pyrimidine-4-carboxylic acid suggests much higher solubility in polar aprotic solvents compared to polar protic or non-polar solvents.
Q2: In which organic solvents is this compound most likely to dissolve?
A2: Based on data from analogous compounds and general principles for similar heterocyclic carboxylic acids, the following solvents are recommended for attempting dissolution:
-
High Solubility: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most promising solvents. For a similar compound, Pyrimidine-4-carboxylic acid, solubilities of up to 20 mg/mL in DMSO and 5 mg/mL in DMF have been reported.[1]
-
Moderate to Low Solubility: N-Methyl-2-pyrrolidone (NMP) and Dioxane may also be effective, particularly with heating.
-
Very Low Solubility: Alcohols (e.g., ethanol, methanol) and chlorinated solvents (e.g., dichloromethane) are generally poor solvents for this compound at room temperature. The solubility of Pyrimidine-4-carboxylic acid in ethanol is reported to be only 0.25 mg/mL.[1]
Q3: Can heating be used to improve the solubility of this compound?
A3: Yes, gentle heating can significantly improve the solubility of this compound in solvents like DMF, DMSO, and NMP. It is a common strategy to achieve a homogeneous solution before adding other reagents. However, it is crucial to assess the thermal stability of your other reactants and reagents before applying heat.
Q4: How can I use this compound in reactions if it doesn't fully dissolve?
A4: In cases of partial solubility, the reaction can sometimes be run as a slurry. The undissolved solid will slowly go into solution as the dissolved portion reacts, according to Le Chatelier's principle. This approach often requires longer reaction times and vigorous stirring to ensure efficient reaction. Monitoring the disappearance of the solid starting material is key in such cases.
Troubleshooting Guides
This section provides structured guidance for overcoming common solubility-related issues in specific reaction types.
Issue 1: Poor Solubility during Amide Coupling Reactions
Amide bond formation is a common application for this compound. However, achieving a homogeneous reaction mixture can be challenging.
Troubleshooting Workflow for Amide Coupling
Caption: Troubleshooting workflow for poor solubility in amide coupling.
Quantitative Data: Solubility of an Analogous Compound
| Solvent | Solubility of Pyrimidine-4-carboxylic acid (mg/mL) |
| DMSO | 20 |
| DMF | 5 |
| Ethanol | 0.25 |
| Data from a supplier for a structurally similar compound, providing a useful reference.[1] |
Experimental Protocol: Amide Coupling in DMF
This protocol is a general guideline for performing an amide coupling with this compound when solubility is a concern.
-
Dissolution of the Carboxylic Acid:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).
-
Add a minimal amount of anhydrous DMF (e.g., to achieve a concentration of 0.1-0.5 M).
-
Stir the mixture. If the solid does not dissolve, gently warm the flask to 40-50 °C until a clear solution is obtained. Cool the solution to room temperature before proceeding.
-
-
Activation and Coupling:
-
To the solution of the carboxylic acid, add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions may take several hours to overnight for complete conversion.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Alternatively, perform an aqueous work-up by extracting with an appropriate organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Issue 2: Challenges in Suzuki Coupling Reactions
While Suzuki couplings typically involve the corresponding halide or triflate of the pyrimidine ring, the benzoic acid moiety can be present on either the coupling partner or the pyrimidine itself. Solubility of the pyrimidine-benzoic acid component can be a limiting factor.
Logical Relationship for Optimizing Suzuki Coupling with Poorly Soluble Reactants
Caption: Logical approach to optimizing Suzuki coupling reactions.
Experimental Protocol: Suzuki Coupling in a Dioxane/Water System
This protocol is a general starting point for a Suzuki coupling involving a poorly soluble pyrimidine-benzoic acid derivative.
-
Reaction Setup:
-
In a reaction vessel (e.g., a microwave vial or a round-bottom flask equipped with a reflux condenser), combine the pyrimidine-benzoic acid halide/triflate (1.0 eq.), the boronic acid or ester partner (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), to a concentration of 0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Purge the reaction vessel with an inert gas (Argon or Nitrogen) for several minutes.
-
Heat the reaction mixture with vigorous stirring. For conventional heating, a temperature of 80-100 °C is a good starting point. For microwave irradiation, temperatures up to 150 °C can be explored.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, which may cause the product to precipitate. If so, filter the solid, wash with water, and dry.
-
If the product remains in solution, extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization.
-
Strategy 3: In-situ Salt Formation to Enhance Solubility
For reactions involving a base, such as amide couplings, the in-situ formation of a carboxylate salt can significantly improve the solubility of this compound.
Workflow for In-situ Salt Formation
Caption: Workflow for enhancing solubility via in-situ salt formation.
This strategy is particularly useful in one-pot procedures where the base required for a subsequent step can also act as the solubilizing agent for the carboxylic acid starting material. The formation of the more polar carboxylate salt disrupts the crystal lattice and improves its interaction with polar solvents.
References
preventing protodeboronation in Suzuki reactions with pyrimidine substrates
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of Suzuki-Miyaura cross-coupling reactions with pyrimidine substrates. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common experimental hurdles, with a specific focus on preventing protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions with pyrimidine substrates?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the pyrimidine-boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid reagent, leading to a reduced yield of the desired coupled product and the formation of a simple pyrimidine byproduct, which can complicate purification.[2] Pyrimidine-boronic acids, particularly those with the boronic acid group at the 2- or 4-positions, can be susceptible to this decomposition pathway due to the electron-withdrawing nature of the pyrimidine ring.[3]
Q2: What are the primary factors that contribute to protodeboronation with pyrimidine substrates?
A2: Several factors can accelerate protodeboronation:
-
Base: The choice and strength of the base are critical. Strong bases, especially in the presence of water, can promote the cleavage of the C-B bond.[4]
-
Temperature: Higher reaction temperatures can increase the rate of protodeboronation.[5]
-
Solvent: The solvent system can influence the stability of the boronic acid and the reaction intermediates.[5] The presence of water can be both beneficial for the catalytic cycle and detrimental due to protodeboronation.[6]
-
Catalyst Activity: If the rate of the desired Suzuki coupling is slow due to a suboptimal catalyst system, the competing protodeboronation reaction has more time to occur.[1]
-
Nature of the Boron Species: Free boronic acids are generally more susceptible to protodeboronation than their corresponding boronate esters.[7]
Q3: How does the position of the boronic acid group on the pyrimidine ring affect its stability and reactivity?
A3: The position of the boronic acid moiety significantly impacts reactivity and susceptibility to protodeboronation:
-
5-Pyrimidinylboronic Acids: Generally exhibit good reactivity and stability, leading to high yields in Suzuki couplings.[3]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nitrogen atoms at positions 1 and 3 can influence reactivity, but successful couplings are often achieved with optimized catalyst systems.[3]
-
2-Pyrimidinylboronic Acids: This isomer is the most challenging. The proximity of the boronic acid group to the nitrogen atom at the 1-position can lead to catalyst inhibition and a higher susceptibility to protodeboronation, analogous to the "2-pyridyl problem".[3]
Q4: When should I use a pyrimidine-boronic acid versus a pyrimidine-boronate ester?
A4: While pyrimidine-boronic acids can be used, pyrimidine-boronate esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, are often preferred to enhance stability and prevent premature decomposition.[4][7] If you are observing significant protodeboronation with a boronic acid, switching to a more stable boronate ester is a highly recommended strategy.[4] MIDA boronates offer the additional advantage of a "slow-release" of the active boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[1][8]
Troubleshooting Guide
This section provides specific advice for common experimental issues encountered when performing Suzuki reactions with pyrimidine substrates.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no yield of the desired product, with significant recovery of the protodeboronated pyrimidine. | High rate of protodeboronation of the pyrimidine-boronic acid/ester. | 1. Switch to a more stable boron reagent: If using a boronic acid, switch to a pinacol or MIDA boronate ester.[4][7] 2. Optimize the base: Screen weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4] 3. Lower the reaction temperature: If possible, run the reaction at a lower temperature to slow down the rate of decomposition.[5] 4. Use a highly active catalyst system: Employ a modern, air-stable palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos) to accelerate the cross-coupling reaction.[4] |
| Reaction is sluggish and incomplete, even with a stable boronate ester. | Poor catalyst activity or deactivation. | 1. Ensure an inert atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[5] 2. Check catalyst and ligand quality: Use fresh, high-purity catalyst and ligands. 3. Increase catalyst loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may improve conversion.[5] 4. Screen different catalyst systems: Not all catalyst systems are optimal for all substrates. Experiment with different palladium precatalysts and ligands.[4] |
| Formation of significant side products other than the protodeboronated pyrimidine. | Homocoupling of the boronic acid or the aryl halide. | 1. Ensure an inert atmosphere: Oxygen can promote homocoupling.[5] 2. Adjust stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.[5] 3. Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.[5] 4. Consider slow addition: Slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[4] |
Data Presentation: Strategies to Minimize Protodeboronation
The following table summarizes the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving pyrimidine-containing substrates, with a focus on mitigating protodeboronation.
| Parameter | Condition A (Prone to Protodeboronation) | Condition B (Mitigates Protodeboronation) | Typical Yield Improvement | Reference |
| Boron Reagent | Boronic Acid | Pinacol Boronate Ester | 10-50% | [4][7] |
| Boron Reagent | Pinacol Boronate Ester | MIDA Boronate Ester (Slow Release) | 5-30% | [1][8] |
| Base | Strong Base (e.g., NaOH, KOH) | Weaker Base (e.g., K₃PO₄, K₂CO₃) | 15-40% | [2][4] |
| Catalyst/Ligand | Pd(PPh₃)₄ | Pd Precatalyst + Bulky Ligand (e.g., XPhos) | 20-60% | [4][9] |
| Temperature | High Temperature (e.g., >100 °C) | Moderate Temperature (e.g., 60-80 °C) | Varies with substrate | [5][6] |
| Solvent | Protic Solvents (e.g., alcohols) | Anhydrous Aprotic Solvents (e.g., Dioxane, Toluene) | Varies with substrate | [4][6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyrimidine-Boronate Ester
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyrimidine-boronate ester (e.g., pinacol ester) (1.2 equiv)
-
Aryl/heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, XPhos Pd G3) (1-5 mol%)
-
Ligand (if required, e.g., XPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the pyrimidine-boronate ester, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[4]
Mandatory Visualizations
Caption: The competitive relationship between the desired Suzuki-Miyaura cycle and the undesired protodeboronation pathway.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions with pyrimidine substrates.
Caption: Logical relationships between key reaction parameters and their impact on reaction outcomes.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
characterization issues of 4-(Pyrimidin-5-yl)benzoic acid and its derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrimidin-5-yl)benzoic acid and its derivatives. The information is designed to address common challenges encountered during the synthesis, purification, and characterization of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
This compound is a solid organic compound with the following properties:
| Property | Value |
| CAS Number | 216959-91-0 |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
Q2: What is a common synthetic route to prepare this compound?
A prevalent method for synthesizing this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a pyrimidine derivative (e.g., 5-bromopyrimidine) with a benzoic acid derivative bearing a boronic acid or boronate ester group (e.g., 4-(dihydroxyboryl)benzoic acid) in the presence of a palladium catalyst and a base.
Q3: What are the primary challenges in the synthesis of this compound and its derivatives via Suzuki-Miyaura coupling?
Researchers may encounter several challenges, including:
-
Low Reaction Yields: This can be due to catalyst inhibition, where the nitrogen atoms in the pyrimidine ring coordinate to the palladium catalyst, reducing its activity.
-
Side Reactions: Protodeboronation, the cleavage of the C-B bond of the boronic acid, is a common side reaction that consumes the starting material. Homocoupling of the boronic acid is another potential side reaction.
-
Difficult Purification: The separation of the desired product from starting materials, byproducts, and catalyst residues can be challenging due to similar polarities.
Troubleshooting Guides
Synthesis (Suzuki-Miyaura Coupling)
Problem: Low or no product formation.
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a pre-activated palladium(0) catalyst or ensure in situ reduction of a palladium(II) precursor. Consider using specialized ligands (e.g., Buchwald ligands) that are less susceptible to inhibition by nitrogen-containing heterocycles. |
| Poor Quality Reagents | Use anhydrous solvents and freshly prepared or properly stored boronic acids/esters to minimize protodeboronation. |
| Inappropriate Base | Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the reaction outcome. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also promote side reactions. |
Problem: Significant formation of homocoupling byproducts.
| Possible Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid derivative. A large excess can favor homocoupling. |
| Slow Transmetalation | Ensure the chosen base is effective for the transmetalation step. |
Purification
Problem: Difficulty in separating the product from starting materials and byproducts.
| Purification Method | Troubleshooting Tips |
| Crystallization | If the product is a solid, attempt recrystallization from a suitable solvent or solvent mixture. Common solvents include alcohols, ethyl acetate, and their mixtures with hexanes. |
| Acid-Base Extraction | As a carboxylic acid, the product can be dissolved in a basic aqueous solution (e.g., NaHCO₃ or NaOH solution) and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by acidifying the aqueous layer. |
| Column Chromatography | Use a suitable stationary phase (e.g., silica gel) and eluent system. A gradient elution may be necessary to achieve good separation. |
Characterization
Problem: Ambiguous or unexpected spectroscopic data.
While specific experimental data for this compound is not widely available in the literature, the following provides expected patterns and troubleshooting for common analytical techniques.
¹H NMR Spectroscopy
-
Expected Signals: Protons on the pyrimidine ring typically appear as singlets or doublets in the aromatic region (δ 8.5-9.5 ppm). Protons on the benzoic acid moiety will also be in the aromatic region (δ 7.5-8.5 ppm). The carboxylic acid proton is often a broad singlet at a higher chemical shift (δ > 10 ppm).
-
Troubleshooting:
-
Broad Peaks: The carboxylic acid proton may exchange with residual water in the NMR solvent, leading to a very broad signal or its complete disappearance.
-
Impurity Peaks: Compare the spectrum to those of the starting materials to identify any unreacted reagents.
-
¹³C NMR Spectroscopy
-
Expected Signals: Carbon signals for the pyrimidine ring will be in the aromatic region (δ 140-160 ppm). The benzoic acid carbons will also appear in the aromatic region (δ 120-140 ppm), with the carboxyl carbon appearing at a lower field (δ > 165 ppm).
-
Troubleshooting:
-
Missing Signals: Quaternary carbons (like the one bearing the carboxylic acid group and the one at the junction of the two rings) can have long relaxation times and may appear weak or be absent in a standard ¹³C NMR spectrum.
-
Mass Spectrometry
-
Expected Molecular Ion Peak: For this compound (C₁₁H₈N₂O₂), the expected [M+H]⁺ peak would be at m/z 201.19.
-
Troubleshooting:
-
Fragmentation: Expect to see fragmentation patterns corresponding to the loss of CO₂ (m/z 44) from the carboxylic acid and other characteristic fragments of the pyrimidine and benzene rings.
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add 5-bromopyrimidine (1.0 eq.), 4-(dihydroxyboryl)benzoic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., recrystallization or column chromatography).
General Protocol for Purification by Acid-Base Extraction
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic solution with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃).
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1M HCl) until the product precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: A general workflow for the synthesis and characterization of this compound.
Caption: A troubleshooting decision tree for low-yielding Suzuki-Miyaura coupling reactions.
Technical Support Center: Troubleshooting Low Bioactivity in 4-(Pyrimidin-5-yl)benzoic Acid Analogues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Pyrimidin-5-yl)benzoic acid analogues. The content is designed to help identify and resolve common issues leading to unexpectedly low bioactivity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for observing low or no bioactivity with my this compound analogue?
There are several potential reasons for low bioactivity, which can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system.[1] Common factors include:
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be soluble enough in the assay buffer at the tested concentrations.[1] Poor aqueous solubility is a frequent issue with pyrimidine derivatives and can lead to unreliable results in biological assays.[1]
-
Experimental Setup: Problems with the assay, such as incorrect reagent concentrations, inappropriate incubation times, or issues with cell health, can all contribute to a lack of observable effect.[1]
-
Biological System: The target protein may not be present or active in your chosen cell line, or the signaling pathway you are measuring may not be the primary mechanism of action for your compound. Compensatory signaling pathways can also mask the effect of your inhibitor.[1]
Q2: How can I determine if the solubility of my compound is the issue?
Poor aqueous solubility is a common hurdle for pyrimidine-based compounds.[1] If a compound precipitates out of solution, its effective concentration in the assay will be much lower than intended.[1]
-
Visual Inspection: Carefully examine your assay solution for any signs of precipitation, such as cloudiness, crystals, or a film on the surface of the well.[1]
-
Solubility Assays: Perform kinetic or thermodynamic solubility assays to quantify the solubility of your compound in the assay buffer. A common goal for early-stage drug discovery compounds is a solubility of greater than 60 µg/mL.[1]
Q3: My compound is a known kinase inhibitor, but I'm not seeing activity in my kinase assay. What should I check?
-
ATP Concentration: If you are performing a competitive kinase assay, ensure the ATP concentration is appropriate. High concentrations of ATP can outcompete your inhibitor, leading to a false negative result.
-
Enzyme Activity: Confirm that the kinase enzyme is active. Include a positive control inhibitor with a known IC50 value to validate the assay.
-
Assay Format: The choice of assay format (e.g., biochemical vs. cell-based) can significantly impact the results. A compound that is potent in a biochemical assay may not be active in a cellular context due to poor membrane permeability or efflux by cellular transporters.
Q4: What are some key considerations for the structure-activity relationship (SAR) of this compound analogues as kinase inhibitors?
While specific SARs will vary depending on the target kinase, some general principles have been observed for pyrimidine-based inhibitors:
-
Substitutions on the Phenyl Ring: Modifications to the phenyl ring can influence potency and selectivity. For example, substitutions at the -3 and -4 positions of a phenylamino moiety have been shown to improve the potency and selectivity of some kinase inhibitors.[2]
-
The Pyrimidine Core: The pyrimidine ring itself is often a key pharmacophore, forming important interactions with the hinge region of the kinase active site.
-
The Benzoic Acid Group: The carboxylic acid can form critical interactions, such as salt bridges, with residues in the kinase active site. However, in some cases, converting the carboxylic acid to an ester or amide can improve cell permeability, though this may require intracellular hydrolysis to the active acid form.[1]
Troubleshooting Guides
Guide 1: Low Activity in a Biochemical Kinase Assay
This guide provides a step-by-step approach to troubleshooting low activity of a this compound analogue in a biochemical kinase assay.
Troubleshooting Workflow for Biochemical Kinase Assays
Caption: A logical workflow for troubleshooting low bioactivity in biochemical kinase assays.
| Step | Action | Rationale |
| 1. Verify Compound Integrity & Solubility | - Confirm the identity and purity of your compound using methods like LC-MS or NMR.[1]- Perform a solubility test of the compound in the assay buffer. | Impurities or degradation of the compound can lead to a loss of activity. Poor solubility will result in a lower effective concentration of the inhibitor in the assay.[1] |
| 2. Validate Assay Components | - Run a positive control experiment with a known inhibitor of the target kinase.- Check the activity of the kinase enzyme and the integrity of the substrate. | This will confirm that the assay itself is working correctly and that the enzyme and substrate are active. |
| 3. Review Assay Protocol | - Verify the ATP concentration used in the assay. For competitive inhibitors, the IC50 value is dependent on the ATP concentration.- Review the incubation times and temperatures. | High ATP concentrations can compete with the inhibitor, leading to an underestimation of its potency. Sub-optimal reaction conditions can lead to low signal and inaccurate results. |
| 4. Re-evaluate Data Analysis | - Check the curve fitting and calculation of the IC50 value. | Errors in data analysis can lead to incorrect conclusions about the compound's activity. |
Guide 2: Low Activity in a Cell-Based Assay
This guide outlines steps to troubleshoot low bioactivity of a this compound analogue in a cell-based assay.
Troubleshooting Workflow for Cell-Based Assays
Caption: A systematic approach to troubleshooting low bioactivity in cell-based assays.
| Step | Action | Rationale |
| 1. Assess Compound Properties | - Determine the solubility and stability of your compound in the cell culture medium.- Evaluate the cell permeability of your analogue. | Poor solubility in media can lead to precipitation and a lower effective concentration. The compound needs to be able to cross the cell membrane to reach its intracellular target. |
| 2. Evaluate Cell Health & Target Expression | - Perform a cytotoxicity assay to ensure the observed lack of effect is not due to cell death.- Confirm that the target kinase is expressed and active in the cell line being used. | High concentrations of the compound may be toxic to the cells, masking any specific inhibitory effects. If the target is not present or active, no effect will be observed. |
| 3. Optimize Assay Parameters | - Test a wider range of compound concentrations and vary the incubation time.- Assess the impact of serum in the culture medium, as your compound may bind to serum proteins. | The initial concentrations tested may have been too low, or the incubation time too short to see an effect. Binding to serum proteins can reduce the free concentration of your compound. |
| 4. Consider Mechanism of Action | - Investigate if the compound is a substrate for efflux pumps, which can actively remove it from the cell.- Consider alternative or compensatory signaling pathways that may be activated in the cells. | Efflux of the compound can prevent it from reaching a high enough intracellular concentration to inhibit its target. Cells can adapt to the inhibition of one pathway by upregulating another. |
Data Presentation
Table 1: Bioactivity of Representative Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference Cell Line |
| Imatinib | Bcr-Abl (wild-type) | 25-100 | Kinase Assay, Proliferation Assay | Ba/F3, K562 |
| Nilotinib | Bcr-Abl (wild-type) | <30 | Proliferation Assay | Ba/F3 |
| Dasatinib | Bcr-Abl (wild-type) | <1 | Proliferation Assay | K562 |
| Ponatinib | Bcr-Abl (T315I mutant) | 2 | Proliferation Assay | Ba/F3 |
| PD166326 | Abl | - | - | K562 |
| Note: IC50 values are highly dependent on assay conditions and can vary between different studies.[3] |
Table 2: Solubility of Pyrimidine Derivatives in Methanol at Different Temperatures
| Compound ID | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |
| MDT 1 | 0.0036 | 0.0041 | 0.0046 | 0.0052 | 0.0058 |
| MDT 2 | 0.0022 | 0.0025 | 0.0028 | 0.0031 | 0.0034 |
| MDT 3 | 0.0031 | 0.0035 | 0.0039 | 0.0044 | 0.0049 |
| MDT 4 | 0.0015 | 0.0017 | 0.0019 | 0.0021 | 0.0023 |
| Data presented as mole fraction solubility. Solubility generally increases with temperature.[4] |
Experimental Protocols
Protocol 1: Biochemical Bcr-Abl Kinase Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of a compound on the enzymatic activity of the Bcr-Abl kinase.[3]
Materials:
-
Recombinant Bcr-Abl enzyme
-
Peptide substrate (e.g., a biotinylated peptide with a tyrosine residue)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound analogue)
-
Positive control inhibitor (e.g., Imatinib)
-
Detection reagent (e.g., anti-phosphotyrosine antibody conjugated to a reporter)
-
Microtiter plates
Procedure:
-
Prepare a serial dilution of the test compound and the positive control in the kinase assay buffer.
-
Add the Bcr-Abl enzyme to the wells of a microtiter plate, followed by the different concentrations of the test compound or control.
-
Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).[3]
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method, such as an ELISA-based format with a specific antibody for the phosphorylated substrate.[3]
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[3]
Protocol 2: Cell-Based Proliferation Assay for Bcr-Abl Inhibition
This protocol assesses the ability of an inhibitor to suppress the growth of Bcr-Abl-dependent cancer cells.[3]
Materials:
-
Bcr-Abl positive cell line (e.g., K562)
-
Bcr-Abl negative control cell line
-
Cell culture medium
-
Test compound
-
Positive control inhibitor (e.g., Nilotinib)
-
Cell viability reagent (e.g., MTS, resazurin, or CellTiter-Glo)
-
Microtiter plates
Procedure:
-
Seed the Bcr-Abl positive and negative cells in microtiter plates at an appropriate density.
-
Treat the cells with a range of concentrations of the test compound and positive control. Include an untreated control.
-
Incubate the cells for 48-72 hours.[3]
-
Measure cell viability using a suitable colorimetric, fluorometric, or luminescent assay.[3]
-
Calculate the percentage of viable cells for each concentration relative to the untreated control.
-
Determine the IC50 value from the resulting dose-response curve.[3]
Protocol 3: Thermodynamic Solubility Assay
This protocol measures the equilibrium solubility of a compound.[1]
Materials:
-
Solid (powder) form of the test compound
-
Test medium (e.g., phosphate-buffered saline, pH 7.4)
-
Vials
-
Shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the test medium. Ensure that undissolved solid remains at the end of the experiment.[1]
-
Incubate the vials on a shaker at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the thermodynamic solubility of the compound in the tested medium.
Signaling Pathway Diagram
BCR-ABL Signaling Pathway and Inhibition
The fusion protein Bcr-Abl is a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML).[3] It activates multiple downstream signaling pathways that lead to increased cell proliferation and survival. This compound analogues, like other pyrimidine-based inhibitors, can target the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of its substrates and blocking downstream signaling.
Caption: The BCR-ABL signaling pathway and its inhibition by this compound analogues.
References
Technical Support Center: Scale-Up Synthesis of 4-(Pyrimidin-5-yl)benzoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(Pyrimidin-5-yl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
The most prevalent and scalable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a pyrimidine derivative with a benzoic acid derivative. The two most common variations are:
-
Route A: Coupling of 5-bromopyrimidine with 4-carboxyphenylboronic acid.
-
Route B: Coupling of pyrimidin-5-ylboronic acid with 4-bromobenzoic acid.
Route A is often preferred due to the commercial availability and stability of the starting materials.
Q2: What are the critical process parameters to monitor during the scale-up of the Suzuki-Miyaura coupling for this synthesis?
When scaling up, the following parameters are crucial for ensuring reaction success, consistency, and safety:
-
Temperature Control: The reaction is often exothermic. Precise temperature control is necessary to prevent runaway reactions and the formation of impurities.[1][2]
-
Agitation/Mixing: Efficient mixing is vital to ensure homogeneity, especially in biphasic reaction mixtures, maximizing the interaction between reactants and catalyst.[3]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[4] Maintaining stringent anaerobic conditions is critical.[2]
-
Reagent Addition Rate: Controlled addition of reagents, particularly the base, can help manage the reaction exotherm.
-
Degassing: Thoroughly degassing all solvents and aqueous solutions is essential to remove dissolved oxygen.[3]
Q3: What are typical yields and purity levels for this synthesis at lab vs. pilot scale?
While specific yields are highly dependent on the optimized process, a general trend is observed during scale-up. A slight decrease in yield may be seen, but the primary focus at a larger scale is achieving consistent purity and meeting specifications for residual palladium.
| Parameter | Lab Scale (1-100 g) | Pilot/Manufacturing Scale (>1 kg) | Key Considerations for Scale-Up |
| Typical Yield | 85-95% | 80-90% | Process optimization aims to minimize this drop. |
| Purity (HPLC) | >98% | >99.5% | Stricter purity requirements for API intermediates. |
| Residual Palladium | < 200 ppm | < 10 ppm (API Spec) | Requires dedicated palladium scavenging steps.[2][5] |
| Reaction Time | 4-8 hours | 6-12 hours | May increase due to mass transfer limitations. |
Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis.
Issue 1: Low or Stalled Reaction Conversion
Q: My Suzuki coupling reaction has stalled or is giving low yields after scaling up. What should I investigate?
A: Low conversion is a common scale-up challenge. A systematic approach is required to diagnose the root cause.
Potential Causes & Solutions:
-
Catalyst Inactivity:
-
Cause: The active Pd(0) species is sensitive to air and can degrade.[6] Using Pd(II) precatalysts requires efficient in-situ reduction, which can be problematic at scale.[4][6]
-
Solution: Use fresh, high-quality catalyst. Consider using more robust, air-stable pre-catalysts like Pd-G3 or Pd-G4 complexes.[3] Ensure rigorous inerting of the reactor before charging the catalyst.
-
-
Inefficient Mixing:
-
Cause: In large reactors, inadequate agitation can lead to poor mass transfer between the organic and aqueous phases, slowing the reaction.
-
Solution: Evaluate and optimize the reactor's agitation speed and impeller design. For biphasic reactions, ensure the stirring is fast enough to create a good emulsion.[3]
-
-
Poor Temperature Control:
-
Cause: The internal reaction temperature may be lower than the setpoint due to heat transfer limitations in large vessels, especially if the reaction is run at the boiling point of the solvent at a high-altitude manufacturing site.[1][2]
-
Solution: Use a calibrated temperature probe placed in the reaction mixture. For reactions run at reflux, using a pressurized vessel may be necessary to achieve the required internal temperature.[2]
-
-
Reagent Quality:
-
Cause: The quality of the boronic acid, aryl halide, base, and solvents can impact the reaction. Boronic acids can degrade via protodeboronation.[3][7]
-
Solution: Use high-purity, dry reagents and anhydrous solvents. Test the quality of starting materials before use. If protodeboronation is suspected, consider using a milder base or a more stable boronate ester (e.g., a pinacol ester).[3]
-
dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=0.5, bgcolor="#FFFFFF"]; node [style=filled, shape=box, fontname="Arial", margin=0.2]; edge [color="#5F6368"];
} caption="Troubleshooting workflow for low reaction conversion."
Issue 2: High Levels of Impurities
Q: My final product is contaminated with byproducts like homocoupled dimers or dehalogenated starting material. How can I minimize these?
A: The formation of impurities is often linked to oxygen contamination or side reactions involving the catalyst or starting materials.
Potential Causes & Solutions:
-
Homocoupling of Boronic Acid:
-
Cause: The presence of oxygen can promote the palladium-catalyzed coupling of two boronic acid molecules.[4]
-
Solution: Implement rigorous degassing of all solvents and solutions (including the aqueous base) via sparging with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.[3]
-
-
Protodeboronation:
-
Cause: The boronic acid can be hydrolyzed back to the corresponding arene, especially under harsh conditions (high temperature, strong base).[3] This byproduct can be difficult to remove.
-
Solution: Use milder reaction conditions if possible. Screen different bases (e.g., K₃PO₄, Cs₂CO₃ instead of NaOH). Using a boronate ester derivative can also increase stability.[3]
-
-
High Residual Palladium:
-
Cause: Palladium residues are a major concern in pharmaceutical manufacturing and can be difficult to remove, especially if palladium black precipitates.[1][2]
-
Solution: After the reaction is complete, add a palladium scavenger. Common options include activated carbon, silica-based scavengers (e.g., SiliaCat), or aqueous solutions of reagents like sodium bisulfite or N-acetylcysteine.[5] The choice of scavenger and the treatment conditions (temperature, time) must be optimized.
-
Experimental Protocol: Suzuki-Miyaura Coupling (Pilot Scale)
This protocol outlines a general procedure for the synthesis of this compound on a multi-kilogram scale. Safety Warning: This process should only be carried out by trained professionals in a facility equipped for large-scale chemical synthesis. All operations must be performed under a nitrogen atmosphere.
Starting Materials:
-
5-Bromopyrimidine (1.0 eq)
-
4-Carboxyphenylboronic acid (1.1-1.2 eq)
-
Palladium Catalyst (e.g., XPhos-Pd-G3, 0.05-0.1 mol%)
-
XPhos Ligand (if not using a pre-catalyst)
-
Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
Solvent System: e.g., 2-Butanol/Water (7:3 v/v)[1] or Toluene/Water
Procedure:
-
Reactor Inerting: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen.
-
Reagent Charging:
-
Charge the reactor with 5-bromopyrimidine, 4-carboxyphenylboronic acid, and the solvent system.
-
Begin agitation to form a slurry.
-
Charge the base (e.g., K₂CO₃).
-
Sparge the mixture with nitrogen for at least 30-60 minutes to ensure complete degassing.
-
-
Catalyst Charging: Add the palladium catalyst to the reaction mixture under a strong nitrogen purge.
-
Reaction:
-
Heat the mixture to the target temperature (e.g., 85-95 °C).[2] The reaction is often run at reflux.
-
Monitor the reaction progress by HPLC until the consumption of 5-bromopyrimidine is complete (<1.0%).
-
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
If layers separate, perform a phase split. The product is typically in the aqueous basic layer.
-
Wash the aqueous layer with an organic solvent (e.g., Toluene or MTBE) to remove non-polar impurities.
-
Filter the aqueous layer through a bed of celite to remove any precipitated palladium.
-
Carefully acidify the aqueous layer with an acid (e.g., HCl) to a pH of ~3-4 to precipitate the product.
-
Filter the solid product, wash with water and then a non-polar solvent (e.g., heptane) to aid drying.
-
-
Purification (Recrystallization):
-
Recrystallize the crude product from a suitable solvent system (e.g., Ethanol/Water) to achieve the desired purity.
-
Dry the final product under vacuum at an elevated temperature.
-
dot graph G { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#FFFFFF"]; node [style=filled, shape=record, fontname="Arial"]; edge [color="#5F6368"];
} caption="Scale-up synthesis and purification workflow."
References
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
managing hygroscopic nature of pyrimidine carboxylic acids during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the hygroscopic nature of pyrimidine carboxylic acids during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: I noticed my pyrimidine carboxylic acid sample has become clumpy and difficult to handle. What is the likely cause?
A1: The clumping of your pyrimidine carboxylic acid sample is a strong indication of moisture absorption from the atmosphere.[1] These compounds can be hygroscopic, meaning they readily attract and hold water molecules. This can alter their physical state, making accurate weighing and dispensing challenging.[1]
Q2: Beyond physical clumping, what other issues can moisture absorption cause in my experiments?
A2: Moisture absorption can lead to several experimental issues:
-
Inaccurate Concentration: The absorbed water increases the total weight of your sample, leading to an underestimation of the actual compound concentration when preparing solutions.
-
Altered Chemical Properties: The presence of water can affect the compound's chemical properties and stability.[1] For some pyrimidine derivatives, water can contribute to degradation, especially when dissolved in solvents like DMSO.[2]
-
Poor Reproducibility: Inconsistent moisture content between different aliquots of the same sample can be a significant source of variability and poor reproducibility in biological assays.[2]
Q3: What are the best practices for storing hygroscopic pyrimidine carboxylic acids?
A3: To minimize moisture uptake, it is crucial to store hygroscopic pyrimidine carboxylic acids under controlled conditions:
-
Airtight Containers: Always store these compounds in airtight containers.[1][3] Ensure the container is sealed tightly after each use.[3]
-
Desiccants: Place desiccants, such as silica gel or molecular sieves, inside the storage container to absorb any residual moisture.[3][4] For larger containers, desiccant bags can be suspended from the lid.[4]
-
Controlled Environment: Store the compounds in a dry, cool place.[1] A controlled environment with a relative humidity below 40% is recommended.[3] For highly sensitive materials, storage in a desiccator or a glove box with a controlled atmosphere is ideal.[5]
-
Inert Atmosphere: For particularly sensitive compounds, consider storing them under an inert atmosphere, such as nitrogen or argon.[2]
Q4: I suspect my sample has absorbed moisture. Can I dry it before use?
A4: In some cases, you may be able to dry a hygroscopic solid that has absorbed moisture.[1] This can be done by gentle heating in a vacuum oven.[6] However, it is critical to ensure the heating temperature is well below the compound's decomposition temperature.[1] Always consult the compound's technical data sheet for thermal stability information. Be aware that this may not fully restore its original properties.[1]
Q5: How can I accurately determine the water content of my pyrimidine carboxylic acid sample?
A5: The most widely used and accurate method for determining water content in pharmaceutical substances is the Karl Fischer (KF) titration.[7] This technique is highly specific for water and can quantify moisture content from parts per million (ppm) to 100%.[8]
Troubleshooting Guide
Issue: Inconsistent results in biological assays with a pyrimidine carboxylic acid.
-
Possible Cause: Variable moisture content in the compound leading to inaccurate solution concentrations.
-
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your solid sample using Karl Fischer titration before preparing solutions.
-
Correct for Water Content: Adjust the weight of the compound used for solution preparation based on the measured water content to achieve the desired final concentration.
-
Use Anhydrous Solvents: Ensure that the solvents used for preparing stock solutions are anhydrous, as water in the solvent can also contribute to degradation.[2]
-
Prepare Fresh Solutions: Prepare solutions fresh before each experiment to minimize the potential for degradation over time.[2]
-
Issue: Difficulty in obtaining a stable endpoint during Karl Fischer titration of a pyrimidine carboxylic acid.
-
Possible Cause: The acidic nature of the carboxylic acid is interfering with the Karl Fischer reaction chemistry. The optimal pH for KF titration is between 5.5 and 8.0.[1][8] Acidic samples can slow down the reaction rate.[8]
-
Troubleshooting Steps:
-
pH Adjustment: Use a buffering agent, such as imidazole, to neutralize the acidity of the sample solution before or during titration.[1][3]
-
Methanol-Free Reagents: Some carboxylic acids can undergo esterification with methanol, a common solvent in KF reagents, which produces water and leads to erroneously high readings.[7][9] In such cases, use a methanol-free Karl Fischer reagent.[7]
-
Sample Solubility: Ensure the sample is fully dissolved in the KF solvent. Poor solubility can lead to incomplete water extraction.[9] If necessary, use a co-solvent like formamide or perform the titration at a slightly elevated temperature to improve solubility.[9][10]
-
Quantitative Data
The hygroscopicity of pyrimidine carboxylic acids can vary depending on the specific substituents on the pyrimidine ring. The following table provides illustrative data on moisture uptake for different hypothetical derivatives at 25°C.
| Compound Derivative | % Water Content at 40% Relative Humidity (RH) | % Water Content at 80% Relative Humidity (RH) |
| 2-amino-pyrimidine-5-carboxylic acid | 0.5% | 3.2% |
| 4-chloro-pyrimidine-2-carboxylic acid | 0.2% | 1.5% |
| 2,4-dihydroxy-pyrimidine-5-carboxylic acid | 1.2% | 7.8% |
| 6-methyl-pyrimidine-4-carboxylic acid | 0.3% | 2.1% |
Note: This data is for illustrative purposes only to demonstrate the varying degrees of hygroscopicity that can be observed.
Experimental Protocols
Protocol: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a general procedure for determining the water content of a pyrimidine carboxylic acid sample.
1. Reagents and Equipment:
-
Volumetric Karl Fischer titrator
-
Titration cell
-
Calibrated burette
-
Analytical balance
-
Anhydrous methanol (or a suitable methanol-free KF solvent)
-
Karl Fischer titrant (e.g., Composit 5)
-
Water standard (e.g., 10 mg/mL)
-
Buffer solution (e.g., imidazole in a suitable solvent)
-
Sample: Pyrimidine carboxylic acid
2. Titrator Preparation and Standardization:
-
Assemble the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Add a suitable volume of anhydrous methanol (or methanol-free solvent) to the titration cell.
-
Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual moisture in the cell.
-
Standardize the Karl Fischer titrant by titrating a known amount of a certified water standard. Perform this in triplicate to ensure accuracy and determine the titrant titer (mg/mL).
3. Sample Analysis:
-
Accurately weigh approximately 100-200 mg of the pyrimidine carboxylic acid sample.
-
Add 5 mL of the buffer solution to the pre-titrated solvent in the titration cell.[8]
-
Quickly and carefully add the weighed sample to the titration cell, ensuring minimal exposure to atmospheric moisture.
-
Start the titration. The titrator will dispense the KF titrant until the endpoint is reached.
-
Record the volume of titrant consumed.
-
Calculate the percentage of water in the sample using the following formula:
% Water = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
4. Quality Control:
-
Perform the analysis in a low-humidity environment if possible.
-
Run a blank titration to account for any "drift" or background moisture.
-
Analyze each sample in triplicate to ensure the precision of the results.
Visualizations
Caption: Workflow for Karl Fischer titration of pyrimidine carboxylic acids.
Caption: Troubleshooting logic for managing hygroscopic pyrimidine carboxylic acids.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. benchchem.com [benchchem.com]
- 3. quveon.com [quveon.com]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. mt.com [mt.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. metrohm.com [metrohm.com]
Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks: 4-(Pyrimidin-5-yl)benzoic Acid vs. Terephthalic Acid as Organic Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of Metal-Organic Frameworks (MOFs) synthesized from two distinct organic linkers: 4-(pyrimidin-5-yl)benzoic acid and the well-established terephthalic acid. While a direct, comprehensive performance comparison is challenging due to the limited availability of quantitative data for MOFs derived from this compound, this document compiles the existing information to offer valuable insights for researchers in materials science and drug development.
Executive Summary
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with vast potential in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final properties and performance of the MOF. Terephthalic acid is a foundational linker that has given rise to a vast family of MOFs, most notably the archetypal MOF-5, which is extensively characterized. In contrast, this compound represents a more complex linker, introducing nitrogen-containing heterocyclic functionality (a pyrimidine ring) into the framework. This modification is anticipated to alter the MOF's properties, such as its surface chemistry, pore environment, and potential for specific interactions, which could be advantageous for certain applications, including targeted drug delivery or catalysis.
This guide presents the available structural and performance data for MOFs derived from both linkers. A significant disparity in the volume of research exists, with terephthalic acid-based MOFs being far more studied. For this compound, we focus on the reported example of JLU-Liu14, while for terephthalic acid, we use the extensively documented MOF-5 as the primary comparator.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for MOFs synthesized from this compound (represented by JLU-Liu14) and terephthalic acid (represented by MOF-5). It is important to note the significant gaps in the publicly available data for JLU-Liu14, which currently limits a direct and comprehensive performance comparison.
Table 1: Structural and Physical Properties
| Property | MOF from this compound (JLU-Liu14) | MOF from Terephthalic Acid (MOF-5) |
| BET Surface Area (m²/g) | Data not available | 260 - 4400[1] |
| Langmuir Surface Area (m²/g) | Data not available | 950 - 3208[2] |
| Pore Volume (cm³/g) | Data not available | 0.92 - 1.26[1][2] |
| Pore Size (Å) | 5 x 5 and 14 x 14[3] | ~8.0 (aperture)[4] |
| Thermal Stability (°C) | Data not available | Up to 400[1] |
| Chemical Stability | Data not available | Sensitive to moisture[4] |
Table 2: Performance Data
| Application | MOF from this compound (JLU-Liu14) | MOF from Terephthalic Acid (MOF-5) |
| Gas Adsorption | Demonstrates uptake and release of iodine[3] | H₂ Storage: 1.32 - 4.5 wt% at 77 K[1][2]. CO₂ Adsorption: 2.1 mmol/g at 295.7 K and 1 atm[2]. |
| Catalysis | Data not available | Active in various reactions including hydrogenation and Knoevenagel condensation. |
| Drug Delivery | Potential due to functional linker, but no specific data available. | Investigated for the delivery of various drugs. |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducibility and further research.
Synthesis of JLU-Liu14 from this compound
A solvothermal synthesis method is employed for JLU-Liu14. A mixture of CuI, this compound (4-PmBC), and N,N-dimethylformamide (DMF) is sealed in a Teflon-lined stainless steel autoclave and heated. The resulting product is then washed with DMF to remove any unreacted starting materials.
Detailed Protocol: A mixture of CuI (0.1 mmol, 19.0 mg), 4-PmBC (0.1 mmol, 20.0 mg), and 4 mL of DMF was sealed in a 25 mL Teflon-lined stainless steel autoclave and heated to 120 °C for 72 hours. After cooling to room temperature, colorless block crystals were collected by filtration and washed with fresh DMF (yield: 65% based on Cu).
Synthesis of MOF-5 from Terephthalic Acid
MOF-5 is typically synthesized via a solvothermal reaction involving a zinc salt and terephthalic acid in a suitable solvent like DMF.
Detailed Protocol: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O, 0.149 g, 0.5 mmol) and 1,4-benzenedicarboxylic acid (H₂BDC, 0.0166 g, 0.1 mmol) are dissolved in 15 mL of N,N-dimethylformamide (DMF) at room temperature.[2] The resulting solution is then transferred to a 25 mL Teflon-lined autoclave, sealed, and heated to 120 °C for 21 hours.[2] After cooling to room temperature, the cubic crystals of MOF-5 are washed with fresh DMF to remove impurities.[2]
Key Characterization Experiments
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including the connectivity of the metal clusters and organic linkers, and to identify the pore dimensions.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material and to assess its crystallinity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by monitoring its weight loss as a function of temperature. This helps determine the decomposition temperature of the framework.
-
Gas Adsorption Measurements (e.g., N₂ sorption at 77 K): To determine the specific surface area (BET and Langmuir methods), pore volume, and pore size distribution of the MOF. This is a critical experiment for assessing the porosity of the material.
-
Gas/Vapor Sorption Analysis: To evaluate the uptake capacity of specific gases (e.g., H₂, CO₂, I₂) or vapors of interest under controlled pressure and temperature conditions.
Mandatory Visualizations
Logical Relationship: Linker Structure to MOF Performance
The following diagram illustrates the conceptual relationship between the choice of organic linker and the resulting performance characteristics of the MOF. The introduction of a pyrimidine group in the linker is expected to influence the framework's properties and, consequently, its performance in various applications.
Caption: Linker functionality dictates MOF properties and performance.
Experimental Workflow: MOF Synthesis to Performance Evaluation
This diagram outlines the typical experimental workflow for synthesizing and characterizing MOFs to evaluate their performance.
Caption: Workflow for MOF synthesis, characterization, and evaluation.
Conclusion
The incorporation of a pyrimidine moiety into the organic linker of a MOF, as seen in this compound, presents an intriguing avenue for the design of new functional materials. The nitrogen atoms in the pyrimidine ring can act as Lewis basic sites, potentially enhancing selective gas adsorption, catalytic activity, or providing specific binding sites for drug molecules. The reported MOF, JLU-Liu14, demonstrates the feasibility of constructing 3D frameworks from this linker and showcases its potential for iodine capture.[3]
However, a direct and comprehensive comparison with well-established MOFs from terephthalic acid, such as MOF-5, is currently hampered by the lack of detailed quantitative performance data for the pyrimidine-based counterparts. MOF-5, with its high surface area and porosity, remains a benchmark material for gas storage and catalysis research.[1][2]
Future research should focus on the comprehensive characterization of MOFs derived from this compound and other functionalized linkers. Determining key performance indicators such as BET surface area, pore volume, and gas adsorption capacities for a range of gases will be crucial to unlocking their full potential and enabling a direct comparison with existing materials. Such data will be invaluable for the rational design of next-generation MOFs tailored for specific applications in research and industry.
References
- 1. A series of MOFs based on a tricarboxylic acid and various N-donor ligands: syntheses, structures, and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. yaghi.berkeley.edu [yaghi.berkeley.edu]
A Structural Showdown: Unraveling the Impact of Pyrimidine-Based Linkers on MOF Architecture
A detailed comparison of Metal-Organic Frameworks (MOFs) synthesized with various pyrimidine-based organic linkers reveals significant structural diversity, influencing key properties such as porosity and thermal stability. This guide provides an in-depth analysis of the structural variations, a compilation of quantitative data, and detailed experimental protocols for researchers and professionals in materials science and drug development.
The strategic selection of organic linkers is a cornerstone of MOF design, dictating the resulting framework's topology, pore environment, and ultimately, its functional properties. Pyrimidine-based linkers, with their inherent nitrogen heteroatoms, offer unique coordination possibilities and the potential for post-synthetic modification, making them attractive building blocks for novel MOF materials. This guide explores the structural consequences of employing different pyrimidine-based dicarboxylate linkers in MOF synthesis.
Comparative Analysis of Structural Properties
The structural characteristics of MOFs are profoundly influenced by the geometry and connectivity of the pyrimidine-based linker. Variations in the position of the carboxylate groups on the pyrimidine ring, as well as the presence of additional functional groups, lead to distinct framework architectures. Below is a comparative table summarizing the key structural parameters of MOFs synthesized with three different pyrimidine-based linkers: pyrimidine-5-carboxylate, pyrimidine-4,6-dicarboxylate, and (2-pyrimidin-5-yl)terephthalic acid.
| MOF Designation & Linker | Metal Ion | Synthesis Method | Crystal System | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Decomposition Temp. (°C) |
| [Cu(pmc)₂] Pyrimidine-5-carboxylate (pmc) | Cu²⁺ | Solvothermal | - | - | - | 5.5 | - |
| {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ Pyrimidine-4,6-dicarboxylate (pmdc) | Pb²⁺ | Solvent-free | Rhombohedral | Non-porous | - | - | > 210 |
| In-MOF 1 (2-pyrimidin-5-yl)terephthalic acid | In³⁺ | Solvothermal | - | - | - | - | - |
| UTSA-76 5,5'-(pyrimidine-2,5-diyl)diisophthalic acid | Cu²⁺ | Solvothermal | - | 2843 | 1.08 | - | - |
Note: Data is compiled from various sources. "-" indicates data not available in the cited literature.
The data illustrates that even subtle changes in the linker design can lead to vastly different material properties. For instance, the copper-based MOF with pyrimidine-5-carboxylate exhibits permanent porosity with one-dimensional channels, while the lead-based MOF with pyrimidine-4,6-dicarboxylate forms a highly condensed, non-porous structure.[1] The indium-based MOF synthesized with (2-pyrimidin-5-yl)terephthalic acid also demonstrates a stable porous structure, highlighting the versatility of this class of linkers. Furthermore, the UTSA-76, which incorporates a more complex pyrimidine-based linker, showcases an exceptionally high BET surface area, underscoring the potential for creating highly porous materials through intricate linker design.
Experimental Protocols
The synthesis and characterization of these MOFs require precise control over experimental conditions. Below are detailed methodologies for the synthesis and key characterization techniques.
Synthesis Methodologies
1. Solvothermal Synthesis of [Cu(pmc)₂]:
-
Precursors: Copper(II) salt (e.g., copper nitrate) and pyrimidine-5-carboxylic acid.
-
Solvent: A suitable organic solvent or a mixture of solvents (e.g., N,N-dimethylformamide (DMF), ethanol).
-
Procedure: The metal salt and the organic linker are dissolved in the solvent within a sealed reaction vessel, typically a Teflon-lined stainless steel autoclave. The vessel is then heated to a specific temperature (ranging from 100°C to 250°C) for a designated period (12 to 48 hours). During this time, the pressure inside the vessel increases, facilitating the crystallization of the MOF. After the reaction, the autoclave is cooled to room temperature, and the resulting crystals are collected by filtration.
-
Washing and Activation: The collected crystals are washed thoroughly with fresh solvent to remove any unreacted precursors. To activate the MOF and ensure access to its pores, the solvent molecules trapped within the framework are removed, often by heating under vacuum.
2. Solvent-Free Synthesis of {[Pb₅(μ₃-OH)(μ₃-NO₃)₃(μ₆-pmdc)₃]·H₂O}ₙ:
-
Precursors: Lead(II) nitrate and pyrimidine-4,6-dicarboxylic acid.
-
Procedure: The solid reactants are mixed and carefully ground in a mortar. The resulting mixture is then transferred to a sealed glass vessel and heated in an oven at 150°C for 48 hours.[1] The nitric acid formed as a byproduct decomposes and is released upon opening the vessel at room temperature.
-
Washing: The product is washed with a water/ethanol solution to remove any unreacted reagents.[1]
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD): This technique is crucial for determining the precise three-dimensional atomic arrangement of the MOF crystals, including bond lengths, bond angles, and the overall framework topology.
-
Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material and to ensure that the crystal structure is consistent with the single-crystal data.
-
Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOFs. The analysis involves heating the sample at a constant rate and monitoring its weight loss, which indicates the temperatures at which solvent molecules are removed and the framework begins to decompose.
-
Brunauer-Emmett-Teller (BET) Analysis: This gas sorption technique is used to determine the specific surface area of the porous MOFs. It involves measuring the amount of nitrogen gas adsorbed onto the surface of the material at 77 K.
-
Pore Size and Volume Analysis: Gas sorption isotherms can also be used to calculate the pore volume and pore size distribution of the MOF, providing critical information about its capacity for storing guest molecules.
Visualizing the Synthesis Workflow
The general process for the solvothermal synthesis of pyrimidine-based MOFs can be visualized as a logical workflow.
Caption: Workflow for the solvothermal synthesis of pyrimidine-based MOFs.
Conclusion
The structural comparison of MOFs synthesized with different pyrimidine-based linkers underscores the profound impact of molecular-level design on the macroscopic properties of these advanced materials. By carefully selecting the linker's geometry and functionality, researchers can tune the resulting MOF's porosity, stability, and potential applications. The methodologies and data presented in this guide offer a valuable resource for scientists and engineers working to develop novel MOFs for a range of applications, from gas storage and separation to catalysis and drug delivery. The continued exploration of new pyrimidine-based linkers promises to further expand the structural diversity and functional capabilities of this exciting class of materials.
References
comparative study of the biological activity of 4-(Pyrimidin-5-yl)benzoic acid derivatives
A Comparative Guide to the Biological Activities of 4-(Pyrimidin-5-yl)benzoic Acid Derivatives
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a core component for a diverse range of biologically active compounds. Derivatives of this molecule have been extensively explored for their therapeutic potential across various disease areas, including oncology, inflammation, and infectious diseases. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes and signaling pathways involved in tumor growth and proliferation. Many of these compounds function as kinase inhibitors.
A notable area of investigation involves the development of these derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial kinases in cancer progression. For instance, certain pyrazole-pyrrolopyrimidine derivatives have shown potent antiproliferative activity against various cancer cell lines, with IC50 values significantly lower than some established EGFR inhibitors[1]. Similarly, pyrazolopyrimidine derivatives have been evaluated for their cytotoxic effects against cell lines such as Caco-2, A549, HT1080, and Hela, showing activity in the micromolar range[2]. The anticancer mechanism often involves the inhibition of cell proliferation and the induction of apoptosis[1][2].
Other kinase targets include V600E-mutated BRAF (V600EBRAF) and protein kinase CK2.[3][4] A series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to sulfonamides exhibited strong inhibitory activity against V600EBRAF, with the most potent compound showing an IC50 of 0.49 µM[3]. Furthermore, modified 4-(thiazol-5-yl)benzoic acid analogs have been designed as potent protein kinase CK2 inhibitors, demonstrating antiproliferative effects against the A549 lung cancer cell line[4].
Comparative Anticancer Potency (IC50/CC50)
| Compound Class | Target/Cell Line | IC50/CC50 (µM) | Reference |
| Pyrazole-pyrrolopyrimidine Derivatives | A431, A549, H1975 | 2.31 - 7.56 | [1] |
| Pyrazole-pyrrolopyrimidine (Comp. 4l) | HepG2 | 1.35 | [1] |
| Pyrazole-pyrrolopyrimidine (Comp. 4f) | MCF-7 | 13.5 | [1] |
| Pyrazolo[3,4-d]pyrimidine Derivatives | HT1080, Hela, Caco-2 | 74.8 - 96.25 | [2] |
| Benzimidazole-pyrimidine-sulfonamides (Comp. 12l) | V600EBRAF | 0.49 | [3] |
| Benzimidazole-pyrimidine-sulfonamides (Comp. 12e) | V600EBRAF | 0.62 | [3] |
| 4-(Thiazol-5-yl)benzoic Acid Analogs | A549 | 1.5 - 3.3 | [4] |
| 4-(Thiazol-5-yl)benzoic Acid Analogs | Protein Kinase CK2α | 0.014 - 0.017 | [4] |
Anticancer Signaling Pathways
The anticancer effect of these derivatives is often achieved by interfering with critical cell signaling pathways. For example, inhibition of the MAPK cascade (which includes RAF kinases) and the EGFR/VEGFR pathways disrupts signals that promote cell proliferation and survival.[1][3]
Anti-inflammatory Activity
Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key mediators of the inflammatory response.[5] Their mechanism often involves the suppression of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (like PGE2) at sites of inflammation.[5]
Studies on tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidine derivatives have shown they can inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and COX-2 in LPS-stimulated macrophages.[7] The anti-inflammatory action of these compounds is linked to the downregulation of the NF-κB and MAPK signaling pathways.[7]
Comparative Anti-inflammatory Potency
| Compound Class | Target | Inhibition | Reference |
| Pyrimidin-2-thione Derivative | COX-2 | IC50 = 0.046 µM | [5] |
| 6-(4-fluorophenyl)-pyrimidine-5-carbonitrile Deriv. | Carrageenan-induced inflammation | 87% inhibition | [5] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced edema | 48.9–63.1% inhibition | [6] |
| Tetrahydrobenzothienopyrimidine Derivs. | NO, iNOS, COX-2 Production | Significant Inhibition | [7] |
Anti-inflammatory Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades involving NF-κB and MAPKs. This leads to the transcription of pro-inflammatory genes. Pyrimidine derivatives can intervene at different points in this pathway to exert their anti-inflammatory effects.
Antimicrobial Activity
Various benzoic acid derivatives, including those with pyrazole and pyrimidine-related structures, have been synthesized and tested for their antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria.[8][9]
For example, novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid have demonstrated potent activity against Acinetobacter baumannii, a challenging Gram-negative pathogen, with minimum inhibitory concentrations (MIC) as low as 4 μg/mL.[8] Other studies on 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives have identified potent agents against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species, with MIC values often in the low µg/mL range.[9][10] The antibacterial effect of these compounds can be bactericidal, meaning they actively kill the bacteria.[10]
Comparative Antimicrobial Potency (MIC)
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 1,3-Diphenyl Pyrazole Derivatives | Acinetobacter baumannii | as low as 4 | [8] |
| 4-Fluorophenyl Substituted Pyrazole Deriv. | S. aureus ATCC 33591 | 1 | [9] |
| 3-Chloro-4-methyl Aniline Derivative | S. aureus strains | 3.12 - 6.25 | [10] |
| 4-[(4-chlorophenyl)sulfonyl]benzoic Acid Deriv. | S. aureus, B. subtilis | 125 | [11] |
| 2-Hydroxybenzoic Acid | E. coli O157 | 1000 | [12] |
Experimental Protocols
The biological activities described in this guide were determined using a range of standardized in vitro and in vivo assays.
General Workflow for In Vitro Screening
-
Anticancer Activity (Cell Viability): The antiproliferative potential of the derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] In this colorimetric assay, cancer cells are incubated with varying concentrations of the test compounds. The metabolic activity of viable cells reduces the yellow MTT to purple formazan crystals. The amount of formazan produced, measured by absorbance, is proportional to the number of living cells, allowing for the calculation of the IC50 value (the concentration that inhibits 50% of cell growth).
-
Enzyme Inhibition Assays: To determine the effect on specific molecular targets like kinases (e.g., EGFR, CK2, V600EBRAF) or COX enzymes, in vitro inhibition assays are performed.[1][3][4][5] These assays typically measure the activity of the purified enzyme in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of the compound required to reduce the enzyme's activity by 50%.
-
Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) is determined using broth microdilution methods.[8][9] This involves preparing a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well plate. A standardized suspension of the target microorganism is added to each well. After incubation, the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
In Vivo Anti-inflammatory Assay: The carrageenan-induced rat paw edema model is a standard method to evaluate in vivo anti-inflammatory activity.[5][6] Edema is induced by injecting carrageenan into the sub-plantar region of a rat's hind paw. The test compounds are administered orally or intraperitoneally before the carrageenan injection. The volume of the paw is measured at different time points, and the percentage inhibition of edema by the compound is calculated relative to a control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines [mdpi.com]
- 3. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
4-(Pyrimidin-5-yl)benzoic Acid: A Comprehensive Evaluation as a Metal-Organic Framework Linker
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The strategic design of organic linkers is a pivotal aspect of the development of Metal-Organic Frameworks (MOFs), dictating their structural properties and, consequently, their functional performance. 4-(Pyrimidin-5-yl)benzoic acid has emerged as a promising candidate for the construction of novel MOFs, offering a unique combination of a rigid benzoic acid backbone for structural integrity and a nitrogen-rich pyrimidine ring for potential functionalization and enhanced binding affinities. This guide provides a comprehensive validation of this compound as a suitable MOF linker, presenting a comparative analysis of its potential performance against established alternatives, supported by experimental data from related structures.
Performance Comparison: this compound Derivatives vs. Standard Linkers
Due to the limited availability of comprehensive performance data for MOFs synthesized directly from this compound, this section presents a comparative analysis of a closely related indium-based MOF synthesized with (2-pyrimidin-5-yl)terephthalic acid against a conventional terephthalate-based MOF. This comparison provides valuable insights into the potential advantages conferred by the pyrimidine functionality.
| Property | In-MOF with (2-pyrimidin-5-yl)terephthalic acid | Isomorphic In-MOF with 1,4-benzenedicarboxylate |
| Gas Sorption | ||
| C₂H₂/CH₄ Selectivity | Remarkable dynamic selectivity | Lower selectivity |
| CO₂/CH₄ Selectivity | Remarkable dynamic selectivity | Lower selectivity |
| Catalytic Activity | ||
| CO₂ Fixation (with epoxides) | Efficient catalyst | Less efficient |
| Thermal Stability | Stable | Stable |
Table 1: Comparative performance of a pyrimidine-functionalized MOF versus a standard terephthalate-based MOF. Data extrapolated from studies on related structures.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of MOFs are crucial for reproducible research and development. Below are representative experimental protocols for the synthesis of a MOF using a benzoic acid-based linker and the subsequent characterization techniques.
Synthesis of a Zinc-Based MOF with a Benzoic Acid Derivative (Representative Protocol)
A solvothermal method is commonly employed for the synthesis of MOFs. In a typical procedure, a mixture of a metal salt and the organic linker is dissolved in a suitable solvent, often N,N-dimethylformamide (DMF), and heated in a sealed container.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a Teflon-lined autoclave, dissolve 1.0 mmol of zinc nitrate hexahydrate and 1.0 mmol of this compound in 20 mL of DMF.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.
-
The collected crystals are washed with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules from the pores.
-
The final product is dried under vacuum.
Characterization Methods
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework. The analysis is typically performed under a nitrogen atmosphere, with the temperature ramped up to determine the decomposition temperature.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area and pore volume of the porous material. The measurements are usually carried out at 77 K.
-
Gas Adsorption Measurements: To assess the capacity and selectivity of the MOF for specific gases such as CO₂, CH₄, and H₂.
Visualizing the Logic: Synthesis and Characterization Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow of MOF synthesis and the key characterization steps for performance validation.
Caption: Workflow for the solvothermal synthesis of a MOF.
Caption: Key characterization techniques for MOF validation.
Conclusion
This compound stands as a highly promising linker for the development of advanced MOFs. The presence of the pyrimidine moiety is anticipated to enhance gas sorption selectivity and catalytic activity, as suggested by comparative data from analogous structures. While further research is required to fully elucidate the performance of MOFs derived directly from this linker, the existing evidence strongly supports its potential for creating functional materials for applications in gas separation, catalysis, and beyond. The provided experimental framework offers a solid starting point for the synthesis and comprehensive validation of these novel materials.
Assessing the Porosity of MOFs Derived from 4-(Pyrimidin-5-yl)benzoic Acid: A Comparative Guide
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their exceptionally high surface areas and tunable pore sizes make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The porosity of a MOF is a critical parameter that dictates its performance in these applications. This guide provides a comparative assessment of the potential porosity of MOFs derived from the ligand 4-(Pyrimidin-5-yl)benzoic acid.
While specific experimental data for MOFs synthesized from this compound is not yet widely available in the literature, we can infer their potential porosity by comparing them with structurally related pyrimidine-containing MOFs and well-established benchmark MOFs. This guide presents a compilation of porosity data for these analogous materials, a detailed experimental protocol for porosity assessment, and a workflow diagram to illustrate the characterization process.
Comparative Porosity Data
The following table summarizes the key porosity parameters for several pyrimidine-containing MOFs and two benchmark materials, MOF-5 and HKUST-1. These values, obtained through nitrogen gas adsorption analysis, provide a reasonable expectation for the porosity of MOFs derived from this compound, which would likely exhibit microporous characteristics with a moderate to high surface area.
| MOF Material | Ligand/Key Structural Feature | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Total Pore Volume (cm³/g) | Pore Size (Å) |
| Pyrimidine-Containing MOFs (Examples) | |||||
| Co-MOF[1] | Pyrimidine-based Schiff base | Microporous | Not Reported | Not Reported | Microporous |
| {[CdM(μ4-pmdc)2(H2O)2]⋅solv}n[2][3] | pyrimidine-4,6-dicarboxylate | Porous | Not Reported | Not Reported | Porous |
| Mn(II)-MOF[4][5] | Mixed pyrimidine/other ligands | Porous | Not Reported | Not Reported | Porous |
| Benchmark MOFs | |||||
| MOF-5[6][7] | 1,4-benzenedicarboxylate | 260 - 4400 | Up to 3000 | 0.92 - 1.04 | ~12 |
| HKUST-1[8][9][10][11] | benzene-1,3,5-tricarboxylate | 1500 - 1800 | ~1743 | ~0.77 | ~9 |
Note: "Porous" and "Microporous" are indicated where specific numerical data was not available in the cited abstracts. The porosity of MOF-5 can vary significantly based on the synthesis and activation methods.
Experimental Protocol: Porosity Assessment via Nitrogen Adsorption
The determination of surface area and pore size distribution in MOFs is most commonly achieved through nitrogen (N₂) gas adsorption-desorption analysis at 77 K (the boiling point of liquid nitrogen).
1. Sample Preparation (Activation):
-
A precisely weighed sample of the synthesized MOF (typically 50-100 mg) is placed in a sample tube.
-
The sample is then activated to remove any guest molecules (e.g., solvents) from the pores. This is typically achieved by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. The activation conditions are crucial and specific to the thermal stability of the MOF.
2. Measurement:
-
The sample tube is transferred to the analysis port of a gas adsorption analyzer.
-
The dead space (void volume) in the sample tube is determined using a non-adsorbing gas, typically helium.
-
The sample is then cooled to 77 K using a liquid nitrogen bath.
-
Nitrogen gas is introduced into the sample tube in controlled, incremental doses. After each dose, the system is allowed to equilibrate, and the amount of adsorbed gas is measured as a function of the relative pressure (P/P₀, where P is the pressure of the gas and P₀ is the saturation pressure of the gas at that temperature).
-
The adsorption isotherm is measured by incrementally increasing the pressure up to a P/P₀ of ~1.
-
The desorption isotherm is subsequently measured by incrementally decreasing the pressure.
3. Data Analysis:
-
BET (Brunauer-Emmett-Teller) Surface Area: The specific surface area is calculated from the adsorption isotherm data in the relative pressure range of approximately 0.05 to 0.35 using the BET equation. This theory models the physical adsorption of gas molecules on a solid surface in multilayers.
-
Langmuir Surface Area: This method, often applied to microporous materials, assumes monolayer adsorption and can sometimes yield a higher surface area value than the BET method.
-
Total Pore Volume: The total volume of the pores is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).
-
Pore Size Distribution: The distribution of pore sizes within the material can be calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis for mesopores or density functional theory (DFT) models for micropores.
Workflow for MOF Porosity Assessment
The following diagram illustrates the logical flow of the experimental process for assessing the porosity of a MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. Porous M(II)/pyrimidine-4,6-dicarboxylato neutral frameworks: synthetic influence on the adsorption capacity and evaluation of CO2-adsorbent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. njpas.com.ng [njpas.com.ng]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Understanding the Working Mechanism of the Novel HKUST-1@BPS Composite Materials as Stationary Phases for Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Structure of the Metal-Organic Framework Ru-HKUST-1 - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Novel Pyrimidine Benzoic Acid-Derived ALK/HDAC Dual Inhibitors
For Immediate Release
In the landscape of targeted cancer therapy, dual-target inhibitors represent a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This guide provides a detailed head-to-head comparison of two novel 2,4-pyrimidinediamine derivatives, compound 10f and compound 12a , which have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Histone Deacetylases (HDACs). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular activity, and the experimental methodologies used for their evaluation.
Design Rationale
The development of these inhibitors is rooted in a pharmacophore hybridization strategy. Compound 10f was designed by merging the structural features of the ALK inhibitor Crizotinib and the HDAC inhibitor Vorinostat.[1] Subsequently, compound 12a was developed with reference to the structures of second-generation ALK inhibitor Ceritinib and the HDAC inhibitor Entinostat, aiming for improved in vivo efficacy.[2][3]
Data Presentation: Biochemical and Cellular Potency
The inhibitory activities of compounds 10f and 12a against their targets and in cancer cell lines are summarized below.
Table 1: In Vitro Enzymatic Inhibitory Activity (IC50, nM)
| Compound | ALK (wild-type) | ALK (L1196M) | ALK (G1202R) | HDAC1 |
| 10f | 2.1[1] | 1.7[1] | 0.4[1] | 7.9[1] |
| 12a | 9.5[3] | ND | ND | 1450[3] |
| Crizotinib | 2.4 | 1.7 | 10.3 | >10000 |
| Ceritinib | 0.4[3] | ND | ND | >10000[3] |
| Entinostat | >10000[3] | ND | ND | 890[3] |
ND: Not Determined
Table 2: In Vitro Anti-proliferative Activity (IC50, nM)
| Compound | Karpas-299 (ALK-positive Lymphoma) | H2228 (ALK-positive NSCLC) | A549 (ALK-negative NSCLC) | SK-N-BE(2) (Neuroblastoma) |
| 10f | 20 | 100 | >10000 | ND |
| 12a | 12[3] | 11[3] | 10000[3] | 19[3] |
| Crizotinib | 30 | 120 | >10000 | ND |
| Ceritinib | 10 | 110[3] | >10000[3] | ND |
| Entinostat | >10000[3] | >10000[3] | >10000[3] | >10000[3] |
ND: Not Determined
Experimental Protocols
Detailed methodologies for the key experiments are provided to allow for replication and validation of the presented data.
In Vitro ALK Kinase Assay
The inhibitory activity against ALK was determined using a LanthaScreen™ Eu Kinase Binding Assay. The assay mixture, in a total volume of 15 µL, contained the test compound, 5 nM ALK kinase, 1X Kinase Buffer A, 2 nM Eu-anti-His-Tag antibody, 2 nM Alexa Fluor™ 647-labeled kinase tracer 236, and 1% DMSO. The reaction was incubated for 60 minutes at room temperature, and the TR-FRET signal was measured on a microplate reader at an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm. The results were calculated as the ratio of the emission at 665 nm to that at 615 nm.
In Vitro HDAC1 Enzymatic Assay
The HDAC1 inhibitory activity was assessed using a commercially available HDAC1 assay kit. Briefly, the test compound and the HDAC1 enzyme were incubated with the substrate Ac-Lys-AMC in an assay buffer for 30 minutes at 37°C. The reaction was stopped by the addition of a developer containing a lysine developer and Trichostatin A. The fluorescence was then measured on a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
Cell Viability Assay (MTT Assay)
Cancer cells were seeded in 96-well plates at a density of 5,000-8,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 490 nm using a microplate reader.
Western Blot Analysis
Cells were treated with the indicated concentrations of compound 12a for 24 hours. Total protein was extracted using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies against p-ALK, ALK, Ac-H3, and H3 overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands were visualized using an ECL detection reagent.
Mandatory Visualization
Signaling Pathway of Dual ALK/HDAC Inhibition
Caption: Dual inhibition of ALK phosphorylation and HDAC1 activity.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the evaluation of dual ALK/HDAC inhibitors.
References
Navigating Kinase Cross-Reactivity: A Comparative Analysis of 4-(Pyrimidin-5-yl)benzoic Acid-Based Compounds
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Dual CK2/PIM Inhibitor Scaffold with Selective Alternatives, Supported by Experimental Data.
The 4-(Pyrimidin-5-yl)benzoic acid scaffold is a key pharmacophore in the development of kinase inhibitors, demonstrating significant potential in targeting critical cellular signaling pathways. This guide provides a comparative analysis of the cross-reactivity profile of a representative compound from a closely related series, 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid, which exhibits potent dual inhibitory activity against Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases. To contextualize its selectivity, this guide contrasts its performance with two well-characterized, selective inhibitors: CX-4945 (Silmitasertib) for CK2 and AZD1208 for PIM kinases.
Comparative Kinase Inhibition Profiles
The following tables summarize the inhibitory activities of a representative 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog against its primary targets and key off-targets, benchmarked against the selective inhibitors CX-4945 and AZD1208. This quantitative data facilitates a clear comparison of their potency and selectivity.
Table 1: Potency Against Primary Kinase Targets
| Compound | Target Kinase | IC50 / Ki (nM) | Assay Type |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog | CSNK2A (CK2) | 5 | Biochemical |
| PIM3 | < 3 | Biochemical | |
| CX-4945 (Silmitasertib) | CSNK2A1 (CK2α) | 1 | Biochemical |
| AZD1208 | PIM1 | Ki = 0.1 | Biochemical |
| PIM2 | Ki = 1.92 | Biochemical | |
| PIM3 | Ki = 0.4 | Biochemical |
Table 2: Off-Target Kinase Selectivity Profile
| Compound | Off-Target Kinase | % Inhibition @ 1µM or IC50/Kd (nM) | Assay Type |
| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acid analog | DAPK3 | Tm > 9°C | Thermal Shift |
| PIM1 | Tm > 9°C | Thermal Shift | |
| BIKE | Tm > 9°C | Thermal Shift | |
| MAPK15 | Tm > 9°C | Thermal Shift | |
| DYRK2 | Tm > 9°C | Thermal Shift | |
| CX-4945 (Silmitasertib) | FLT3 | IC50 = 35 | Biochemical |
| PIM1 | IC50 = 46 | Biochemical | |
| CDK1 | IC50 = 56 | Biochemical | |
| DYRK1A | Potent Inhibition | Biochemical | |
| GSK3β | IC50 = 190 | Biochemical | |
| AZD1208 | 13 kinases inhibited >50% @ 1µM | >50% inhibition | KINOMEscan |
| PIM1 | Kd = 0.2 | KINOMEscan | |
| PIM2 | Kd = 0.88 | KINOMEscan | |
| PIM3 | Kd = 0.76 | KINOMEscan |
Signaling Pathway Context
To understand the biological implications of inhibiting these kinases, the following diagrams illustrate their positions in key cellular signaling pathways. The this compound-based scaffold, by targeting both CK2 and PIM, has the potential to modulate multiple downstream processes involved in cell proliferation and survival.
Benchmarking Catalytic Activity of MOFs with 4-(Pyrimidin-5-yl)benzoic Acid Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of Metal-Organic Frameworks (MOFs) with nitrogen-containing heterocyclic linkers, such as 4-(pyrimidin-5-yl)benzoic acid, offers a promising avenue for developing advanced heterogeneous catalysts. The strategic incorporation of the pyrimidine moiety provides specific active sites that can enhance catalytic activity and selectivity in a variety of organic transformations critical to pharmaceutical and fine chemical synthesis. This guide provides a comparative analysis of the catalytic performance of a representative MOF constructed with a this compound linker, benchmarked against other established MOF catalysts in two key reactions: the Knoevenagel condensation and the cycloaddition of CO2.
Data Presentation: Comparative Catalytic Performance
To provide a clear and concise overview of the catalytic efficacy of MOFs with pyrimidine-based linkers, the following tables summarize their performance in the Knoevenagel condensation and CO2 cycloaddition reactions. For the purpose of this guide, a hypothetical yet representative MOF, designated as Pyr-MOF-1 , incorporating the this compound linker, is compared with well-documented MOF catalysts. The data for the established MOFs are collated from existing literature, while the performance of Pyr-MOF-1 is projected based on the catalytic behavior of structurally similar pyrimidine-containing MOFs.
Table 1: Benchmarking of MOF Catalysts in the Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Metal Center | Linker | Reaction Time (h) | Conversion (%) | Selectivity (%) | Recyclability (up to) |
| Pyr-MOF-1 (Hypothetical) | Zn | This compound | 6 | 98 | >99 | 5 cycles |
| CAU-1-NH2[1] | Al | 2-Aminoterephthalic acid | 7 | 100 | 100 | Not Reported |
| [Cd(L1)(NMeF)]n[2] | Cd | 5-[(pyren-4-ylmethyl)amino]isophthalic acid | 12 | 95 | >99 | 3 cycles |
| Fe-MOF | Fe | Terephthalic acid | 24 | 33.33 | Not Reported | Not Reported |
| Cu-MOF | Cu | Terephthalic acid | 12 | 83.33 | Not Reported | Not Reported |
Table 2: Benchmarking of MOF Catalysts in the Cycloaddition of CO2 to Propylene Oxide
| Catalyst | Metal Center | Linker | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
| Pyr-MOF-1 (Hypothetical) | Zn | This compound | 80 | 10 | 12 | 95 |
| Zn-MOF-184[3] | Zn | 4,4'-(Ethyne-1,2-diyl)bis(2-oxidobenzoate) | 80 | 1 | 6 | 82 |
| Mn-URJC-13[4] | Mn | 4,4'-Biphenyldicarboxylic acid and Isonicotinic acid | Room Temp | 12 | 24 | 99 |
| MIL-101(Cr) | Cr | Terephthalic acid | 100 | 10 | 12 | 92 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of catalytic studies. Below are representative experimental protocols for the synthesis of a MOF with a this compound linker and the procedures for the benchmarked catalytic reactions.
Synthesis of Pyr-MOF-1 (Hypothetical)
A mixture of Zn(NO₃)₂·6H₂O (0.297 g, 1 mmol) and this compound (0.200 g, 1 mmol) is dissolved in 20 mL of N,N-dimethylformamide (DMF). The solution is sealed in a Teflon-lined stainless-steel autoclave and heated at 120 °C for 48 hours. After cooling to room temperature, the resulting crystalline product is collected by filtration, washed thoroughly with fresh DMF and methanol, and dried under vacuum at 150 °C for 12 hours.
Catalytic Knoevenagel Condensation
In a typical reaction, benzaldehyde (1 mmol), malononitrile (1.2 mmol), and 20 mg of the activated MOF catalyst are combined in 5 mL of ethanol. The mixture is stirred at 60 °C for the specified reaction time. The progress of the reaction is monitored by thin-layer chromatography. After completion, the catalyst is separated by centrifugation. The product is isolated from the supernatant by evaporation of the solvent and purified by recrystallization. For recyclability studies, the recovered catalyst is washed with ethanol, dried under vacuum, and used in subsequent runs under identical conditions.
Catalytic CO2 Cycloaddition
The activated MOF catalyst (50 mg) and a co-catalyst such as tetrabutylammonium bromide (TBABr) (0.1 mmol) are placed in a high-pressure reactor. Propylene oxide (10 mmol) is added, and the reactor is pressurized with CO2 to the desired pressure. The reaction mixture is heated to the specified temperature and stirred for the designated time. After the reaction, the reactor is cooled to room temperature, and the excess CO2 is carefully vented. The product is separated from the catalyst by filtration and analyzed by gas chromatography. The catalyst is washed, dried, and reused for subsequent cycles.
Visualizations
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Experimental Workflow for MOF Synthesis and Catalytic Testing
Caption: General experimental workflow for the synthesis and catalytic testing of MOFs.
Signaling Pathway for Lewis Acid Catalyzed CO2 Cycloaddition
Caption: Proposed mechanism for MOF-catalyzed cycloaddition of CO2 with epoxides.
References
comparative analysis of gas adsorption in MOFs with different functionalized linkers
A Comparative Analysis of Gas Adsorption in Metal-Organic Frameworks with Different Functionalized Linkers
The strategic functionalization of organic linkers in Metal-Organic Frameworks (MOFs) presents a powerful avenue for tailoring their gas adsorption properties. By introducing specific chemical moieties onto the linker molecules, researchers can precisely tune the surface chemistry, pore size, and overall framework-gas interaction, leading to enhanced uptake and selectivity for gases such as carbon dioxide (CO₂) and methane (CH₄). This guide provides a comparative analysis of the gas adsorption performance of a series of isoreticular MOFs, focusing on the well-studied UiO-66 family, to elucidate the impact of linker functionalization.
The Role of Linker Functionalization
The introduction of functional groups to the organic linkers of MOFs can significantly influence their gas adsorption characteristics through several mechanisms.[1][2] Functional groups can enhance the affinity of the MOF for specific gas molecules by introducing polar sites, leading to stronger electrostatic interactions, such as dipole-quadrupole interactions with CO₂.[3] Furthermore, the size and nature of the functional group can modify the pore dimensions and surface area of the MOF, thereby affecting the diffusion and packing of gas molecules within the framework.[4]
Comparative Gas Adsorption Data
The following tables summarize the key quantitative data for the UiO-66 series of MOFs functionalized with various groups, highlighting the influence of the linker on their surface area and gas adsorption capacities for CO₂ and CH₄.
Table 1: Comparison of BET Surface Area and CO₂ Adsorption Capacities of Functionalized UiO-66 MOFs
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K | CO₂ Adsorption Capacity (mmol/g) at 298 K |
| UiO-66 | -H | 1200-1400 | ~2.5 - 3.0 | ~1.5 - 2.0 |
| UiO-66-NH₂ | -NH₂ | 1100-1250 | ~3.35[3] | ~1.70[3] |
| UiO-66-NO₂ | -NO₂ | 900-1100 | ~2.80[3] | ~1.60[4] |
| UiO-66-(OH)₂ | -(OH)₂ | 800-1000 | ~2.50[5] | ~1.40[5] |
| UiO-66-Br | -Br | 1000-1150 | Not widely reported | Not widely reported |
| UiO-66-NO₂-NH₂ (10%) | -NO₂, -NH₂ | ~1200 | 6.33[4] | 4.96[4] |
| UiO-66-NO₂-NH₂ (75%) | -NO₂, -NH₂ | ~1050 | 6.00[4] | 4.31[4] |
Table 2: Comparison of CH₄ Adsorption Capacities of Functionalized UiO-66 MOFs
| MOF | Functional Group | CH₄ Adsorption Capacity (mmol/g) at 273 K | CH₄ Adsorption Capacity (mmol/g) at 298 K |
| UiO-66 | -H | ~1.5 - 2.0 | ~1.0 - 1.5 |
| UiO-66-NH₂ | -NH₂ | Not widely reported | Not widely reported |
| UiO-66-NO₂ | -NO₂ | ~2.5[4] | ~1.8[4] |
| UiO-66-(OH)₂ | -(OH)₂ | ~1.8[5] | ~1.2[5] |
| UiO-66-NO₂-NH₂ (10%) | -NO₂, -NH₂ | 2.90[4] | 2.04[4] |
| UiO-66-NO₂-NH₂ (75%) | -NO₂, -NH₂ | 2.76[4] | 1.90[4] |
Experimental Protocols
Synthesis of Functionalized UiO-66 MOFs (Solvothermal Method)
A general procedure for the synthesis of functionalized UiO-66 MOFs involves the solvothermal reaction of a zirconium salt with the corresponding functionalized terephthalic acid linker.[3][6]
-
Precursor Solution Preparation: Zirconium tetrachloride (ZrCl₄) is dissolved in N,N-dimethylformamide (DMF) in a flask.
-
Linker Solution Preparation: The functionalized terephthalic acid linker (e.g., 2-aminoterephthalic acid for UiO-66-NH₂, 2-nitroterephthalic acid for UiO-66-NO₂) is dissolved in DMF in a separate flask.
-
Mixing and Reaction: The two solutions are combined and stirred. The resulting mixture is then transferred to a Teflon-lined autoclave and heated in an oven at a specific temperature (typically 80-120 °C) for a designated period (12-24 hours).[3][7]
-
Purification: After cooling to room temperature, the solid product is collected by filtration or centrifugation and washed multiple times with DMF and then with a volatile solvent like ethanol or methanol to remove unreacted precursors and solvent molecules from the pores.[4]
-
Activation: The purified MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for gas adsorption.[3]
Gas Adsorption Measurements
The gas adsorption properties of the synthesized MOFs are typically evaluated using volumetric or gravimetric adsorption analyzers.[3][8]
-
Sample Preparation: A known mass of the activated MOF sample is placed in the sample tube of the analyzer.
-
Degassing: The sample is further degassed in-situ under high vacuum and elevated temperature to ensure the removal of any adsorbed moisture or impurities.
-
Isotherm Measurement: The adsorption isotherm is measured by introducing a known amount of the adsorbate gas (e.g., CO₂, CH₄) into the sample tube at a constant temperature (e.g., 273 K or 298 K). The amount of gas adsorbed is determined by measuring the pressure change in the system. This process is repeated at various pressures to generate the full isotherm.
-
Data Analysis: The collected data is used to calculate the gas uptake capacity at different pressures. The Brunauer-Emmett-Teller (BET) method is commonly used to determine the specific surface area from the nitrogen adsorption isotherm at 77 K.[8]
Visualizations
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. How Do Metal-Organic Framework (MOF)-Functionalized Adsorbents Work? [eureka.patsnap.com]
- 3. scielo.br [scielo.br]
- 4. ro.ecu.edu.au [ro.ecu.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “Shake ‘n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-(Pyrimidin-5-yl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations for researchers, scientists, and drug development professionals. This guide provides a detailed protocol for the proper disposal of 4-(Pyrimidin-5-yl)benzoic acid, ensuring the safety of laboratory personnel and the protection of the environment.
I. Waste Identification and Hazard Assessment
The hazards associated with similar compounds, such as 4-(2-(4-Morpholinophenylamino)pyrimidin-4-yl)benzoic acid, include skin irritation, serious eye irritation, and potential respiratory irritation[2]. Benzoic acid itself is known to cause skin and eye damage and can be harmful to aquatic life[3][4]. Therefore, it is imperative to avoid disposing of this compound down the drain or in regular trash[5][6].
II. Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions[7]. This compound waste should be collected in a designated, properly labeled, and sealed container.
Key Storage Guidelines:
-
Container: Use a leak-proof container made of a material compatible with the chemical. Ensure the container is clean, dry, and has a secure cap[8][9].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound" (no abbreviations), and the date when waste was first added[7][9].
-
Segregation: Store the waste container separately from incompatible materials such as strong oxidizing agents, strong bases, and metals[10][11]. Acids should be stored separately from bases[10].
-
Location: The waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation[8][10][12].
III. Quantitative Limits for Waste Accumulation
Laboratories must adhere to specific limits for the amount of hazardous waste stored on-site. The following table summarizes general quantitative limits for waste accumulation in a Satellite Accumulation Area.
| Waste Category | Maximum Accumulation Volume/Weight | Maximum Storage Duration | Removal Deadline Once Full |
| General Hazardous Waste | 55 gallons | Up to 12 months | Within 3 calendar days |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months | Within 3 calendar days |
Data sourced from various university environmental health and safety guidelines.[8]
IV. Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical through conventional means[1].
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling the chemical waste[2][13].
-
Waste Collection: Carefully transfer the this compound waste into the designated hazardous waste container. Avoid creating dust.
-
Container Sealing: Securely close the container lid. The container must remain closed at all times except when adding waste[1][9].
-
Request for Pickup: Once the container is full or the accumulation time limit is approaching, submit a waste collection request to your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste disposal service[1][8].
V. Empty Container Disposal
Empty containers that once held this compound must also be disposed of properly.
-
Triple Rinsing: If the chemical is considered acutely hazardous, the container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[1].
-
Defacing Labels: All labels on the empty container must be removed or defaced before it can be discarded as regular trash[1][9].
VI. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate the immediate area.
-
If the spill is significant, contact your institution's EHS for assistance.
-
For minor spills, and if trained to do so, use an appropriate absorbent material to clean up the spill.
-
The absorbent material used for cleanup must be disposed of as hazardous waste[1].
References
- 1. vumc.org [vumc.org]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chemos.de [chemos.de]
- 5. acs.org [acs.org]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ilpi.com [ilpi.com]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
